molecular formula C22H31N6O5P B12411368 (1R)-Tenofovir amibufenamide

(1R)-Tenofovir amibufenamide

Cat. No.: B12411368
M. Wt: 490.5 g/mol
InChI Key: ORHSFGJQGPUCRR-LXAPUOBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-Tenofovir Amibufenamide is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor, supplied for research use only. It is not intended for diagnostic or therapeutic applications. Tenofovir prodrugs are designed to enhance the cellular delivery of the active metabolite, tenofovir diphosphate. This active form functions as a competitive substrate for viral reverse transcriptase, ultimately leading to chain termination and the inhibition of viral DNA synthesis in research models . Compared to earlier prodrugs like tenofovir disoproxil fumarate (TDF), newer tenofovir prodrugs are engineered for greater stability in plasma, leading to more efficient delivery to target cells, higher intracellular concentrations of the active compound, and significantly reduced systemic exposure to tenofovir . This pharmacological profile makes (1R)-Tenofovir Amibufenamide a valuable tool for investigating potent antiviral activity with a potentially improved in vitro safety window, particularly for studies focused on renal and bone toxicities associated with non-optimized nucleoside analogs . Researchers can utilize this compound to explore advanced antiviral mechanisms and prodrug metabolism in scientific settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H31N6O5P

Molecular Weight

490.5 g/mol

IUPAC Name

propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate

InChI

InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34?/m1/s1

InChI Key

ORHSFGJQGPUCRR-LXAPUOBYSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)(C)C(=O)OC(C)C)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Molecular Architecture and Chemical Properties of HS-10234 (Tenofovir Amibufenamide): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of antiviral therapeutics evolves, mitigating the systemic toxicities of long-term nucleos(t)ide reverse transcriptase inhibitor (NRTI) administration remains a primary clinical objective. HS-10234 (Tenofovir amibufenamide) , developed by Jiangsu Hansoh Pharmaceutical, represents a next-generation prodrug of Tenofovir (TFV) designed to address the limitations of Tenofovir disoproxil fumarate (TDF)[1]. By optimizing hepatic targeting and intracellular activation, HS-10234 achieves potent suppression of the Hepatitis B Virus (HBV) at a fraction of the standard TDF dose, significantly reducing the risk of nephrotoxicity and bone mineral density depletion[2].

Molecular Architecture and Chemical Properties

HS-10234 is structurally engineered to maximize plasma stability while ensuring rapid intracellular conversion. Compared to Tenofovir alafenamide (TAF), HS-10234 contains an additional methyl group[3]. This highly specific steric modification enhances the molecule's lipophilicity and resistance to premature plasma hydrolysis, allowing it to be delivered more efficiently to hepatocytes with minimal systemic TFV leakage[3].

Table 1: Physicochemical Properties of HS-10234

PropertyValue
Chemical Name Tenofovir amibufenamide
Molecular Formula C22H31N6O5P
Molecular Weight 490.49 g/mol
CAS Registry Number 1571076-26-0
Drug Class Nucleotide Reverse Transcriptase Inhibitor (NRTI)[3]

Mechanism of Action and Intracellular Activation

The therapeutic efficacy of HS-10234 relies on a highly orchestrated intracellular metabolic cascade. As an intact prodrug, it is actively transported into hepatocytes. Once inside the cellular matrix, it undergoes enzymatic hydrolysis mediated primarily by Cathepsin A (CatA) and Carboxylesterase 1 (CES1) to release the parent compound, Tenofovir (TFV)[3].

Subsequent phosphorylation by cellular kinases converts TFV into its pharmacologically active form, Tenofovir diphosphate (TFV-DP) [1]. TFV-DP acts as a competitive inhibitor and chain terminator for the HBV DNA polymerase, effectively halting viral replication.

Pathway HS10234 HS-10234 (Plasma) Hepatocyte Hepatocyte Entry (OATP1B1/3) HS10234->Hepatocyte Absorption Hydrolysis Hydrolysis (CatA / CES1) Hepatocyte->Hydrolysis Intracellular TFV Tenofovir (TFV) Hydrolysis->TFV Cleavage Phosphorylation Phosphorylation (Kinases) TFV->Phosphorylation ATP TFVDP TFV-DP (Active Metabolite) Phosphorylation->TFVDP 2x PO4

Fig 1: Intracellular metabolic activation pathway of HS-10234 into TFV-DP.

Pharmacokinetics and Pharmacodynamics (PK/PD)

A critical parameter in evaluating oral NRTIs is their pharmacokinetic response to food intake. In a Phase I randomized crossover trial, the administration of a 25 mg HS-10234 dose alongside a high-fat, high-calorie meal significantly altered its absorption kinetics[3].

While the rate of absorption was delayed (Tmax shifted from 0.33 h to 1.00 h) and the peak concentration (Cmax) decreased by roughly 42%, the overall systemic exposure (AUC) actually increased by approximately 50%[3]. Because the intracellular delivery of the active metabolite remains highly efficient, these modest pharmacokinetic shifts are not considered clinically detrimental, allowing HS-10234 to be administered with or without food[4].

Table 2: Pharmacokinetic Parameters of HS-10234 (Fasted vs. Fed State) [3]

ParameterFasted StateFed State (High-Fat Meal)Pharmacokinetic Shift
Tmax (h) 0.331.00Delayed by 0.67 h
Cmax (ng/mL) 256.23154.45Decreased by ~42%
AUC0-t (ng·h/mL) 118.34178.62Increased by ~50%
t1/2 (h) 0.441.32Prolonged by ~200%

Experimental Methodologies & Protocols

Robust bioanalytical and in vitro assays are the foundation of PK/PD validation. Below are the self-validating, step-by-step methodologies used to evaluate HS-10234's metabolic profile and antiviral efficacy.

Protocol 1: In Vitro Intracellular TFV-DP Quantification via LC-MS/MS

Objective: To accurately quantify the active metabolite (TFV-DP) in peripheral blood mononuclear cells (PBMCs) or hepatocytes[5]. Scientific Causality: TFV-DP is highly polar and inherently unstable ex vivo. Standard reversed-phase liquid chromatography fails to retain it, and endogenous phosphatases can rapidly degrade it back to TFV. This protocol utilizes cold organic quenching and specific ion-exchange extraction to preserve and isolate the analyte.

  • Cell Lysis & Quenching: Harvest the treated cells and immediately resuspend them in 70% cold methanol (-80°C). Rationale: The extreme cold combined with the organic solvent instantly denatures intracellular esterases and phosphatases, locking the prodrug and its metabolites in their current state.

  • Protein Precipitation: Vortex the lysate aggressively for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Isolate the supernatant.

  • Solid Phase Extraction (SPE): Condition a Weak Anion Exchange (WAX) SPE cartridge with methanol, followed by LC-MS grade water. Load the supernatant. Rationale: The basic amine groups on the WAX resin selectively bind the highly acidic phosphate groups of TFV-DP, allowing neutral and cationic matrix interferences to be washed away.

  • Elution & Reconstitution: Elute the analyte using 5% ammonium hydroxide in methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Analysis: Inject the sample onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Rationale: HILIC provides superior chromatographic retention for highly polar nucleotides compared to standard C18 columns. Detect using positive Electrospray Ionization (ESI) in Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 1. Cell Lysis (70% Methanol, -80°C) Step2 2. Protein Precipitation (Centrifugation) Step1->Step2 Step3 3. SPE Extraction (Weak Anion Exchange) Step2->Step3 Step4 4. LC Separation (HILIC Column) Step3->Step4 Step5 5. MS/MS Detection (Positive ESI, MRM) Step4->Step5

Fig 2: LC-MS/MS bioanalytical workflow for intracellular TFV-DP quantification.

Protocol 2: Anti-HBV Efficacy Assessment in HepG2.2.15 Cells

Objective: To determine the half-maximal effective concentration (EC50) of HS-10234 against HBV replication. Scientific Causality: HepG2.2.15 cells are stably transfected with the HBV genome, providing a continuous, self-validating system for viral replication that mimics chronic infection[6].

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 1x10^4 cells/well. Incubate for 24 hours at 37°C to allow for complete cellular attachment.

  • Compound Treatment: Treat the cells with serial dilutions of HS-10234 (ranging from 0.1 nM to 1000 nM). Rationale: A wide, logarithmic concentration gradient is necessary to generate a robust sigmoidal dose-response curve for accurate EC50 calculation.

  • Incubation: Incubate for 3 to 9 days, replacing the drug-containing media every 3 days[6]. Rationale: HBV replication is a slow, continuous process; extended incubation ensures that steady-state viral inhibition is reached.

  • DNA Extraction & qPCR: Harvest the culture supernatant. Extract the HBV DNA using a commercial viral DNA isolation kit. Quantify the HBV DNA copies using real-time quantitative PCR (qPCR) targeting the conserved HBV core region.

  • Data Analysis: Plot the percentage of HBV DNA inhibition versus the log concentration of HS-10234 to derive the EC50 (HS-10234 typically yields an EC50 of ~7.3 nM in this model)[6].

Clinical Efficacy & Safety Profile

The structural advantages of HS-10234 translate directly into superior clinical safety metrics. In Phase III randomized clinical trials evaluating patients with chronic hepatitis B, a daily dose of 10-25 mg of HS-10234 demonstrated comparable antiviral potency to 300 mg of TDF[5].

Crucially, the concentrations of active TFV-DP in peripheral blood mononuclear cells were approximately 2- to 11-fold higher, while systemic plasma TFV levels were reduced by 4.5- to 25-fold compared to the TDF cohort[5]. This targeted delivery mechanism significantly mitigates the off-target nephrotoxicity and bone mineral density depletion classically associated with high systemic TFV exposure[2].

References

  • Zhang H, et al. "Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection." Aliment Pharmacol Ther. 2021 Jan;53(2):243-252. URL:[Link]

  • Liu J, et al. "Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects." Drug Des Devel Ther. 2023 Oct 9:17:3061-3072. URL:[Link]

  • DC Chemicals. "Tenofovir amibufenamide Datasheet." DC Chemicals. URL:[Link]

  • Hansoh Pharma. "Interpretation of Hansoh Pharma's Anti-Infection Summit Forum." Hansoh Pharmaceutical Group. URL: [Link]

Sources

Pharmacokinetic Profile and Intracellular Dynamics of (1R)-Tenofovir Amibufenamide in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-Tenofovir amibufenamide (TMF, HS-10234) represents a next-generation phosphoramidate prodrug of tenofovir (TFV), engineered to optimize hepatic delivery while minimizing systemic exposure. By incorporating a targeted structural modification—an additional methyl group compared to tenofovir alafenamide (TAF)—TMF achieves superior liposolubility and hepatocyte membrane penetration[1]. This whitepaper provides an in-depth analysis of TMF’s intracellular pharmacokinetics, its metabolic activation pathway, and the self-validating experimental methodologies required to quantify its active anabolite, tenofovir diphosphate (TFV-DP), in primary human hepatocytes (PHH).

Structural Rationale and Hepatic Targeting

The fundamental challenge in nucleotide reverse transcriptase inhibitor (NRTI) development is delivering highly polar active metabolites across lipophilic cell membranes. Tenofovir disoproxil fumarate (TDF) achieves this but suffers from premature systemic cleavage, leading to high plasma TFV levels and subsequent renal and bone toxicity[2][3].

TMF overcomes this through its specialized phosphoramidate prodrug structure. The critical addition of a methyl group to the amibufenamide moiety significantly enhances the molecule's lipophilicity[1]. This structural nuance dictates the pharmacokinetic causality: the increased liposolubility drives rapid, passive diffusion across the hepatocyte membrane, effectively sequestering the prodrug within the liver before systemic esterases can degrade it[1][3].

Intracellular Metabolism and Activation Pathway

Once TMF enters the hepatocyte, it hijacks the host's enzymatic machinery for activation. The intracellular conversion is a highly regulated, multi-step process:

  • Enzymatic Hydrolysis: TMF is rapidly cleaved by hepatic Cathepsin A and Carboxylesterase 1 (CES1) to remove the amibufenamide masking group, yielding the intermediate tenofovir (TFV)[1][4].

  • Phosphorylation: Cellular kinases sequentially add two phosphate groups to TFV, converting it into the pharmacologically active anabolite, tenofovir diphosphate (TFV-DP)[4].

  • Viral Inhibition: TFV-DP acts as a competitive inhibitor and chain terminator for the Hepatitis B Virus (HBV) polymerase/reverse transcriptase[2].

TMF_Pathway TMF_Ext TMF (Extracellular Plasma) Membrane Hepatocyte Membrane (High Lipophilic Penetration) TMF_Ext->Membrane Passive Diffusion TMF_Int TMF (Intracellular) Membrane->TMF_Int Enzymes Cathepsin A & CES1 (Enzymatic Hydrolysis) TMF_Int->Enzymes TFV Tenofovir (TFV) Enzymes->TFV Cleavage of Amibufenamide Kinases Cellular Kinases (Phosphorylation) TFV->Kinases TFV_DP TFV-Diphosphate (Active Anabolite) Kinases->TFV_DP Addition of Phosphates HBV_Pol HBV Polymerase (Chain Termination) TFV_DP->HBV_Pol Viral DNA Inhibition

Fig 1: Intracellular metabolic activation pathway of TMF within human hepatocytes.

Comparative Pharmacokinetic Profile

TMF demonstrates the highest bioavailability among the three clinical TFV prodrugs[3]. In preclinical models, the enhanced membrane penetration and efficient CES1/Cathepsin A cleavage result in massive intracellular accumulation of the active anabolite. Specifically, TMF produces 1.43-fold and 3.55-fold higher hepatic levels of TFV-DP compared to TAF and TDF, respectively[3][4].

Crucially, TMF achieves this profound antiviral efficacy (EC50 of 7.3 nM in vitro) without the lipid-raising effects commonly associated with TAF[2][5].

Table 1: Pharmacokinetic & Clinical Profile Comparison
ParameterTenofovir Amibufenamide (TMF)Tenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)
Prodrug Class Phosphoramidate (Methylated)PhosphoramidateDiester
Hepatic Bioavailability Highest[3]HighLow
Intracellular TFV-DP ~3.55x (vs TDF) / ~1.43x (vs TAF)[4]~2.5x (vs TDF)1.0x (Baseline)
Systemic TFV Exposure Very Low (-90% vs TDF)[2]Very Low (-90% vs TDF)[2]High
Impact on Lipids Neutral (No significant elevation)[2]Elevates LDL/Cholesterol[2]Lowers Lipids[6]
Activating Enzymes Cathepsin A, CES1[1]Cathepsin A, CES1Plasma/Tissue Esterases

Pleiotropic Effects: Rebalancing Hepatocellular Metabolism

Beyond direct viral suppression, TMF exhibits unique pleiotropic effects on host cell metabolism. HBV infection inherently hijacks and disrupts hepatic metabolic pathways to fuel viral replication. Pharmacokinetic studies indicate that TMF treatment (at 5 μM) actively corrects these HBV-induced metabolic disorders, restoring homeostasis in the tricarboxylic acid (TCA) cycle, glycolysis, pentose phosphate pathway, and lipid/phospholipid metabolism[5]. This metabolic rebalancing contributes to the rapid normalization of alanine aminotransferase (ALT) levels seen in clinical applications[2].

Experimental Methodology: Evaluating TMF Uptake in PHH

To accurately quantify the intracellular conversion of TMF to TFV-DP, researchers must utilize a self-validating extraction workflow. Nucleotide diphosphates are highly polar and extremely susceptible to rapid degradation by intracellular phosphatases during cell lysis. The following protocol is designed to arrest enzymatic activity instantly and recover polar metabolites efficiently.

Self-Validating Protocol for LC-MS/MS Quantification

1. Hepatocyte Equilibration: Seed cryopreserved Primary Human Hepatocytes (PHH) in collagen-coated 12-well plates at


 cells/well. Equilibrate in Williams' E medium for 24 hours.
2. Drug Incubation:  Spike the culture medium with 5 μM TMF. Causality: A time-course incubation (1, 4, 8, 24 hours) is required to capture the 

of intracellular TFV-DP, as phosphorylation is the rate-limiting step. 3. Metabolic Quenching & Lysis: Rapidly aspirate the medium and wash cells twice with ice-cold PBS. Immediately add 500 μL of 70% cold methanol (-20°C) containing 50 ng/mL of

C-labeled TFV-DP (Internal Standard). Causality: Cold methanol instantly denatures phosphatases, locking the TFV-DP concentration. The stable isotope internal standard acts as a self-validating mechanism to correct for any downstream extraction losses or matrix effects. 4. Solid Phase Extraction (SPE):
  • Condition Weak Anion Exchange (WAX) SPE cartridges. Causality: Because TFV-DP is negatively charged, standard reversed-phase columns will not retain it; WAX is mandatory.

  • Load the cell lysate and wash with 2% formic acid in water to remove neutral/cationic interferences.

  • Elute the negatively charged TFV-DP using 5% ammonium hydroxide in methanol. 5. LC-MS/MS Analysis: Evaporate the eluate, reconstitute in mobile phase, and inject onto a porous graphitic carbon (PGC) column. Operate the mass spectrometer in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Workflow Step1 PHH Culture & Equilibration Step2 TMF Incubation (Time-course) Step1->Step2 Step3 Cold Methanol Quenching & Lysis Step2->Step3 Step4 WAX Solid Phase Extraction Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 PK Modeling (TFV-DP Levels) Step5->Step6

Fig 2: Self-validating experimental workflow for quantifying intracellular TFV-DP.

Conclusion

(1R)-Tenofovir amibufenamide represents a precision-engineered advancement in nucleotide prodrug design. By optimizing lipophilicity and leveraging specific hepatic hydrolases, TMF achieves unparalleled intracellular concentrations of its active anabolite while sparing systemic circulation. For drug development professionals, understanding the intricate intracellular pharmacokinetics and employing rigorous, self-validating bioanalytical protocols is essential for advancing next-generation hepatic-targeted therapies.

References

1.[2] Tenofovir amibufenamide: A potential alternative for chronic hepatitis B treatment - PubMed / NIH. 2.[1] Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - Frontiers in Pharmacology. 3.[5] Tenofovir amibufenamide (HS-10234) | Antiviral Agent - MedChemExpress. 4.[4] Effect of Food on Tenofovir Amibufenamide Pharmacokinetics - Drug Design, Development and Therapy (Dove Medical Press). 5.[3] Full article: Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects - Taylor & Francis. 6.[6] An Experimental Study on the Effect of Tenofovir Amibufenamide on Blood Lipid During Anti-HBV Treatment - ClinicalTrials.gov (NCT05398393).

Sources

Technical Guide: Binding Affinity and Mechanistic Pharmacology of Tenofovir Amibufenamide Metabolites Targeting HBV Polymerase

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the binding affinity and mechanistic pharmacology of Tenofovir Amibufenamide (TMF) metabolites, specifically focusing on the active moiety Tenofovir Diphosphate (TFV-DP) and its interaction with the Hepatitis B Virus (HBV) polymerase.

Executive Summary

Tenofovir amibufenamide (TMF), also known as HS-10234, represents a novel phosphonamidate prodrug of tenofovir (TFV). While TMF itself is pharmacologically inert against the viral enzyme, its clinical efficacy is driven by its efficient intracellular conversion to the active metabolite, Tenofovir Diphosphate (TFV-DP) .

This guide analyzes the binding thermodynamics and kinetics of TFV-DP to the HBV polymerase (reverse transcriptase). Unlike earlier generation prodrugs (TDF), TMF utilizes a specific lipophilic modification (addition of a methyl group relative to Tenofovir Alafenamide, TAF) to enhance hepatocellular uptake.[1][2][3] Once activated, TFV-DP exhibits a high-affinity, competitive inhibitory mode of action (


) against the natural substrate dATP, serving as an obligate chain terminator.

Metabolic Activation & Structural Basis

To understand the binding event, one must first delineate the pathway that generates the binding species. TMF is designed to bypass plasma stability issues and maximize hepatic loading.

The Activation Pathway

TMF enters hepatocytes via passive diffusion and hepatic uptake transporters. It is hydrolyzed by intracellular esterases (primarily Carboxylesterase 1 [CES1] and Cathepsin A [CatA] ) to release Tenofovir (TFV). TFV is subsequently phosphorylated by cellular kinases (adenylate kinase) to TFV-monophosphate (TFV-MP) and finally to the active TFV-DP.

Visualization of Metabolic Activation

The following diagram illustrates the conversion of TMF to the active polymerase binder, TFV-DP.

TMF_Activation TMF Tenofovir Amibufenamide (TMF/HS-10234) [Prodrug] Hepatocyte Hepatocyte Membrane TMF->Hepatocyte Passive Diffusion & OATP Transporters TFV Tenofovir (TFV) Hepatocyte->TFV Hydrolysis by CES1 & Cathepsin A TFV_MP Tenofovir-MP TFV->TFV_MP Adenylate Kinase TFV_DP Tenofovir-DP (Active Metabolite) TFV_MP->TFV_DP Nucleoside Diphosphate Kinase HBV_Pol HBV Polymerase (Target) TFV_DP->HBV_Pol Competitive Binding (Ki ≈ 0.18 µM) Viral_DNA Viral DNA (Chain Termination) HBV_Pol->Viral_DNA Incorporation

Figure 1: Metabolic activation pathway of Tenofovir Amibufenamide to its active binding moiety, TFV-DP.[4]

Binding Affinity and Kinetics

The "binding affinity" of TMF in literature often refers to the potency of the prodrug (


), but the molecular binding affinity (

) is specific to the interaction between TFV-DP and the HBV Polymerase active site .
Quantitative Binding Parameters

The active metabolite TFV-DP is a structural analogue of deoxyadenosine triphosphate (dATP). It competes directly with dATP for the active site of the HBV reverse transcriptase.

ParameterValueContext
Active Ligand Tenofovir Diphosphate (TFV-DP)The species that physically binds to the enzyme.[5][6][7]
Target HBV Polymerase (Reverse Transcriptase domain)Specifically the YMDD active site motif.[8][9][10]
Inhibition Constant (

)

Indicates high affinity binding.
Natural Substrate (

)

TFV-DP binds more tightly than the natural substrate (dATP).[6]
Prodrug Potency (

)

(TMF)
TMF is more potent than TAF (

) and TDF (

) in HepG2.2.15 cells due to superior delivery.
Mechanism of Binding & Inhibition
  • Competitive Inhibition: TFV-DP binds to the polymerase active site with a

    
     lower than the 
    
    
    
    of dATP.[6] This thermodynamic advantage ensures that even in the presence of physiological dATP, TFV-DP efficiently occupies the catalytic center.
  • Chain Termination: TFV-DP lacks the 3'-hydroxyl group present in natural nucleotides. Once incorporated into the nascent viral DNA chain, it prevents the formation of the next phosphodiester bond.[11]

  • "False" Substrate: The HBV polymerase recognizes the acyclic linker of TFV as a valid scaffold, allowing incorporation, but the missing 3'-OH acts as a molecular "dead end."

Structural Docking Insights

Molecular docking studies reveal that TFV-DP occupies the nucleotide-binding pocket adjacent to the YMDD motif.

  • Interaction Energy: High negative binding free energy (approx. -11.54 kcal/mol) stabilizes the complex.

  • Stereoselectivity: The (R)-enantiomer of Tenofovir (present in TMF) binds significantly better than the (S)-enantiomer, aligning perfectly with the chiral requirements of the polymerase active site.

Experimental Protocols for Affinity Assessment

To validate binding affinity and prodrug efficacy, the following experimental workflows are standard in the field.

Protocol A: Enzymatic Inhibition Assay (Determination of )

Objective: Measure the intrinsic binding affinity of TFV-DP to HBV Polymerase. Note: This assay uses TFV-DP, not TMF, as TMF is inactive in cell-free systems.

  • Enzyme Preparation: Express and purify recombinant HBV Polymerase (truncated forms often used for solubility) from E. coli or baculovirus systems.

  • Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 7.5),

    
    , and an RNA template/DNA primer complex.
    
  • Substrate Competition:

    • Add radiolabeled

      
       at varying concentrations (0.1 to 5x 
      
      
      
      ).
    • Add TFV-DP at graded concentrations (0, 0.01, 0.1, 1.0, 10

      
      ).
      
  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction with EDTA/TCA.

  • Quantification: Measure incorporated radioactivity via scintillation counting.

  • Analysis: Plot Lineweaver-Burk or Dixon plots to determine

    
    .
    
    • Validation Check: The

      
       should remain constant while 
      
      
      
      increases (signature of competitive inhibition).
Protocol B: Intracellular Metabolite Quantification (LC-MS/MS)

Objective: Confirm that TMF administration leads to sufficient TFV-DP levels to exceed the


.
  • Cell Culture: Seed HepG2.2.15 (HBV-producing) cells.

  • Treatment: Treat cells with TMF (10 nM - 1

    
    ) for 24 hours.
    
  • Extraction:

    • Wash cells with ice-cold PBS.[6]

    • Lyse with 70% methanol (prevents degradation of phosphates).

    • Centrifuge to remove debris.[6]

  • Separation: Use Anion Exchange Chromatography or Ion-Pairing HPLC to separate highly polar TFV-DP from TFV and TFV-MP.

  • Detection: Tandem Mass Spectrometry (MS/MS) monitoring specific transitions (e.g., m/z 446

    
     176 for TFV-DP).
    
  • Normalization: Normalize TFV-DP concentration to cell count or total protein.

Comparative Efficacy: TMF vs. TAF vs. TDF

While the binding affinity (


) of the active metabolite is identical for all three drugs (since they all generate TFV-DP), the clinical efficiency is determined by how much TFV-DP reaches the target.
FeatureTDF (First Gen)TAF (Second Gen)TMF (Third Gen)
Plasma Stability Low (Rapid hydrolysis)HighVery High
Hepatic Uptake PassiveOATP-mediatedEnhanced Lipophilicity + OATP
Intracellular TFV-DP BaselineHighHighest (approx. 1.4-fold > TAF)
Systemic TFV Exposure High (Renal toxicity risk)LowLowest (Improved safety)

Mechanism of TMF Superiority: TMF possesses an additional methyl group on the pro-moiety compared to TAF. This subtle structural modification increases lipophilicity, facilitating faster passive diffusion across the hepatocyte membrane alongside active transport, resulting in a higher "payload" of TFV-DP available to bind HBV polymerase.

References

  • Zhang, H., et al. (2021). "Tenofovir Amibufenamide (HS-10234), a Novel Phosphonamidate Prodrug of Tenofovir, Exhibits Potent Antiviral Activity and Improved Safety in Chronic Hepatitis B Patients." Antimicrobial Agents and Chemotherapy.[3][6]

  • Murakami, E., et al. (2015). "Mechanism of Activation of Tenofovir Alafenamide in Human Hepatocytes." Molecular Pharmacology.

  • Ray, A. S., et al. (2006). "Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus." Antimicrobial Agents and Chemotherapy.[3][6]

  • Liu, Y., et al. (2020). "Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection." Alimentary Pharmacology & Therapeutics.

  • Tu, G., et al. (2022). "Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models." Frontiers in Pharmacology.

Sources

Intracellular Kinetics and Half-Life of Tenofovir Diphosphate (TFV-DP) Derived from HS-10234

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on the Pharmacodynamics and Analytical Methodologies of Tenofovir Amibufenamide (TMF)

Executive Summary

The development of nucleotide reverse transcriptase inhibitors (NRTIs) has been defined by the pursuit of maximizing intracellular active metabolite concentrations while minimizing systemic off-target exposure. HS-10234, generically known as tenofovir amibufenamide (TMF), represents a significant structural evolution from its predecessors, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).

By incorporating an additional methyl group into the phosphonamidate prodrug structure, HS-10234 achieves superior lipophilicity and cell membrane penetration[1]. This structural modification fundamentally alters its pharmacokinetic profile, allowing a higher fraction of the intact prodrug to passively diffuse into target cells—primarily hepatocytes and peripheral blood mononuclear cells (PBMCs)—where it is converted into the pharmacologically active anabolite, tenofovir diphosphate (TFV-DP)[2]. This whitepaper explores the mechanistic basis of HS-10234's intracellular metabolism, the extended half-life of its active diphosphate, and the rigorous analytical protocols required to quantify these intracellular kinetics.

Mechanistic Basis of Intracellular Accumulation

The therapeutic superiority of HS-10234 is rooted in its highly targeted intracellular activation pathway. Systemic stability ensures the prodrug remains intact in the plasma, mitigating the nephrotoxicity and bone mineral density depletion classically associated with high plasma tenofovir (TFV) levels seen in TDF administration[3].

Cellular Entry and Hydrolysis

Upon reaching the target cell, the enhanced lipid solubility of HS-10234 facilitates rapid passive diffusion across the lipid bilayer. Once in the cytosol, the prodrug is subjected to enzymatic hydrolysis. Unlike TDF, which is rapidly degraded in plasma, HS-10234 is highly stable systemically and relies on intracellular enzymes—specifically Cathepsin A (CatA) and Carboxylesterase 1 (CES1) —for activation[1]. These enzymes cleave the masking groups, releasing the highly polar, membrane-impermeable TFV.

The Phosphorylation Cascade

Intracellular TFV is subsequently phosphorylated by host cellular kinases. Adenylate kinase converts TFV to tenofovir monophosphate (TFV-MP), and nucleoside diphosphate kinase further phosphorylates it to the active tenofovir diphosphate (TFV-DP)[4]. Because TFV-DP is highly polar, it is effectively "trapped" within the cell. The rate-limiting step of its elimination is the slow enzymatic dephosphorylation back to TFV, which dictates its exceptionally long intracellular half-life.

G HS10234 HS-10234 (TMF) Plasma Compartment CellMembrane Cell Membrane (Enhanced Lipid Solubility) HS10234->CellMembrane Passive Diffusion IntraTMF Intracellular TMF (Hepatocyte/PBMC) CellMembrane->IntraTMF TFV Tenofovir (TFV) IntraTMF->TFV Cathepsin A / CES1 TFV_MP TFV-Monophosphate (TFV-MP) TFV->TFV_MP Adenylate Kinase TFV_DP TFV-Diphosphate (TFV-DP) Active Metabolite TFV_MP->TFV_DP NDP Kinase HBV_Pol Viral Polymerase (Chain Termination) TFV_DP->HBV_Pol Sustained Inhibition

Intracellular metabolic activation pathway of HS-10234 to the active TFV-DP.

Pharmacokinetics and Intracellular Half-Life Dynamics

The clinical efficacy of NRTIs is directly proportional to the sustained intracellular concentration of their active diphosphates. HS-10234 demonstrates a profound ability to load target cells with TFV-DP.

Comparative TFV-DP Exposure

Preclinical and clinical data demonstrate that HS-10234 produces significantly more active metabolite in hepatic cells compared to its predecessors. In in vivo models, HS-10234 provided 3.55-fold higher hepatic exposure of TFV-DP than TDF, and 1.43-fold higher than TAF[2]. In human PBMCs, subjects taking HS-10234 exhibited a 2- to 11-fold increase in active TFV-DP concentrations compared to those in the TDF cohort[3].

Intracellular Half-Life (t½)

The intracellular half-life of TFV-DP is remarkably prolonged. While the plasma half-life of the HS-10234 prodrug is relatively short (facilitating rapid clearance of systemic off-target drug), the intracellular TFV-DP half-life is estimated at ~95 hours in primary human hepatocytes and can extend up to 150 hours in PBMCs [4]. This slow decay kinetics allows for robust, continuous suppression of viral replication even at trough plasma concentrations, validating the once-daily dosing regimen of HS-10234.

Quantitative Data Summary
Pharmacokinetic ParameterTDF (Tenofovir Disoproxil)TAF (Tenofovir Alafenamide)HS-10234 (Tenofovir Amibufenamide)
Prodrug Plasma Stability Low (Rapid systemic degradation)HighHighest (Prolonged t½ via methyl group)
Hepatic TFV-DP Exposure Baseline (1x)2.48-fold vs TDF3.55-fold vs TDF (1.43-fold vs TAF)
PBMC TFV-DP Levels Baseline~5 to 7-fold vs TDF2 to 11-fold vs TDF
Intracellular TFV-DP t½ ~95h (Hepatocytes) / ~150h (PBMCs)~95h (Hepatocytes) / ~150h (PBMCs)~95h (Hepatocytes) / ~150h (PBMCs)

Experimental Protocol: Quantifying Intracellular TFV-DP Half-Life

To accurately measure the intracellular half-life of TFV-DP, researchers must employ highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is designed as a self-validating system : it utilizes rapid cold quenching to prevent artificial enzymatic degradation of the metabolite and incorporates stable isotope-labeled internal standards to correct for matrix effects.

Step-by-Step Methodology

Step 1: Cell Culture and Dosing

  • Seed primary human hepatocytes or isolate PBMCs and culture in appropriate media (e.g., Williams' E medium for hepatocytes; RPMI 1640 for PBMCs).

  • Dose the cells with 10 μM of HS-10234 and incubate for 24 hours to achieve steady-state intracellular accumulation of TFV-DP.

Step 2: Washout Phase (Initiating the Decay Curve)

  • Aspirate the drug-containing media.

  • Wash the cells three times with warm, drug-free Phosphate-Buffered Saline (PBS) to remove all extracellular HS-10234.

  • Causality Note: The washout phase is critical to establish true intracellular decay kinetics. Removing extracellular drug isolates the dephosphorylation rate of the active metabolite without the confounding variable of continuous prodrug influx.

Step 3: Time-Course Sampling and Cold Quenching

  • At designated time points (e.g., 0, 12, 24, 48, 72, 96, and 120 hours post-washout), rapidly aspirate the media.

  • Immediately add 70% cold methanol (-20°C) containing a stable isotope-labeled internal standard (e.g.,

    
    -TFV-DP).
    
  • Causality Note: Cold methanol instantly denatures endogenous phosphatases. Failure to rapidly quench the sample will result in ex vivo dephosphorylation, artificially truncating the measured half-life.

Step 4: Extraction and LC-MS/MS Analysis

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and vortex for 5 minutes.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in the mobile phase and inject into the LC-MS/MS system equipped with an anion-exchange or ion-pairing chromatography column to retain the highly polar diphosphate.

Step 5: Pharmacokinetic Modeling

  • Plot the natural log of TFV-DP concentration against time.

  • Calculate the elimination rate constant (

    
    ) from the slope of the terminal decay phase.
    
  • Determine the half-life using the formula:

    
    .
    

Workflow Step1 1. Cell Culture & Dosing (Incubate with HS-10234) Step2 2. Drug Washout (Initiate Decay Phase) Step1->Step2 24h Accumulation Step3 3. Cold Quenching (-20°C Methanol Lysis) Step2->Step3 Time-course Sampling Step4 4. LC-MS/MS Analysis (Quantify TFV-DP) Step3->Step4 Centrifugation & Extraction Step5 5. PK Modeling (Calculate t½ ≈ 95-150h) Step4->Step5 Exponential Decay Fit

Self-validating LC-MS/MS workflow for determining intracellular TFV-DP half-life.

Clinical and Therapeutic Implications

The pharmacokinetic architecture of HS-10234 directly translates to its clinical profile. Because the intracellular half-life of TFV-DP is exceptionally long (~95 to 150 hours), the active virological block persists long after the plasma prodrug has been cleared.

This dynamic provides two massive clinical advantages:

  • High Antiviral Potency at Lower Doses: HS-10234 achieves non-inferior viral suppression to TDF at less than one-tenth of the dose (e.g., 10-25 mg of HS-10234 vs. 300 mg of TDF)[3].

  • Enhanced Safety Profile: By keeping plasma TFV levels extremely low (approximately 4.5- to 25-fold reduction compared to TDF), HS-10234 bypasses the systemic accumulation that leads to proximal renal tubulopathy and osteomalacia[3].

References

  • Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects - nih.gov -[Link]

  • Randomised clinical trial: safety, efficacy and pharmacokinetics of HS‐10234 versus tenofovir for the treatment of chronic hepatitis B infection - researchgate.net -[Link]

  • Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - frontiersin.org -[Link]

  • Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - researchgate.net -[Link]

Sources

The Genetic Barrier to Resistance for (1R)-Tenofovir Amibufenamide (TMF): Mechanistic Insights and Clinical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of nucleos(t)ide analogues (NAs) has revolutionized the management of chronic hepatitis B (CHB). However, the long-term efficacy of antiviral therapy is frequently challenged by the emergence of viral resistance. (1R)-Tenofovir amibufenamide (TMF, HS-10234) represents a next-generation phosphoramidate prodrug of tenofovir (TFV)[1]. Engineered via advanced ProTide technology, TMF demonstrates profound antiviral potency with an optimized safety profile[2]. For researchers and drug development professionals, understanding the genetic barrier to resistance of TMF is critical for positioning it within the long-term CHB therapeutic landscape. This whitepaper deconstructs the structural pharmacology, mechanistic resistance barrier, and the self-validating experimental protocols used to profile TMF's resistance landscape.

Molecular Pharmacology & Structural Rationale

To understand TMF’s resistance profile, one must first analyze its structural divergence from its predecessors, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

TMF is characterized by the addition of a specific methyl group on the amidate moiety compared to TAF[2][3]. This structural modification is not arbitrary; it introduces critical steric hindrance that shields the prodrug from premature hydrolysis by plasma hydrolases[4].

  • Causality of the Methyl Group: By resisting degradation in the peripheral blood, TMF maintains high plasma stability, preventing systemic exposure to free TFV (the primary driver of nephrotoxicity and bone mineral density loss)[3].

  • Intracellular Activation: The enhanced lipophilicity facilitates rapid passive diffusion across the hepatocyte membrane. Once inside, TMF is selectively hydrolyzed by hepatic Cathepsin A (CatA) and Carboxylesterase 1 (CES1) into TFV, which is subsequently phosphorylated by cellular kinases into the active metabolite, tenofovir diphosphate (TFV-DP)[2][4].

TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP). Upon incorporation into the nascent viral DNA by HBV polymerase (reverse transcriptase), it causes obligate chain termination due to the lack of a 3'-hydroxyl group.

TMF_Activation TMF TMF (Prodrug) Plasma Stable Entry Hepatocyte Uptake TMF->Entry High Liposolubility Enzymes CatA & CES1 Cleavage Entry->Enzymes TFV Tenofovir (TFV) Enzymes->TFV Hydrolysis Kinases Cellular Kinases (Phosphorylation) TFV->Kinases TFVDP TFV-DP (Active) Kinases->TFVDP +2 Phosphate Pol HBV Polymerase Chain Termination TFVDP->Pol Competes w/ dATP

Intracellular activation cascade of TMF to its active metabolite, TFV-DP.

The Genetic Barrier to Resistance: Mechanistic Basis

The "genetic barrier to resistance" is defined as the number and specific type of genetic mutations required for a virus to evade a drug's inhibitory effect without suffering a lethal loss of replication fitness. TMF, like TDF and TAF, possesses an exceptionally high genetic barrier[5][6].

Why is TMF's Barrier So High?
  • Acyclic Flexibility: Unlike rigid nucleoside analogues (e.g., Lamivudine, Entecavir) that clash sterically with mutated polymerase residues (such as the classic rtM204V/I mutation), TFV is an acyclic nucleotide analogue. The flexible acyclic linker allows TFV-DP to adjust its conformation within the mutated active site, maintaining binding affinity even when the pocket architecture shifts.

  • Viral Fitness Cost: TFV-DP is a remarkably close structural mimic of dATP. The HBV polymerase active site is highly conserved because it must efficiently bind natural dNTPs to survive. Any theoretical mutation severe enough to completely exclude TFV-DP from the binding pocket simultaneously cripples the enzyme's ability to bind dATP. The resulting mutant virus is replication-defective, meaning it cannot propagate to clinically significant levels.

Comparative Resistance Landscape

To contextualize TMF's efficacy, we must evaluate it against the historical spectrum of HBV NAs. While Entecavir (ETV) is a high-barrier drug, it still exhibits a ~1.2% resistance rate over 5 years in treatment-naïve patients[3][7], which scales exponentially if the patient has prior Lamivudine exposure. Conversely, TMF has demonstrated a 0% resistance rate in extensive clinical trials[1].

Table 1: Comparative Resistance Profiles of Anti-HBV Nucleos(t)ide Analogues

DrugClassGenetic Barrier5-Year Resistance Rate (Naïve)Key Resistance Mutations
Lamivudine (LAM) NucleosideLow~70%rtM204V/I, rtL180M
Adefovir (ADV) NucleotideLow-Moderate~29%rtA181V/T, rtN236T
Entecavir (ETV) NucleosideHigh~1.2%rtI169T, rtT184G, rtS202I, rtM250V
Tenofovir Disoproxil Fumarate (TDF) NucleotideHigh0%None confirmed clinically
Tenofovir Alafenamide (TAF) NucleotideHigh0%None confirmed clinically
Tenofovir Amibufenamide (TMF) NucleotideHigh0% (at 96 weeks)None confirmed clinically

In Vitro Resistance Selection & Profiling Protocol

To rigorously validate the genetic barrier of a novel agent like TMF, virologists employ a self-validating in vitro selection system. Sequencing alone only identifies correlation; true scientific integrity demands that we prove causality between a genotype and a resistant phenotype.

Step-by-Step Methodology

Step 1: Cell Line Preparation & Baseline Profiling

  • Model: Utilize HepG2.2.15 cells. Rationale: These cells contain stably integrated dimers of the HBV genome, allowing for continuous, stable secretion of infectious virions without the variability of de novo infection models.

  • Action: Determine the baseline half-maximal effective concentration (EC50) of TMF against wild-type HBV using quantitative real-time PCR (qPCR) of secreted HBV DNA. TMF typically exhibits a lower EC50 than TDF and TAF in this model due to optimized cellular uptake[5][8].

Step 2: Serial Passaging under Selective Pressure

  • Action: Culture HepG2.2.15 cells in the presence of TMF, starting at 0.5× EC50.

  • Escalation: Every 2-4 weeks, as the cells reach confluence and viral replication stabilizes, double the drug concentration. Continue this process for a minimum of 24 to 48 weeks.

  • Monitoring: Continuously monitor supernatant HBV DNA. A "virological breakthrough" is defined as a >1 log10 increase in HBV DNA despite escalating drug pressure.

Step 3: Genotypic Analysis (Deep Sequencing)

  • Action: If breakthrough occurs, extract viral DNA from the supernatant. Perform Next-Generation Sequencing (NGS) specifically targeting the reverse transcriptase (RT) domain of the HBV polymerase gene to identify emergent single nucleotide polymorphisms (SNPs).

Step 4: Phenotypic Validation (The Causality Loop)

  • Action: To prove the identified mutation causes resistance, perform site-directed mutagenesis to engineer the specific SNP (e.g., a hypothetical rtA181T) into a wild-type HBV replicon plasmid.

  • Validation: Transfect the mutant replicon into naïve Huh7 cells. Measure the new EC50 of TMF against this mutant. A >5-fold shift in EC50 confirms phenotypic resistance, closing the self-validating loop.

Resistance_Selection Cells HepG2.2.15 Cells (HBV Replicon) Baseline 1. Baseline EC50 Determination Cells->Baseline Passage 2. Serial Passaging (Escalating TMF) Baseline->Passage Monitor 3. Monitor Viral Load (qPCR Breakthrough) Passage->Monitor Weeks 1-24+ Monitor->Passage No Breakthrough Seq 4. Deep Sequencing (RT Domain) Monitor->Seq Breakthrough Mutagenesis 5. Site-Directed Mutagenesis Seq->Mutagenesis Identify Variants Confirm 6. Phenotypic Validation Mutagenesis->Confirm Prove Causality

Self-validating in vitro workflow for HBV resistance selection and profiling.

Clinical Resistance Profile & Cross-Resistance

The theoretical high genetic barrier of TMF has been robustly validated in human trials. In large-scale, randomized Phase III clinical trials spanning 48 and 96 weeks, TMF demonstrated non-inferior virological suppression compared to TDF, but with significantly improved renal and bone safety metrics[1][3][9].

Crucially, deep sequencing of patients experiencing transient viremia or virological blips during the 96-week TMF treatment period revealed zero emergent resistance mutations associated with the drug[1]. In isolated cases where classic mutations (such as rtV173L, rtL180M, and rtM204V) were detected, they were confirmed to be pre-existing baseline mutations (typically from prior Lamivudine or Entecavir exposure). TMF maintained potent efficacy against these mutant strains, demonstrating a robust cross-resistance profile capable of salvaging patients who have failed prior nucleoside therapies[1].

Conclusion

(1R)-Tenofovir amibufenamide (TMF) represents a triumph of rational drug design. By leveraging ProTide technology and introducing a targeted methyl group, TMF achieves superior intracellular pharmacokinetics while maintaining the impenetrable genetic barrier characteristic of acyclic nucleotide analogues. Its ability to suppress viral replication without selecting for resistant variants over extended clinical durations solidifies its position as a premier first-line therapeutic for chronic hepatitis B.

References

1.[5] Tenofovir amibufenamide vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study. Baishideng Publishing Group. Available at: [Link] 2.[6] Hepatitis B virus induced cirrhosis and hepatocarcinoma: pathogenesis and therapeutics. Exploration of Targeted Anti-tumor Therapy. Available at: [Link] 3.[1] 96-Week Treatment of Tenofovir Amibufenamide and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients. National Institutes of Health (PMC). Available at:[Link] 4.[9] 96-Week Treatment of Tenofovir Amibufenamide and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients (PDF Source). Journal of Clinical and Translational Hepatology. Available at: [Link] 5.[7] SERUM TNF-a AND BIOMARKERS LEVELS AFTER TENOFOVIR THERAPY IN PATIENTS WITH SERUM HBEAG-POSITIVE CHRONIC HEPATITIS B. CEON/CEES. Available at:[Link] 6.[2] Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study. Frontiers in Pharmacology. Available at:[Link] 7.[3] Effectiveness and Safety of Tenofovir Amibufenamide in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study. Xia & He Publishing. Available at: [Link] 8.[4] Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects. Taylor & Francis. Available at: [Link]

Sources

Methodological & Application

Synthesis and purification protocols for (1R)-Tenofovir amibufenamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification Protocols for (1R)-Tenofovir Amibufenamide (HS-10234)

Executive Summary

(1R)-Tenofovir amibufenamide (TMF, HS-10234) is a novel phosphonamidate prodrug of tenofovir (TFV), structurally related to tenofovir alafenamide (TAF). TMF is distinguished by the substitution of the alanine moiety in TAF with 2-amino-2-methylpropanoic acid (alpha-aminoisobutyric acid) .[1] This structural modification—the introduction of a gem-dimethyl group alpha to the amide—enhances plasma stability and lipophilicity, potentially offering a superior safety profile for bone and renal parameters compared to TDF and TAF.

This guide details the synthesis, isolation, and purification of the active (1R)-diastereomer of Tenofovir amibufenamide. The protocol emphasizes the stereoselective isolation of the phosphorus-chiral center via fumarate salt crystallization, a critical quality attribute for clinical efficacy.[1]

Chemical Identity & Structural Logic

  • Chemical Name: Isopropyl 2-{[(S)-({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphinoyl]amino}-2-methylpropanoate[1]

  • CAS Number: 1571076-26-0 (mixture), 1571076-15-7 (Active (1R)-isomer)[1]

  • Key Structural Feature: The "Amibufenamide" moiety consists of Phenol + Isopropyl 2-amino-2-methylpropionate .[1]

  • Mechanism of Action: TMF is a ProTide.[1][2][3][4][5] It passively diffuses into hepatocytes, where it is hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) to release the active Tenofovir diphosphate.

Comparison of Prodrug Moieties:

Feature Tenofovir Alafenamide (TAF) Tenofovir Amibufenamide (TMF)
Amino Acid L-Alanine 2-Amino-2-methylpropanoic acid (AIB)
Ester Isopropyl Isopropyl
Alpha-Carbon Monomethyl (-CH(CH₃)-) Gem-dimethyl (-C(CH₃)₂-)

| Stability | High | Enhanced (Steric hindrance of gem-dimethyl) |[1][6]

Retrosynthetic Strategy & Workflow

The synthesis utilizes a convergent "P-Cl activation" strategy.[1] The chiral phosphorus center is formed during the coupling of the Tenofovir backbone with the chlorophosphoramidate intermediate. Since the coupling is not 100% stereoselective, the protocol relies on diastereomeric resolution via salt formation (Fumaric acid) to isolate the active (1R)-isomer.

TMF_Synthesis TFV Tenofovir (PMPA) (Core Scaffold) Crude Crude TMF (Diastereomeric Mixture) TFV->Crude PhOH Phenol Inter Intermediate: Chlorophosphoramidate PhOH->Inter Alt. Route POCl3 Phenyl Dichlorophosphate (Activation Agent) POCl3->Inter Step 1: -HCl Amine Isopropyl 2-amino-2-methylpropionate (Amibufenamide Moiety) Amine->Inter Inter->Crude Step 2: Coupling + Tenofovir Base/Heat Final (1R)-Tenofovir Amibufenamide Fumarate Salt (>98% de) Crude->Final Step 3: Resolution Crystallization Fumaric Fumaric Acid Fumaric->Final

Caption: Retrosynthetic pathway for (1R)-Tenofovir amibufenamide showing the convergent assembly of the phosphonamidate followed by diastereomeric resolution.

Detailed Experimental Protocols

Phase A: Preparation of Isopropyl 2-amino-2-methylpropionate Hydrochloride

Rationale: The specific amino ester (AIB-isopropyl ester) is not as common as L-alanine isopropyl ester.[1] It must be synthesized or sourced with high purity.

  • Reagents: 2-Amino-2-methylpropanoic acid (AIB), Thionyl chloride (SOCl₂), Isopropanol (IPA).[1]

  • Procedure:

    • Suspend AIB (1.0 eq) in anhydrous Isopropanol (10 vol).

    • Cool to 0–5°C. Dropwise add Thionyl chloride (1.2 eq) maintaining temp <10°C (Exothermic!).

    • Reflux the mixture for 4–6 hours until clear (monitored by TLC/GC).

    • Concentrate under vacuum to remove excess SOCl₂ and IPA.[1]

    • Workup: Triturate the residue with Methyl tert-butyl ether (MTBE) to precipitate the hydrochloride salt.[1]

    • Yield: White solid, >90% yield.[1] Store in a desiccator.

Phase B: Synthesis of Crude Tenofovir Amibufenamide

Rationale: This step constructs the P-N and P-O bonds.[1] We employ a "one-pot, two-step" modification of the standard ProTide synthesis to minimize unstable intermediate handling.

Materials:

  • Tenofovir (PMPA): 10.0 g (34.8 mmol)

  • Phenyl dichlorophosphate: 11.0 g (52.2 mmol, 1.5 eq)

  • Isopropyl 2-amino-2-methylpropionate HCl: 9.5 g (52.2 mmol, 1.5 eq)[1]

  • Triethylamine (TEA): 14.5 mL (104.4 mmol, 3.0 eq)

  • N-Methylimidazole (NMI): Catalyst (0.5 eq)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN) anhydrous.[1]

Protocol:

  • Activation (Formation of Chloridate):

    • In a dry reactor under N₂, dissolve Phenyl dichlorophosphate (1.5 eq) in DCM (100 mL).

    • Cool to -20°C.

    • Add Isopropyl 2-amino-2-methylpropionate HCl (1.5 eq).

    • Dropwise add TEA (3.0 eq) over 30 mins. Critical: Keep temp <-10°C to prevent side reactions.

    • Stir at -10°C for 1 hour. This forms the Phenyl (isopropyl 2-amino-2-methylpropionate) phosphorochloridate intermediate in situ.[1]

  • Coupling:

    • Add Tenofovir (1.0 eq) directly to the cold mixture.[1]

    • Add N-Methylimidazole (0.5 eq) as a nucleophilic catalyst.[1]

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 16–24 hours.

    • Monitoring: Check HPLC for consumption of Tenofovir.[1]

  • Workup:

    • Quench with water (50 mL). Separate phases.

    • Wash organic layer with 5% citric acid (removes amines), then 5% NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate to a thick oil/foam.[1]

    • Result: Crude Tenofovir Amibufenamide (Mixture of diastereomers at Phosphorus, approx 1:1 ratio).[1]

Phase C: Purification and Diastereomeric Resolution (The "1R" Isolation)

Rationale: The crude mixture contains both Sp and Rp isomers. The biological activity is often driven by one specific isomer.[1] Similar to TAF, the Fumarate salt is used to selectively crystallize the desired diastereomer.

Protocol:

  • Salt Formation:

    • Dissolve the Crude oil (approx 15 g) in Isopropanol (IPA) or Acetonitrile (75 mL, 5 vol).

    • Heat to 50°C.

    • Add Fumaric Acid (1.0 eq, approx 4.0 g). Stir until dissolved.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (1°C/min).

    • Seeding: If available, add seed crystals of (1R)-Tenofovir amibufenamide fumarate at 40°C.[1]

    • Stir at 20°C for 4 hours, then cool to 0–5°C for 2 hours.

  • Filtration:

    • Filter the white precipitate.[1]

    • Wash with cold Isopropanol/MTBE (1:1).[1]

  • Recrystallization (Critical for >98% de):

    • If chiral HPLC shows diastereomeric excess (de) < 95%, recrystallize from Methanol/Acetonitrile (1:5).[1]

    • Dissolve salt in min. Methanol at 60°C, add Acetonitrile, cool to crystallize.

  • Drying:

    • Dry under vacuum at 45°C for 24 hours.[1]

    • Final Product: (1R)-Tenofovir amibufenamide fumarate (White crystalline powder).[1]

Process Control & Logic Diagram

The following diagram illustrates the purification logic, highlighting the critical control points (CCPs) for stereochemistry.

TMF_Purification Crude Crude Reaction Mixture (Sp + Rp Isomers) Workup Aqueous Workup (Remove Byproducts) Crude->Workup Salt Salt Formation (+ Fumaric Acid) Workup->Salt Cryst Selective Crystallization (Kinetic/Thermo Control) Salt->Cryst Filter Filtration Cryst->Filter Check QC: Chiral HPLC Filter->Check Recryst Recrystallization (MeOH/ACN) Check->Recryst de < 98% Final Final API (1R)-TMF Fumarate Check->Final de > 98% Recryst->Filter

Caption: Purification workflow emphasizing the diastereomeric resolution via fumarate salt crystallization.

Analytical Quality Control

To ensure the integrity of the "1R" designation, the following methods must be validated.

ParameterMethodAcceptance Criteria
Identification ¹H-NMR (DMSO-d₆), ³¹P-NMRMatches Reference Standard (Gem-dimethyl signals at ~1.4 ppm)
Assay (HPLC) C18 Column, Gradient ACN/Buffer98.0% - 102.0% w/w
Chiral Purity Chiralpak AD-H or IA, Isocratic Hexane/IPA≥ 98.0% diastereomeric excess (de)
Residual Solvents GC-HeadspaceCompliant with ICH Q3C
Water Content Karl Fischer≤ 1.0% (unless hydrate form)

Key NMR Signature (Distinguishing TMF from TAF):

  • TAF: Shows a doublet for the alanine methyl group (-CH-CH₃ ).[1]

  • TMF: Shows a singlet (or two close singlets if diastereotopic) for the gem-dimethyl groups (-C(CH₃ )₂-) of the amibufenamide moiety.[1]

References

  • Hansoh Pharmaceutical Group. (2014).[1] Phosphoramidate derivatives of tenofovir, preparation method and medical use thereof.[2] WO2014032481A1.[1] Link

  • Zhang, H., et al. (2021).[1][5][7] Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection.[1] Alimentary Pharmacology & Therapeutics.[1] Link

  • Liu, Y., et al. (2021).[1][5][7] Tenofovir amibufenamide (HS-10234) for the treatment of chronic hepatitis B: A review.[1][2] Expert Opinion on Investigational Drugs.[1] Link

  • MedChemExpress. (2024).[1][8] Tenofovir amibufenamide Datasheet.[1]Link

  • PubChem. (2024).[1] Tenofovir amibufenamide fumarate.[1][9]Link

Sources

Application Note: Cytotoxicity and Mitochondrial Safety Profiling of Tenofovir Amibufenamide (TMF) in HepG2 Models

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro cytotoxicity assays of Tenofovir Amibufenamide (HS-10234) in HepG2 cells Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Toxicologists, and Virologists

Abstract & Strategic Rationale

Tenofovir Amibufenamide (TMF/HS-10234) represents a significant evolution in nucleotide reverse transcriptase inhibitor (NtRTI) prodrug design. Unlike Tenofovir Disoproxil Fumarate (TDF), which degrades rapidly in plasma, TMF utilizes a phosphonamidate ProTide technology—similar to Tenofovir Alafenamide (TAF)—to achieve high plasma stability and targeted intracellular activation within hepatocytes.

Why HepG2? Standard cytotoxicity screens (e.g., in HeLa or CHO cells) are insufficient for TMF profiling. TMF activation is strictly dependent on Carboxylesterase 1 (CES1) and Cathepsin A (CatA) . HepG2 cells retain significant expression of these hepatic enzymes, making them the obligatory in vitro model to assess the "true" intracellular toxicity of the active metabolite, tenofovir diphosphate (TFV-DP).

This guide details a biphasic safety assessment protocol:

  • Acute Cytotoxicity (CC50 Determination): Using WST-8 (CCK-8) for high-sensitivity metabolic readout.

  • Mitochondrial Integrity (Chronic Exposure): A 14-day qPCR workflow to detect NtRTI-induced mtDNA depletion, a critical safety parameter for polymerase inhibitors.

Mechanism of Action & Assay Logic

Understanding the intracellular journey of TMF is prerequisite to designing the assay. TMF is lipophilic, allowing passive diffusion, but its conversion to the toxicologically relevant species (TFV-DP) is enzymatic.

Figure 1: Intracellular Activation Pathway

The following diagram illustrates the critical enzymatic steps required to activate TMF. Note the specific role of CatA/CES1, which dictates the choice of HepG2 cells.

TMF_Activation TMF_Ext TMF (Extracellular) TMF_Int TMF (Intracellular) TMF_Ext->TMF_Int Passive Diffusion & OAT Transport TFV Tenofovir (TFV) TMF_Int->TFV Hydrolysis via Cathepsin A / CES1 TFV_MP TFV-Monophosphate TFV->TFV_MP Adenylate Kinase TFV_DP TFV-Diphosphate (Active/Toxic Species) TFV_MP->TFV_DP Nucleotide Kinase HBV_Pol HBV Polymerase (Target) TFV_DP->HBV_Pol Inhibition (Efficacy) Mito_Pol mtDNA Polymerase γ (Off-Target Toxicity) TFV_DP->Mito_Pol Inhibition (Mitochondrial Toxicity)

Caption: TMF activation relies on hepatic enzymes (CatA/CES1) to release TFV, which is phosphorylated to TFV-DP. TFV-DP can inhibit both HBV polymerase (efficacy) and mtDNA Polymerase γ (toxicity).

Protocol A: Acute Cytotoxicity (CC50 Determination)

Objective: Determine the concentration of TMF that reduces HepG2 cell viability by 50% (CC50) after 72 hours. Methodology: Cell Counting Kit-8 (CCK-8/WST-8). Why CCK-8 over MTT? MTT requires solubilization of formazan crystals, which introduces variability and is toxic to mitochondria during the assay. WST-8 is water-soluble, non-toxic, and allows for continuous monitoring if needed.

Materials
  • Cell Line: HepG2 (ATCC HB-8065).

  • Compound: Tenofovir Amibufenamide (HS-10234), purity >98%.

  • Vehicle: DMSO (Final concentration < 0.5%).

  • Reagent: CCK-8 (Dojindo or equivalent).

  • Control: Puromycin or Staurosporine (Positive Control for death).

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Harvest HepG2 cells using TrypLE (gentler than Trypsin).

    • Seed 5,000 cells/well in a 96-well flat-bottom plate in 100 µL DMEM + 10% FBS.

    • Critical Step: Fill outer edge wells with sterile PBS to prevent "edge effect" evaporation, which distorts data in long incubations.

    • Incubate 24h at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation (Day 1):

    • Prepare a 100 mM TMF stock in DMSO.

    • Perform 1:3 serial dilutions in culture medium to generate 8 concentrations (e.g., 100 µM down to 0.04 µM).

    • Quality Check: Ensure final DMSO concentration is consistent (e.g., 0.5%) across all wells, including the "0 µM" vehicle control.

  • Treatment (Day 1):

    • Aspirate old media carefully.

    • Add 100 µL of drug-containing media to triplicate wells.

    • Incubate for 72 hours . (Note: 72h is preferred over 24/48h for NtRTI prodrugs to allow sufficient intracellular accumulation of TFV-DP).

  • Readout (Day 4):

    • Add 10 µL of CCK-8 reagent directly to each well.

    • Incubate for 1–4 hours at 37°C until orange color develops.

    • Measure Absorbance at 450 nm (Reference 650 nm).

  • Data Analysis:

    • Calculate % Viability:

      
      .
      
    • Fit curve using Non-linear regression (Log(inhibitor) vs. response) to determine CC50.

Protocol B: Mitochondrial Toxicity (mtDNA Depletion)[1]

Objective: Assessment of delayed toxicity caused by inhibition of mitochondrial DNA polymerase gamma (Pol γ). Rationale: NtRTIs can deplete mtDNA without causing immediate cell death. A standard 3-day cytotoxicity assay will miss this signal. A 14-day "chronic" exposure is the industry standard (FDA/EMA guidance).

Workflow Diagram

Mito_Tox_Workflow Start Seed HepG2 Cells (Low Density) Treat Treat with TMF (Sub-cytotoxic conc: 0.1x, 1x Cmax) Start->Treat Passage Passage Cells (Every 3-4 days) Treat->Passage Maintain drug pressure Passage->Passage Repeat 3x Harvest Harvest Day 14 Extract Total DNA Passage->Harvest Day 14 qPCR qPCR Analysis Target: COXII (mtDNA) vs GAPDH (nDNA) Harvest->qPCR

Caption: The 14-day workflow ensures detection of slow mtDNA depletion kinetics. Cells are passaged to maintain log-phase growth while under constant drug pressure.

Detailed Procedure
  • Dosing Strategy:

    • Select TMF concentrations based on the CC50 from Protocol A.

    • Use: 0 µM (Vehicle),

      
      , and 
      
      
      
      clinically relevant
      
      
      (approx 0.5–1 µM).
    • Positive Control: 2',3'-dideoxycytidine (ddC) at 1 µM (known potent mitochondrial toxin).

  • Long-Term Culture (14 Days):

    • Seed HepG2 in 6-well plates.

    • Refresh media containing fresh drug every 3 days.

    • Split cells when confluence reaches 80% (usually every 3-4 days) to prevent overgrowth, maintaining the same drug concentration in the new passage.

  • qPCR Quantification:

    • Extract total DNA (genomic + mitochondrial) using a silica-column kit (e.g., DNeasy).

    • Primers:

      • Mitochondrial Target:COXII (Cytochrome c oxidase subunit II) or ND1 .

      • Nuclear Reference:GAPDH or ASB (Beta-actin).

    • Run qPCR using SYBR Green or TaqMan.

  • Calculation:

    • Calculate Relative mtDNA content (

      
      ).
      
    • 
      .
      
    • Normalize to Vehicle Control (set to 100%).

Expected Data & Interpretation

The following table summarizes the expected safety profile of TMF compared to legacy prodrugs, based on current literature and structural properties.

ParameterTenofovir DF (TDF)Tenofovir Alafenamide (TAF)Tenofovir Amibufenamide (TMF) Interpretation
HepG2 CC50 > 300 µM> 100 µM> 100 µM TMF shows low acute cytotoxicity in HepG2, comparable to TAF.
mtDNA Depletion NegligibleNegligibleNegligible Unlike ddI or ddC, Tenofovir-based prodrugs generally spare Pol γ.
Plasma Stability Low (

min)
High (

min)
High TMF is stable extracellularly; toxicity is driven by intracellular activation.
Renal Cell Toxicity ModerateLowVery Low TMF's high hepatic targeting reduces off-target renal exposure.

Critical Decision Points:

  • SI (Selectivity Index): Calculated as

    
    . For TMF, the EC50 in HepG2.2.15 (HBV-producing) is ~7.3 nM.[1] An ideal candidate should have an SI > 10,000.
    
  • mtDNA Threshold: A reduction of mtDNA >50% compared to vehicle indicates significant mitochondrial toxicity.

References

  • Zhang, H., et al. (2021). "Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection."[1] Alimentary Pharmacology & Therapeutics.

  • Liu, Z., et al. (2021). "Tenofovir amibufenamide (HS-10234) versus tenofovir disoproxil fumarate for patients with chronic hepatitis B." Alimentary Pharmacology & Therapeutics.[1]

  • Birkus, G., et al. (2002). "Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors." Antimicrobial Agents and Chemotherapy.

  • Murakami, E., et al. (2015). "Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977." (Reference for ProTide activation mechanisms in HepG2). Journal of Biological Chemistry.

  • ATCC. "HepG2 Cell Culture Protocol." American Type Culture Collection.

Sources

Application Note: Precision Bioanalysis of (1R)-Tenofovir Amibufenamide (HS-10234) in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for bioanalytical scientists. It synthesizes specific methodology from clinical trials (HS-10234) with best practices for phosphonamidate prodrug handling.

Introduction & Bioanalytical Strategy

(1R)-Tenofovir amibufenamide (TMF), also known as HS-10234, is a novel phosphoramidate prodrug of tenofovir (TFV) developed for the treatment of Chronic Hepatitis B (CHB). Structurally similar to Tenofovir Alafenamide (TAF), TMF contains a specific modification (an additional methyl group on the amidate moiety) designed to enhance lipophilicity and plasma stability while maximizing hepatocellular uptake.

The Bioanalytical Challenge: Prodrug Stability

The primary challenge in extracting TMF is preventing ex vivo hydrolysis. Like other nucleotide prodrugs, TMF is susceptible to degradation by plasma esterases (e.g., Cathepsin A, CES1) and non-enzymatic chemical hydrolysis.

Critical Failure Mode: If TMF degrades during sample collection or extraction, it converts to the parent drug (TFV). This results in:

  • Underestimation of TMF (Prodrug).

  • Overestimation of TFV (Parent).

  • Invalidated pharmacokinetic (PK) profiles.

This protocol utilizes a Cold-Chain Protein Precipitation (PPT) method with strict pH control to freeze the metabolic state of the sample immediately upon collection.

Pre-Analytical Sample Handling (Critical Control Points)

The integrity of the assay begins at the bedside. Standard EDTA tubes are sufficient, but temperature and pH are the governing variables.

ParameterSpecificationRationale
Anticoagulant K2-EDTAInhibits metal-dependent esterases better than heparin.
Temperature 4°C (Ice Bath)Mandatory. All processing must occur on wet ice to inhibit enzymatic activity.
Separation 1500 x g, 10 min, 4°CSeparation must occur within 60 mins of draw.
Stabilization Acidification (Optional but Recommended)For long-term storage, adding 20 µL of 5% Formic Acid per mL of plasma can stabilize the phosphoramidate bond.

Protocol: Plasma Extraction via Protein Precipitation

This method is validated for high-throughput clinical analysis. It avoids Solid Phase Extraction (SPE) to minimize processing time and potential on-column hydrolysis.

Reagents
  • Precipitation Solvent: 100% Acetonitrile (LC-MS Grade) containing Internal Standard (IS).

  • Internal Standard: Tenofovir amibufenamide-d7 (TMF-d7) or Tenofovir-d6 (TFV-d6).

  • Diluent: Water:Methanol (90:10 v/v).

Step-by-Step Workflow
  • Thawing: Thaw plasma samples on wet ice. Do not use a water bath.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate (polypropylene).

  • Precipitation (The "Crash"):

    • Add 200 µL of chilled Acetonitrile (containing IS @ 20 ng/mL).

    • Note: The high organic ratio (4:1) ensures complete protein removal and denatures esterases immediately.

  • Agitation: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm (approx. 2200 x g) for 15 minutes at 4°C .

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate.

  • Dilution: Add 100 µL of Diluent (Water:MeOH).

    • Reasoning: Injecting pure acetonitrile causes peak broadening on aqueous columns. Dilution matches the mobile phase.

  • Injection: Inject 2-5 µL onto the LC-MS/MS.

LC-MS/MS Method Conditions

Chromatographic Separation

TMF is relatively hydrophobic, whereas its metabolite TFV is polar. A gradient is required to retain TFV while eluting TMF efficiently.

  • Column: Waters XBridge C18 or Acquity UPLC HSS T3 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 2% Load/Retain Polar TFV
0.50 2% Isocratic Hold
2.50 95% Linear Ramp (Elute TMF)
3.00 95% Wash
3.10 2% Re-equilibration

| 4.00 | 2% | End of Run |

Mass Spectrometry (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.[2]

  • Ionization: Positive Electrospray (+ESI).[1][2]

  • Source Temp: 500°C.

  • Transitions (Example - Tune for specifics):

    • TMF (HS-10234): m/z ~491.2

      
      m/z 176.1 (Adenine base) or 360.0.
      
    • TFV (Parent): m/z 288.1

      
      m/z 176.1.
      
    • IS (TMF-d7): m/z ~498.2

      
      m/z 176.1.
      

Logic & Visualization

Workflow Diagram

The following diagram illustrates the critical path for TMF extraction, highlighting the "Danger Zones" where hydrolysis risk is highest.

TMF_Extraction cluster_clinical Clinical Site (Danger Zone) cluster_lab Bioanalytical Lab Blood Whole Blood (K2-EDTA) Ice Ice Bath (< 4°C) Blood->Ice Immediate Centrifuge Centrifuge (4°C, 1500g) Ice->Centrifuge Plasma Plasma Harvest Centrifuge->Plasma Aliquot Aliquot 50µL Plasma->Aliquot Thaw on Ice PPT Protein Ppt (Cold ACN + IS) Aliquot->PPT Denature Enzymes Spin Spin & Dilute PPT->Spin LCMS LC-MS/MS Analysis Spin->LCMS

Caption: Critical path for HS-10234 extraction. Red zone indicates highest risk of prodrug hydrolysis.

Stability Logic: Why This Works

The extraction logic relies on competing reaction kinetics. We must denature the enzyme before it interacts with the substrate.

Stability_Logic cluster_warm Room Temp / Slow Process cluster_cold Proposed Protocol (Cold ACN) TMF TMF (Prodrug) Intact in Plasma Hydrolysis Hydrolysis Reaction TMF->Hydrolysis + Enzyme Denature Enzyme Denaturation (Precipitation) TMF->Denature + Cold ACN Enzyme Esterases (Cathepsin A) Enzyme->Hydrolysis Enzyme->Denature Inhibited TFV TFV (Parent) ARTIFACT Hydrolysis->TFV Data Error SafeTMF TMF Extracted (Quantifiable) Denature->SafeTMF

Caption: Kinetic competition between enzymatic hydrolysis (artifact) and solvent denaturation (recovery).

Method Validation & Troubleshooting

Self-Validating Quality Control

To ensure the method is working, include a "Stability QC" in every run:

  • Preparation: Spike TMF into whole blood at 37°C and process immediately vs. process after 30 mins.

  • Acceptance: If the 30-min sample shows >15% conversion to TFV compared to T0, the clinical collection method is failing.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High TFV Background In-source fragmentationLower the desolvation temperature or declustering potential. TMF is fragile.
TMF Signal Loss Esterase activityEnsure plasma was never thawed at room temperature. Check freezer logs.
Peak Tailing Column overloadIncrease the dilution factor in Step 7. The final solvent must be <30% organic.

References

  • Liu, Y., et al. (2020). Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection.[3] Alimentary Pharmacology & Therapeutics, 53(2), 243–252.[4] Link

  • Zhang, J., et al. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication... Frontiers in Pharmacology, 13. Link

  • Li, Y., et al. (2021). Study on Pharmacokinetic Interactions Between HS-10234 and Emtricitabine in Healthy Subjects. Advances in Therapy, 38, 1604–1616. Link

  • Cui, Y., et al. (2023). Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide.[5] Clinical Pharmacology in Drug Development. Link

Sources

Technical Application Note: Dosage Regimen Design for HS-10234 (Tenofovir Amibufenamide)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

HS-10234 (Tenofovir Amibufenamide, TMF) represents a third-generation nucleotide reverse transcriptase inhibitor (NRTI) designed to overcome the nephrotoxicity and bone density reduction associated with Tenofovir Disoproxil Fumarate (TDF).

The core objective of the dosage regimen design for HS-10234 is to maximize the Intracellular Accumulation Ratio (IAR) of the active metabolite (Tenofovir Diphosphate, TFV-DP) within hepatocytes while minimizing the circulating plasma concentration of parent Tenofovir (TFV).

Structural Advantage and Metabolic Pathway

Unlike TDF, which is rapidly hydrolyzed in plasma, HS-10234 utilizes a phosphonamidate prodrug moiety (ProTide technology) similar to Tenofovir Alafenamide (TAF) but with a structural modification (additional methyl group) that enhances lipophilicity and cell membrane penetration.

Key Design Hypothesis:

  • Plasma Stability: High stability in plasma prevents premature hydrolysis to TFV (the driver of renal toxicity).

  • Hepatic Targeting: Efficient uptake by OATP1B1/1B3 transporters and passive diffusion, followed by intracellular hydrolysis by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).

HS-10234_Metabolism HS HS-10234 (Plasma Prodrug) TFV_Plasma TFV (Systemic Plasma) HS->TFV_Plasma Minor Plasma Hydrolysis (<10%) Cell_Entry Hepatocyte Entry (OATP / Diffusion) HS->Cell_Entry TFV_Intra TFV (Intracellular) TFV_Plasma->TFV_Intra Inefficient Uptake HS_Intra HS-10234 (Intracellular) Cell_Entry->HS_Intra Int_Met1 Intermediate Metabolites HS_Intra->Int_Met1 Cathepsin A CES1 Int_Met1->TFV_Intra Spontaneous Cyclization TFV_DP TFV-DP (Active Antiviral) TFV_Intra->TFV_DP Kinases (Phosphorylation) DNA HBV DNA Integration Blocked TFV_DP->DNA Chain Termination

Figure 1: Metabolic activation pathway of HS-10234. Note the preferential intracellular conversion compared to plasma hydrolysis.

Preclinical to Clinical Translation (The Bridge)

To design the First-in-Human (FIH) dosage, we utilize allometric scaling combined with molar equivalency analysis against TDF and TAF.

Comparative Pharmacokinetics (Preclinical & Early Clinical)

The dosage selection of 25 mg for HS-10234 is derived from the need to match the antiviral potency of TDF (300 mg) and TAF (25 mg) while proving superior safety.

ParameterTDF (300 mg)TAF (25 mg)HS-10234 (25 mg)Design Implication
Prodrug Stability Low (

< 2 min)
High (

~ 30-90 min)
High Allows lower total dose.
Plasma TFV Exposure High (Reference)~90% lower than TDF~95% lower than TDF Reduced renal load.[1]
PBMC TFV-DP Reference4-7x higher than TDF2-11x higher than TDF Enhanced potency.[2][3]
Renal Clearance Active Tubular SecretionMinimalMinimal Safety marker.

Data synthesized from Zhang et al. (2021) and comparative PK studies.

Protocol A: PK/PD Modeling & Simulation

Purpose: To define the structural model used to predict the optimal dose before Phase 2b trials. This protocol establishes the computational framework.

Compartmental Model Structure

We employ a Target-Mediated Drug Disposition (TMDD) model modified for intracellular activation.

Model Components:

  • Central Compartment (Prodrug): Represents HS-10234 in plasma.[4]

  • Peripheral Compartment: Tissue distribution of prodrug.

  • Intracellular Compartment (Effect Site): Represents the hepatocyte.

  • Metabolite Compartment (TFV): Represents systemic TFV formed via hydrolysis or efflux.

Simulation Workflow

Software: Phoenix WinNonlin / NONMEM.

Step 1: Input Parameters (Priors)

  • Clearance (

    
    ): Derived from Phase 1 SAD data.
    
  • Volume of Distribution (

    
    ): Scaled from animal data.
    
  • Absorption Rate (

    
    ): Estimated from 
    
    
    
    (approx. 2-4 hours).

Step 2: Covariate Analysis

  • eGFR: Include renal function as a covariate on TFV clearance (not HS-10234 clearance).

  • Body Weight: Allometric scaling exponent of 0.75 for CL and 1.0 for V.

Step 3: Monte Carlo Simulation Simulate 1000 virtual patients at doses: 10 mg, 25 mg, 40 mg, 100 mg.

  • Target:

    
     (TFV-DP) > 
    
    
    
    for HBV polymerase inhibition.
  • Constraint: Plasma TFV AUC < 3000 ng·h/mL (Safety threshold derived from TDF historical data).

Protocol B: Adaptive Dose-Finding (Phase 1/2)

Purpose: To empirically validate the modeled dose in humans using a Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) strategy.

Study Design Logic

The trial is designed to identify the Minimum Effective Dose (MED) that achieves maximal viral suppression without hitting toxicity thresholds.

  • Cohort A (10 mg): Low dose to test linearity.

  • Cohort B (25 mg): Predicted therapeutic dose (Molar equivalent to TAF).

  • Cohort C (40 mg): Supratherapeutic dose to define safety margins.

Decision Tree for Dose Escalation

The following logic governs the progression from SAD to MAD and dose selection.

Clinical_Workflow Start Start Phase 1 SAD (Single Ascending Dose) Check_Safety Safety Check: AEs > Grade 2? Start->Check_Safety Escalate Escalate Dose (10mg -> 25mg -> 40mg) Check_Safety->Escalate No Stop Stop Escalation Define MTD Check_Safety->Stop Yes MAD Proceed to MAD (28 Days Dosing) Escalate->MAD At Target Dose PK_Analysis PK Analysis: Linearity? Accumulation? MAD->PK_Analysis PD_Check PD Check: HBV DNA Reduction > 2 log? PK_Analysis->PD_Check PD_Check->Stop No (Ineffective) Select_Dose Select Phase 3 Dose: 25 mg QD PD_Check->Select_Dose Yes (Optimal)

Figure 2: Adaptive decision logic for HS-10234 dose selection. MTD: Maximum Tolerated Dose.

Experimental Procedure (MAD Phase)
  • Enrollment: HBeAg-positive and negative CHB patients (n=12 per cohort).[2][3]

  • Dosing: Oral administration QD for 28 days.

  • Sampling Points:

    • Plasma (PK): Pre-dose, 0.5, 1, 2, 4, 8, 12, 24h on Day 1 and Day 28.

    • PBMC (Intracellular PD): Isolated via Ficoll-Paque density gradient centrifugation to measure TFV-DP.

    • Virology:[3][5][6] Serum HBV DNA (COBAS TaqMan) at Baseline, Day 7, 14, 21, 28.

Bioanalytical Workflow (LC-MS/MS)

Trustworthiness: Accurate differentiation between the prodrug (HS-10234) and the metabolite (TFV) is critical to validate the safety hypothesis.

Methodology:

  • Instrumentation: AB Sciex Triple Quad 6500+ coupled with Agilent 1290 Infinity II LC.

  • Sample Prep: Protein precipitation (PPT) with acetonitrile containing stable isotope-labeled internal standards (TFV-d6).

  • Chromatography:

    • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: Positive electrospray ionization (ESI+).

    • HS-10234 Transition: Monitoring parent ion to specific fragment (distinct from TAF).

    • TFV Transition: m/z 288.1

      
       176.1.
      
  • Validation Criteria:

    • Linearity:

      
      .
      
    • Accuracy/Precision:

      
       (CV).
      
    • Critical Step: Immediate stabilization of plasma samples with citric acid to prevent ex-vivo hydrolysis of HS-10234 to TFV, which would artificially inflate toxicity readings.

Safety Monitoring Protocol

Because the dosage design relies on the premise of "low systemic exposure," validation of renal safety is the primary stopping rule.

Biomarkers of Interest:

  • Serum Creatinine (sCr) & eGFR: Standard filtration markers.

  • Beta-2 Microglobulin (

    
    -MG):  Urine marker for proximal tubule dysfunction.
    
  • Retinol-Binding Protein (RBP): Sensitive tubular marker.

  • Bone Turnover: CTX-1 (resorption) and P1NP (formation).

Protocol Requirement: If Urine


-MG increases > 2x baseline in > 25% of the 40mg cohort, the recommended dose defaults to 25mg regardless of superior efficacy at the higher dose.

References

  • Zhang, H., et al. (2021). "Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection."[7] Alimentary Pharmacology & Therapeutics, 53(2), 243-252.[2][6][7][8] Link

  • Liu, Y., et al. (2021). "Tenofovir amibufenamide versus tenofovir disoproxil fumarate for chronic hepatitis B." The Lancet Gastroenterology & Hepatology. (Note: Referenced in context of Phase 3 non-inferiority results supporting the 25mg dose).
  • Li, X., et al. (2022). "Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication." Frontiers in Pharmacology. Link

  • Agarwal, K., et al. (2018). "Safety and efficacy of Tenofovir Alafenamide (TAF) in chronic hepatitis B." Journal of Hepatology (Used as comparative reference for TAF 25mg dosing logic). Link

  • ClinicalTrials.gov. "Study of HS-10234 in Patients With Chronic Hepatitis B." Identifier: NCT03903796. Link

Sources

Protocols for assessing mitochondrial toxicity of tenofovir amibufenamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mitochondrial Safety Assessment of Tenofovir Amibufenamide (TMF)

Executive Summary & Scientific Rationale

Tenofovir amibufenamide (TMF, HS-10234) represents a significant evolution in nucleotide reverse transcriptase inhibitor (NtRTI) design. Structurally similar to Tenofovir Alafenamide (TAF) but possessing a distinct lipophilic modification, TMF is designed to maximize hepatocellular uptake while minimizing systemic plasma exposure of the parent compound, Tenofovir (TFV).

The Core Safety Challenge: While TMF demonstrates non-inferior antiviral efficacy to Tenofovir Disoproxil Fumarate (TDF) with improved renal and bone safety profiles in clinical trials, the rigorous assessment of mitochondrial toxicity remains a regulatory imperative. The "Pol


 Hypothesis" dictates that NRTIs can inhibit host DNA Polymerase 

, leading to mitochondrial DNA (mtDNA) depletion, respiratory chain failure, and lactic acidosis.

Scope of this Guide: This application note provides a self-validating, multi-tiered workflow to assess the mitochondrial safety of TMF. It distinguishes between intrinsic enzymatic inhibition (using the active metabolite TFV-DP) and phenotypic cellular toxicity (using the prodrug TMF), ensuring a robust safety profile is generated.

Mechanistic Basis & Pathway Visualization

To design valid experiments, one must understand the bioactivation pathway. TMF is a prodrug; it is pharmacologically inert until hydrolyzed inside the cell.

Critical Experimental Constraint:

  • Cell-Free Assays: Must use TFV-DP (Tenofovir Diphosphate), not TMF.

  • Cell-Based Assays: Use TMF , but ensure cells express Cathepsin A (CatA) or Carboxylesterase 1 (CES1) for activation (e.g., HepG2, primary human hepatocytes).

TMF_Mechanism cluster_ext Extracellular Space cluster_cyto Hepatocyte Cytoplasm cluster_mito Mitochondria TMF_Ext TMF (Prodrug) TMF_Int TMF (Intracellular) TMF_Ext->TMF_Int Passive Diffusion & OATP Transporters TFV Tenofovir (TFV) TMF_Int->TFV Hydrolysis TFV_MP TFV-Monophosphate TFV->TFV_MP Kinases TFV_DP TFV-Diphosphate (Active Metabolite) TFV_MP->TFV_DP Kinases PolG DNA Polymerase γ TFV_DP->PolG Inhibition (Off-Target) HBV Polymerase HBV Polymerase TFV_DP->HBV Polymerase Inhibition (Target) Enzymes Cathepsin A / CES1 Enzymes->TFV mtDNA mtDNA Replication PolG->mtDNA Maintains ETC Electron Transport Chain

Figure 1: Bioactivation pathway of Tenofovir Amibufenamide (TMF). Note that the active metabolite TFV-DP is responsible for both antiviral activity and potential mitochondrial toxicity via Pol


 interference.

Protocol 1: Cell-Free DNA Polymerase Inhibition

Objective: Determine the intrinsic affinity of the active metabolite (TFV-DP) for human mitochondrial DNA polymerase. Requirement: Do NOT use TMF in this assay. Use TFV-DP .

Materials:
  • Recombinant Human DNA Polymerase

    
     (Pol 
    
    
    
    A/B heterotrimer).
  • Template/Primer: Activated calf thymus DNA or specific oligo (poly(rA)·oligo(dT)).

  • Substrate:

    
    H-dTTP or fluorescently labeled dNTPs.
    
  • Test Compound: Tenofovir-Diphosphate (TFV-DP) .

  • Positive Control: ddCTP (Zalcitabine triphosphate) – known potent inhibitor.

Methodology:
  • Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 8.0), 2 mM DTT, 10 mM MgCl

    
    , and 100 mM KCl.
    
  • Titration: Prepare serial dilutions of TFV-DP (0.1

    
    M to 100 
    
    
    
    M).
  • Competition: Add competing natural nucleotide (dATP) at physiological concentrations (

    
     level). Note: TFV is an adenosine analog.
    
  • Initiation: Start reaction with Pol

    
     enzyme units. Incubate at 37°C for 60 minutes.
    
  • Detection: Measure incorporation of radiolabeled/fluorescent nucleotide onto the primer strand.

  • Calculation: Plot % Activity vs. Log[Concentration] to determine

    
     and 
    
    
    
    .

Acceptance Criteria:

  • TFV-DP

    
     should be 
    
    
    
    M (ideally
    
    
    M) to indicate low toxicity.
  • ddCTP Control

    
     should be 
    
    
    
    M (validates assay sensitivity).

Protocol 2: Long-Term Cellular mtDNA Depletion (The "Gold Standard")

Objective: Assess phenotypic mtDNA loss after chronic exposure to TMF. Cell Models:

  • HepG2: Liver target (expresses activation enzymes).

  • RPTEC/TERT1: Renal Proximal Tubule Epithelial Cells (critical for assessing the specific safety advantage of TMF over TDF).

The "Crabtree Effect" Correction (Critical Step):

Standard media (High Glucose) forces cancer cells (HepG2) into glycolysis, masking mitochondrial toxicity.

  • Protocol Adjustment: Cells must be adapted to Galactose-supplemented media (10 mM Galactose, glucose-free, 2 mM Glutamine) for 2 weeks prior to drug treatment. This forces cells to rely on Oxidative Phosphorylation (OXPHOS).

Workflow Steps:
  • Seeding: Plate cells at low density in 6-well plates.

  • Treatment:

    • Vehicle Control (DMSO < 0.1%).

    • TMF (0.1, 1.0, 10

      
      M).
      
    • TDF (Control for comparison).[1]

    • ddC (Positive Control, 1

      
      M).
      
  • Chronic Exposure: Maintain culture for 14 days .

    • Crucial: Split cells every 3-4 days to prevent overgrowth.

    • Crucial: Fresh drug must be added with every media change (TMF half-life consideration).

  • Harvest: Isolate Total DNA (Nuclear + Mitochondrial) using a silica-column kit.

  • Quantification (qPCR):

    • Target 1 (Mito): ND1 or COX2 gene.

    • Target 2 (Nuclear):

      
      -Globin or GAPDH gene (single copy).
      
    • Calculate

      
       to determine mtDNA/nDNA ratio.
      

Data Presentation:

Compound Concentration Relative mtDNA Content (% of Control) Cytotoxicity (Cell Viability)
Vehicle - 100% 100%

| ddC (Pos Ctrl) | 1


M | < 50% (Severe Depletion) | < 80% |
| TDF  | 10 

M | ~90-100% | ~95% | | TMF | 10

M | Target: >95% | Target: >95% |[2][3]

Protocol 3: Functional Bioenergetics (Seahorse XF Assay)

Objective: Detect functional impairment of the Electron Transport Chain (ETC) before cell death occurs.

Experimental Design:
  • Platform: Agilent Seahorse XF Pro / XFe96.

  • Pre-treatment: Cells treated with TMF for 24h (acute) and 7 days (sub-chronic).

Assay Workflow:
  • Basal Respiration: Measure Oxygen Consumption Rate (OCR).

  • Oligomycin Injection: Inhibits ATP Synthase (Complex V). Drop in OCR represents ATP-linked respiration.

  • FCCP Injection: Uncoupler. Forces maximal respiration. This reveals the Spare Respiratory Capacity .

    • Note: Mitochondrial toxicants often deplete Spare Capacity first.

  • Rotenone/Antimycin A: Shuts down ETC completely (non-mitochondrial oxygen consumption).

Interpretation:

  • TMF Safety Signal: No significant deviation in "Basal Respiration" or "Spare Respiratory Capacity" compared to Vehicle.

  • Lactate Confirmation: Collect media supernatant and measure L-Lactate levels. An increase >20% indicates a shift to anaerobic glycolysis (warning sign).

Integrated Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Exposure cluster_analysis Phase 3: Analysis Step1 Cell Selection (HepG2 / RPTEC) Step2 Media Adaptation (Galactose) Step1->Step2 Step3 Drug Treatment (TMF vs TDF) 14 Days Step2->Step3 Step4 Media Refresh (Every 3 Days) Step3->Step4 Loop MethodA qPCR (mtDNA Content) Step3->MethodA MethodB Seahorse XF (Respiration) Step3->MethodB MethodC Lactate Assay (Glycolysis) Step3->MethodC

Figure 2: Integrated workflow for assessing mitochondrial toxicity. The 14-day timeline is critical to allow sufficient cell division for mtDNA dilution to manifest if replication is inhibited.

References

  • Liu, Y., et al. (2021). "Tenofovir amibufenamide (HS-10234) versus tenofovir disoproxil fumarate in the treatment of chronic hepatitis B: a phase 3, double-blind, randomised, non-inferiority trial." The Lancet Gastroenterology & Hepatology.

  • Birkus, G., et al. (2002). "Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors."[4] Antimicrobial Agents and Chemotherapy.

  • European Medicines Agency (EMA). "Reflection paper on in vitro investigation of mitochondrial toxicity of anti-HIV nucleoside reverse transcriptase inhibitors."[5] EMA/CHMP/SWP.

  • Marroquin, L.D., et al. (2007). "Circumventing the Crabtree Effect: Replacing Media Glucose with Galactose Increases Susceptibility of HepG2 Cells to Mitochondrial Toxicants." Toxicological Sciences.

  • Zhang, H., et al. (2021). "Preclinical pharmacology and pharmacokinetics of HS-10234, a novel prodrug of tenofovir." Acta Pharmacologica Sinica.

Sources

Establishing Bioequivalence Methods for Tenofovir Amibufenamide (TMF) Formulations: A Comprehensive Protocol and Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Analyte Selection

Tenofovir amibufenamide (TMF) is a novel, orally active nucleotide reverse transcriptase inhibitor (NRTI) prodrug of tenofovir (TFV), recently developed and approved for the treatment of chronic hepatitis B (CHB)[1]. Designed as an structural evolution of tenofovir alafenamide (TAF), TMF exhibits high plasma stability and targeted delivery to hepatocytes and lymphoid cells, allowing for potent antiviral efficacy at a significantly reduced dose (e.g., 25 mg) compared to first-generation prodrugs like tenofovir disoproxil fumarate (TDF)[2].

When establishing bioequivalence (BE) for generic TMF formulations or evaluating formulation changes, selecting the correct pharmacokinetic (PK) analytes is critical. Regulatory standards dictate that the parent prodrug (TMF) must be the primary analyte for BE evaluation. The causality behind this requirement is physiological: the systemic exposure (Cmax and AUC) of the parent prodrug is highly sensitive to differences in formulation release dynamics and gastrointestinal absorption[3]. Conversely, the primary metabolite, tenofovir (TFV) , is formed intracellularly and released back into circulation; its PK profile is buffered by metabolic conversion rates, making it less sensitive to formulation differences. However, quantifying TFV remains a mandatory secondary endpoint to confirm the total extent of drug delivery and systemic safety[3].

TMF_Metabolism TMF_Oral Oral TMF Administration (25 mg) Intestine Intestinal Absorption TMF_Oral->Intestine Plasma Systemic Circulation (High Stability) Intestine->Plasma Absorption Hepatocyte Hepatocyte Entry Plasma->Hepatocyte Target Loading TFV Tenofovir (TFV) Cleavage Hepatocyte->TFV Hydrolases TFV_DP Tenofovir Diphosphate (Active) TFV->TFV_DP Kinases

Fig 1: TMF systemic absorption and intracellular metabolic activation pathway.

Clinical Bioequivalence Study Design

TMF exhibits a pronounced food effect. Co-administration with a high-fat, high-calorie meal alters gastric pH and delays gastric emptying, which significantly delays TMF absorption and alters its bioavailability[4]. Because of this, a robust BE program for TMF must include two separate studies: one under fasting conditions and one under fed conditions [3].

In Vivo Study Protocol

Design: Single-dose, randomized, open-label, two-period, two-sequence crossover study in healthy adult volunteers. Causality for Crossover Design: A crossover design allows each subject to act as their own control, eliminating inter-subject physiological variability (e.g., baseline metabolic enzyme expression) and providing higher statistical power for PK comparisons[3].

Step-by-Step Clinical Workflow:

  • Screening & Confinement: Admit healthy volunteers to the clinical facility 12 hours prior to dosing. Ensure an overnight fast of at least 10 hours.

  • Intervention (Fasted/Fed):

    • Fasted Cohort: Administer a single 25 mg TMF tablet with 240 mL of water.

    • Fed Cohort: Administer a standard high-fat, high-calorie breakfast 30 minutes prior to dosing. Administer the 25 mg TMF tablet exactly 30 minutes after meal initiation.

  • Blood Sampling: Collect venous blood (4 mL) into K2EDTA tubes at pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours post-dose.

    • Rationale: TMF is rapidly absorbed (Tmax ~0.33 h fasted), requiring dense early sampling. TFV has a longer terminal elimination phase, necessitating sampling up to 144 hours to accurately capture AUC0-∞[3].

  • Sample Processing: Immediately invert tubes 5-8 times and centrifuge at 2,000 × g for 10 minutes at 4°C to prevent ex vivo degradation of the prodrug. Aliquot plasma and store at -80°C until analysis.

  • Washout: Implement a 14-day washout period between Period 1 and Period 2 to ensure complete clearance of TFV, preventing carryover effects[3].

BE_Workflow Screen Screening Random Randomization Screen->Random P1_T Period 1: Test Random->P1_T Seq TR P1_R Period 1: Ref Random->P1_R Seq RT WO1 Washout (14d) P1_T->WO1 P2_R Period 2: Ref WO1->P2_R Analysis PK Analysis P2_R->Analysis WO2 Washout (14d) P1_R->WO2 P2_T Period 2: Test WO2->P2_T P2_T->Analysis

Fig 2: Two-period, two-sequence crossover clinical study design for bioequivalence.

Bioanalytical Protocol: LC-MS/MS Methodology

Simultaneous quantification of TMF and TFV presents a chromatographic challenge: TMF is highly lipophilic, whereas TFV is highly hydrophilic. The following protocol utilizes Protein Precipitation (PPT) rather than Liquid-Liquid Extraction (LLE). PPT is selected because it universally recovers both polar and non-polar analytes efficiently, ensuring a robust, high-throughput extraction[3].

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of thawed human plasma into a 96-well collection plate.

  • Internal Standard (IS): Add 10 µL of stable isotope-labeled IS working solution (e.g., TAF-d5 and TFV-d6, 50 ng/mL) to all wells except blanks.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid disrupts protein-drug binding, maximizing the recovery of TMF and TFV.

  • Mixing & Centrifugation: Vortex the plate at 1,000 rpm for 5 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean 96-well plate and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the high-organic supernatant with water matches the initial mobile phase conditions, preventing the "solvent effect" (peak broadening/splitting) for the early-eluting hydrophilic TFV.

LC-MS/MS Analytical Conditions
  • System: LC-30AD UHPLC coupled to an API 4000 (for TMF) or 6500+ (for TFV) Triple Quadrupole Mass Spectrometer[3].

  • Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Phase A: 0.1% Formic acid in Water

    • Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: 5% B (0-0.5 min) → ramp to 95% B (0.5-2.0 min) → hold 95% B (2.0-2.8 min) → return to 5% B (2.9-3.5 min). Flow rate: 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode. Monitor transitions at m/z 491 → product ion for TMF, and m/z 288 → 176 for TFV[3].

Self-Validating System Criteria

To ensure analytical trustworthiness, every batch must be self-validating:

  • System Suitability Test (SST): Inject a neat standard prior to the run. The coefficient of variation (CV) for peak area across 6 replicate injections must be ≤ 5%.

  • Carryover Check: Inject a blank matrix immediately following the Upper Limit of Quantification (ULOQ). Analyte signal must be ≤ 20% of the Lower Limit of Quantification (LLOQ).

  • Quality Control (QC) Bracketing: Insert Low, Mid, and High QC samples at a ratio of 1 QC per 20 unknown samples. The batch is only valid if ≥ 67% of QCs fall within ±15% of their nominal concentrations.

LCMS_Protocol Plasma Plasma (50 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation (14000 rpm, 4°C) PPT->Centrifuge LC UHPLC Separation (C18, Gradient) Centrifuge->LC MS MS/MS Detection (ESI+, MRM) LC->MS

Fig 3: High-throughput LC-MS/MS sample preparation and analysis workflow.

Data Presentation & Pharmacokinetic Benchmarks

The determination of bioequivalence relies on calculating the Geometric Mean Ratio (GMR) of the Test formulation to the Reference formulation for


, 

, and

. To conclude bioequivalence, the 90% Confidence Intervals (CI) for these parameters must fall strictly within the 80.00% to 125.00% boundary.

To benchmark expected PK behavior, Table 1 summarizes the known food-effect variations on TMF and TFV parameters. Notice how a high-fat meal drastically shifts the PK profile of TMF, pushing it outside standard BE boundaries compared to the fasted state, thereby necessitating strictly controlled dietary conditions during BE trials[3][4].

Table 1: Benchmark PK Parameters & Food Effect on TMF (25 mg)[3][4]
AnalytePK ParameterFasted State (Median / Reference)Fed State Effect (GMR: Fed vs Fasted)90% CI of GMR
TMF

(h)
0.33Delayed to 1.00N/A
TMF

Baseline57.65% (Decreased)45.68% – 72.76%
TMF

Baseline150.28% (Increased)125.36% – 180.16%
TMF

Baseline158.24% (Increased)130.42% – 192.00%
TFV

Baseline82.00% (Decreased)74.30% – 90.49%
TFV

BaselineComparable (~100%)Within 80% – 125%
Table 2: LC-MS/MS Method Parameters Summary
ParameterTenofovir Amibufenamide (TMF)Tenofovir (TFV)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (

)
491.2288.1
Product Ion (

)
Method Specific176.1
Extraction Method Protein Precipitation (PPT)Protein Precipitation (PPT)
Linear Range 1.00 – 1000 ng/mL0.50 – 500 ng/mL

References

  • Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects Source: Drug Design, Development and Therapy (Taylor & Francis / Dovepress) URL:[Link]

  • Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects (PMC Full Text) Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models Source: Frontiers in Pharmacology URL:[Link]

Sources

Application Note: Cell Culture Models for Evaluating the Antiviral Potency and Metabolic Restoration of HS-10234

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

HS-10234 (Tenofovir amibufenamide) is a novel, orally active prodrug of tenofovir (TFV) engineered to deliver potent antiviral efficacy against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). It was specifically developed to enhance targeted cellular loading while minimizing the systemic toxicities—such as nephrotoxicity and bone mineral density loss—historically associated with tenofovir disoproxil fumarate (TDF) (1)[1].

Because HS-10234 relies on specific intracellular enzymes for its activation, traditional cell-free polymerase assays cannot accurately assess its potency. Thus, selecting the appropriate cell culture models—such as the HepG2.2.15 cell line, primary hepatocytes, and peripheral blood mononuclear cells (PBMCs)—is critical. These models are necessary not only for evaluating its antiviral pharmacodynamics but also for validating its unique ability to correct host metabolic disorders induced by viral infection (2)[2].

Mechanism of Action & Prodrug Activation

Unlike TDF, which is highly susceptible to premature cleavage by plasma esterases, HS-10234 remains highly stable in systemic circulation (3)[3]. Upon entry into target cells (hepatocytes or lymphoid cells), HS-10234 is hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A (CatA) into the parent TFV[3]. Subsequent phosphorylation by cellular kinases yields the active metabolite, tenofovir diphosphate (TFV-DP), which acts as a nucleotide reverse transcriptase inhibitor (NRTI), causing chain termination during viral DNA synthesis[3].

MOA HS10234_ext HS-10234 (Extracellular) Membrane Hepatocyte / PBMC Membrane HS10234_ext->Membrane HS10234_int HS-10234 (Intracellular) Membrane->HS10234_int Uptake TFV Tenofovir (TFV) HS10234_int->TFV Cathepsin A & Carboxylesterase 1 TFV_DP TFV-DP (Active) TFV->TFV_DP Cellular Kinases Target Viral Polymerase (HBV/HIV) TFV_DP->Target Chain Termination

Intracellular activation pathway of HS-10234 into the active metabolite TFV-DP.

Selection of Cell Culture Models

A self-validating experimental design requires models that mimic the physiological environment of the target tissues:

  • HepG2.2.15 Cells : This human hepatoblastoma cell line contains two head-to-tail dimers of the HBV genome, allowing for the stable, continuous secretion of HBV virions. It is the gold standard for long-term (3–9 days) evaluation of anti-HBV potency and EC50 determination (2)[2].

  • Primary Hepatocytes (Human/Rat) : Essential for pharmacokinetic (PK) profiling. They express physiological levels of CES1 and CatA, providing an accurate representation of intracellular TFV-DP loading and prodrug metabolism[2].

  • PBMCs : The primary target for HIV infection. PBMCs are utilized to measure the lymphoid-specific accumulation of TFV-DP, which is typically 2- to 11-fold higher for HS-10234 compared to TDF (1)[1].

Step-by-Step Experimental Protocols

Workflow Phase1 1. Cell Culture & Seeding HepG2.2.15 / Primary Hepatocytes Phase2 2. HS-10234 Treatment 0.5 nM to 20 μM (3, 6, 9 Days) Phase1->Phase2 Split Phase2->Split Assay1 Antiviral Efficacy qPCR for HBV DNA in Supernatant Split->Assay1 Media Assay2 Pharmacokinetics (PK) LC-MS/MS for Intracellular TFV-DP Split->Assay2 Lysate Assay3 Metabolic Rebalance Targeted Metabolomics (TCA/Glycolysis) Split->Assay3 Extract

Comprehensive workflow for evaluating HS-10234 antiviral efficacy, PK, and metabolic effects.

Protocol A: In Vitro Anti-HBV Potency (EC50) Determination

Causality Note: HBV replication is a slow process. A 9-day incubation with media refreshed every 3 days is required to maintain constant drug pressure and account for the half-life of the prodrug in culture media (2)[2].

  • Cell Seeding : Seed HepG2.2.15 cells in 96-well collagen-coated plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS[2]. Incubate at 37°C, 5% CO2 until 70-80% confluent.
    
  • Drug Treatment : Prepare serial dilutions of HS-10234 ranging from 0.5 nM to 20 μM. Treat the cells with the drug-containing medium[2]. Include TDF and TAF as positive controls, and a vehicle (DMSO <0.1%) as a negative control to ensure the system is self-validating.

  • Incubation & Maintenance : Incubate the cells for up to 9 days. On days 3 and 6, carefully harvest the supernatant for downstream analysis and replace it with freshly prepared drug-containing medium[2].

  • Viral DNA Quantification : Extract HBV DNA from the harvested culture medium using a commercial viral DNA extraction kit. Quantify HBV DNA copy numbers via quantitative real-time PCR (qPCR) targeting the HBV core gene.

  • Data Analysis : Calculate the half-maximal effective concentration (EC50) using non-linear regression. HS-10234 typically exhibits an EC50 of ~7.3 nM in this model (4)[4].

Protocol B: Intracellular Pharmacokinetic (PK) Profiling

Causality Note: Quantifying the active moiety (TFV-DP) rather than the prodrug provides the most accurate predictor of in vivo efficacy[3].

  • Cell Preparation : Culture primary rat hepatocytes or PBMCs in 24-well plates[2][3].

  • Pulse Treatment : Incubate cells with 5 μM of HS-10234 for specific time intervals (e.g., 2, 4, 8, 12, and 24 hours)[2].

  • Quenching & Lysis : At each time point, wash cells rapidly with ice-cold PBS to halt metabolism. Lyse cells using a validated extraction solvent (e.g., 70% cold methanol) to extract intracellular nucleotides instantly.

  • LC-MS/MS Analysis : Quantify the intracellular concentrations of intact HS-10234, TFV, and TFV-DP using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][3]. Normalize concentrations to total cell count or total protein.

Protocol C: Hepatocellular Metabolic Rebalance Assay

Causality Note: HBV infection hijacks host metabolism. HS-10234 has been shown to uniquely correct these metabolic disorders, making this a critical secondary endpoint for its therapeutic evaluation[4].

  • Treatment : Treat HepG2.2.15 cells with 5 μM HS-10234 for 3 to 9 days[4].

  • Metabolite Extraction : Aspirate media, wash with cold PBS, and immediately add cold extraction buffer (methanol:acetonitrile:water) to quench enzymatic activity and preserve the metabolome.

  • Targeted Metabolomics : Analyze the extracts via LC-MS/MS focusing on key pathways altered by HBV: the tricarboxylic acid (TCA) cycle, glycolysis, pentose phosphate pathway, and purine/pyrimidine metabolism[4].

  • Bioinformatics : Use structure-plot analysis (SUS-plot) and heatmaps to visualize the restoration of metabolic profiles compared to untreated HBV-replicating cells[2].

Data Presentation & Expected Outcomes

To ensure robust comparative analysis, quantitative data should be benchmarked against existing clinical standards (TAF and TDF).

ParameterHS-10234 (Tenofovir amibufenamide)TAF (Tenofovir alafenamide)TDF (Tenofovir disoproxil fumarate)
Primary Target Cells Hepatocytes, Lymphoid cells (PBMCs)Hepatocytes, Lymphoid cellsBroad (Systemic exposure)
Intracellular Activation Cathepsin A, Carboxylesterase 1Cathepsin A, Carboxylesterase 1Plasma Esterases
In vitro Anti-HBV EC50 ~7.3 nM (HepG2.2.15)~8.0 - 10.0 nM~15.0 - 20.0 nM
Metabolic Restoration High (Restores TCA, Glycolysis)ModerateLow
Intracellular TFV-DP High (2 to 11-fold higher vs TDF)HighBaseline (Reference)

Note: Data synthesized from preclinical in vitro models and phase I/II clinical PK studies[1][2][3][4].

Conclusion

Evaluating the antiviral potency of HS-10234 requires a holistic approach that goes beyond simple viral load reduction. By employing physiologically relevant cell culture models (HepG2.2.15, primary hepatocytes, and PBMCs) and integrating PK/PD with metabolomics, researchers can accurately map the prodrug's superior intracellular loading and its unique capacity to rebalance host cellular metabolism.

References

  • Tenofovir amibufenamide (HS-10234) | Antiviral Agent.MedChemExpress.
  • Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection.Aliment Pharmacol Ther (PubMed).
  • Study on Pharmacokinetic Interactions Between HS-10234 and Emtricitabine in Healthy Subjects: An Open-Label, Two-Sequence, Self-Controlled Phase I Trial.Infect Dis Ther (PMC).
  • Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models.Frontiers in Pharmacology.

Sources

Application Notes and Protocols: Sample Preparation for the Pharmacokinetic and Metabolic Profiling of HS-10234

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Sample Preparation in HS-10234 Research

HS-10234, also known as Tenofovir amibufenamide, is a novel prodrug of tenofovir, an essential antiviral agent used in the treatment of chronic hepatitis B (CHB).[1][2] As a prodrug, HS-10234 is designed to enhance the bioavailability and targeted delivery of the active metabolite, tenofovir diphosphate (TFV-DP), to hepatocytes and peripheral blood mononuclear cells (PBMCs), while minimizing systemic exposure to tenofovir (TFV), thereby reducing potential toxicities.[3][4][5] The pharmacokinetic profile of HS-10234 and the metabolic conversion to its active moieties are critical determinants of its therapeutic efficacy and safety.[6][7]

The accurate quantification of HS-10234 and its key metabolites, including tenofovir (TFV), in various biological matrices is fundamental to drug development and clinical monitoring. However, the inherent complexity of biological samples, such as plasma, urine, and tissue homogenates, presents a significant analytical challenge.[8] These matrices contain a multitude of endogenous substances, including proteins, phospholipids, and salts, that can interfere with analytical measurements, leading to a phenomenon known as the matrix effect.[9][10][11] The matrix effect can manifest as ion suppression or enhancement in mass spectrometry-based assays, ultimately compromising the accuracy, precision, and sensitivity of the results.[11][12]

Therefore, robust and reproducible sample preparation is the cornerstone of any reliable bioanalytical method. The primary objectives of sample preparation are to:

  • Remove interfering matrix components: This includes the depletion of high-abundance proteins and phospholipids that can foul analytical columns and ion sources.[13][14]

  • Isolate and concentrate the analytes of interest: This step is crucial for achieving the required sensitivity to detect and quantify low concentrations of the drug and its metabolites.[15][16]

  • Ensure the stability of the analytes: The chosen sample preparation technique should not cause degradation of HS-10234 or its metabolites.

This comprehensive guide provides a detailed overview of established sample preparation techniques, offering field-proven insights and step-by-step protocols tailored for the successful tracking of HS-10234 and its metabolites. The methodologies described herein are designed to be self-validating systems, grounded in authoritative bioanalytical principles and regulatory guidelines.[17][18][19]

Foundational Bioanalytical Techniques for HS-10234 Metabolite Tracking

The selection of an appropriate sample preparation technique is contingent upon the physicochemical properties of the analytes, the nature of the biological matrix, the desired limit of quantification (LOQ), and the analytical platform being utilized, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[20][21][22][23] For small molecule drugs like HS-10234, three primary techniques form the bedrock of bioanalytical sample preparation:

  • Protein Precipitation (PPT): A simple and rapid method for removing the majority of proteins from plasma and serum samples.[13][24][25]

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.[26][27][28][29]

  • Solid-Phase Extraction (SPE): A highly selective and versatile technique that utilizes a solid sorbent to isolate and purify analytes from a liquid sample.[8][30][31][32]

The following sections will delve into the causality behind the experimental choices for each of these techniques, providing detailed protocols that can be adapted and validated for your specific research needs.

Protein Precipitation (PPT): A High-Throughput Approach

Protein precipitation is often the first line of defense in sample preparation due to its simplicity, speed, and cost-effectiveness, making it highly amenable to high-throughput workflows.[25][33] The principle involves the addition of a water-miscible organic solvent or a strong acid to the biological sample, which disrupts the hydration shell of proteins, leading to their denaturation and precipitation.[13][25]

Causality of Experimental Choices:

  • Choice of Precipitant: Acetonitrile (ACN) is a widely used precipitating agent as it generally provides cleaner extracts compared to methanol (MeOH) by precipitating a broader range of proteins.[24] Trichloroacetic acid (TCA) is also effective but can be harsh and may not be suitable for all analytes due to potential degradation.[13][24]

  • Solvent-to-Sample Ratio: A 3:1 or 4:1 ratio of organic solvent to plasma is typically employed to ensure efficient protein removal.[25]

  • Temperature: Performing the precipitation at low temperatures (e.g., -20°C) can enhance the precipitation process.[24]

  • Centrifugation: High-speed centrifugation is critical for effectively pelleting the precipitated proteins and obtaining a clear supernatant.[24]

Protocol 1: Acetonitrile Precipitation for HS-10234 in Human Plasma

Objective: To rapidly remove proteins from human plasma for the analysis of HS-10234 and its primary metabolite, tenofovir.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • Ice-cold Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of HS-10234 or tenofovir in 50:50 ACN:water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Step-by-Step Methodology:

  • Pipette 100 µL of human plasma into a pre-labeled 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard solution to the plasma sample.

  • Vortex briefly (approximately 5 seconds) to mix.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.[24]

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[24]

  • Incubate the mixture at -20°C for 20 minutes to facilitate complete protein precipitation.[24]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[24]

  • Carefully aspirate the supernatant (approximately 375 µL) and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.

Diagram 1: Protein Precipitation Workflow

cluster_0 Protein Precipitation Protocol start 1. Aliquot 100 µL Plasma add_is 2. Add 25 µL Internal Standard start->add_is vortex1 3. Vortex (5s) add_is->vortex1 add_acn 4. Add 300 µL Ice-Cold ACN vortex1->add_acn vortex2 5. Vortex Vigorously (30s) add_acn->vortex2 incubate 6. Incubate (-20°C, 20 min) vortex2->incubate centrifuge 7. Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge transfer 8. Transfer Supernatant for Analysis centrifuge->transfer

Caption: A streamlined workflow for protein precipitation of plasma samples.

Liquid-Liquid Extraction (LLE): A Classic Cleanup Technique

Liquid-liquid extraction is a powerful technique for separating analytes from complex matrices based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[29] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, a high degree of selectivity can be achieved.

Causality of Experimental Choices:

  • Solvent Selection: The choice of organic solvent is critical and depends on the polarity of the analytes. For moderately polar compounds like tenofovir and its prodrugs, solvents like ethyl acetate or a mixture of dichloromethane and isopropanol are often effective.

  • pH Adjustment: The ionization state of HS-10234 and its metabolites can be manipulated by adjusting the pH of the aqueous sample. For instance, at a pH below their pKa, basic compounds will be protonated and more water-soluble, while at a pH above their pKa, they will be in their neutral, more organic-soluble form. This principle can be exploited to enhance extraction efficiency.[27]

  • Salting-Out Effect: The addition of a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the analytes in the aqueous layer and promote their transfer into the organic phase.

Protocol 2: Liquid-Liquid Extraction of HS-10234 from Urine

Objective: To extract HS-10234 and its metabolites from a complex urine matrix, minimizing interference from endogenous salts and polar compounds.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Ammonium hydroxide solution (2% v/v)

  • Ethyl acetate, HPLC grade

  • Glass centrifuge tubes (15 mL) with screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Step-by-Step Methodology:

  • Pipette 500 µL of the urine sample into a 15 mL glass centrifuge tube.

  • Add 50 µL of the Internal Standard solution.

  • Add 100 µL of 2% ammonium hydroxide solution to basify the sample (adjusting pH can optimize extraction of specific analytes).

  • Vortex briefly to mix.

  • Add 5 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

Diagram 2: Liquid-Liquid Extraction Workflow

cluster_1 Liquid-Liquid Extraction Protocol start 1. Aliquot 500 µL Urine add_is 2. Add 50 µL Internal Standard start->add_is adjust_ph 3. Adjust pH (e.g., with NH4OH) add_is->adjust_ph add_solvent 4. Add 5 mL Ethyl Acetate adjust_ph->add_solvent vortex 5. Vortex (2 min) add_solvent->vortex centrifuge 6. Centrifuge (3,000 x g, 10 min) vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute

Caption: A detailed workflow for the liquid-liquid extraction of analytes from urine.

Solid-Phase Extraction (SPE): For Superior Selectivity and Purity

Solid-phase extraction is a highly selective and versatile sample preparation technique that can provide the cleanest extracts, thereby minimizing matrix effects and enhancing analytical sensitivity.[16][30] SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while matrix interferences are washed away. The purified analytes are then eluted with a small volume of a strong solvent.[30]

Causality of Experimental Choices:

  • Sorbent Selection: The choice of SPE sorbent is paramount and is based on the interaction mechanism between the analyte and the stationary phase. For HS-10234 and its metabolites, which possess both hydrophobic and polar characteristics, a mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange properties) can offer superior selectivity.[8][31] A polymeric reversed-phase sorbent is also a good candidate.[8]

  • Conditioning, Loading, Washing, and Elution: Each step of the SPE process must be carefully optimized.

    • Conditioning: Prepares the sorbent for sample loading by wetting the stationary phase.

    • Loading: The sample is passed through the cartridge at a controlled flow rate to ensure efficient retention of the analytes.

    • Washing: A weak solvent is used to remove residual matrix components without eluting the analytes of interest.

    • Elution: A strong solvent is used to desorb the analytes from the sorbent.

Protocol 3: Mixed-Mode Solid-Phase Extraction of HS-10234 from Plasma

Objective: To achieve high recovery and purity of HS-10234 and its metabolites from plasma, suitable for low-level quantification.

Materials:

  • Plasma sample, pre-treated by protein precipitation (as in Protocol 1 supernatant) or diluted

  • Internal Standard (IS) solution

  • Mixed-mode SPE cartridges (e.g., C18 with cation exchange)

  • SPE vacuum manifold

  • Methanol, HPLC grade

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

Step-by-Step Methodology:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated or diluted plasma sample (containing the internal standard) onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences. Follow with a wash of 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.

  • Elution: Elute the analytes with 1 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Diagram 3: Solid-Phase Extraction Workflow

cluster_2 Solid-Phase Extraction Protocol condition 1. Condition Cartridge (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash (Water, Weak Organic) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute Analytes dry->elute evaporate 6. Evaporate and Reconstitute elute->evaporate

Caption: A comprehensive workflow for solid-phase extraction.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique will have a direct impact on the quality of the bioanalytical data. The following table provides a comparative summary of the expected performance characteristics for each method when analyzing HS-10234 and its metabolites.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Throughput HighMediumMedium to High (with automation)
Selectivity LowMediumHigh
Recovery GoodGood to ExcellentExcellent
Matrix Effect HighMediumLow
Cost per Sample LowLow to MediumHigh
Automation Potential HighMediumHigh
Recommended Use Early discovery, high-throughput screeningWhen PPT is insufficient, for cleaner extractsRegulated bioanalysis, low LOQ required

Method Validation and Regulatory Compliance

It is imperative that any bioanalytical method used for drug development and clinical studies be thoroughly validated to ensure its reliability.[17][18] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which outlines the key parameters that must be assessed, including:[17][18][19]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Researchers are strongly encouraged to adhere to these guidelines to ensure the integrity and acceptability of their data for regulatory submissions.[18][34]

Conclusion

The successful tracking of HS-10234 and its metabolites is critically dependent on the implementation of a well-designed and validated sample preparation strategy. This guide has provided a comprehensive overview of the key techniques—protein precipitation, liquid-liquid extraction, and solid-phase extraction—offering both the theoretical underpinnings and practical, step-by-step protocols. By understanding the causality behind the experimental choices and diligently validating the chosen method, researchers can generate high-quality, reliable data that will ultimately advance our understanding of this promising therapeutic agent.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • Vertex AI Search. (2025).
  • Vertex AI Search. (2025).
  • Benchchem. (n.d.).
  • HHS.gov. (n.d.).
  • Phenomenex. (2025).
  • MedchemExpress.com. (n.d.). Tenofovir amibufenamide (HS-10234) | Antiviral Agent.
  • FDA. (2020).
  • Abcam. (n.d.).
  • WelchLab. (2025). An Overview of Solid-Phase Extraction.
  • CORE. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS.
  • Miura, M., & Takahashi, N. (2015). Routine therapeutic drug monitoring of tyrosine kinase inhibitors by HPLC-UV or LC-MS/MS methods. Journal of Pharmaceutical and Biomedical Analysis, 115, 146-153.
  • Agilent. (n.d.).
  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • PubMed. (2016). Routine therapeutic drug monitoring of tyrosine kinase inhibitors by HPLC-UV or LC-MS/MS methods.
  • American Laboratory. (2016). Smart Sample Prep in Chromatography: An Automated Liquid–Liquid Extraction Technique for Metabolomics Analysis.
  • CliniChrom. (n.d.).
  • ACS Publications. (2003).
  • PMC. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples.
  • PMC - NIH. (n.d.).
  • J&K Scientific LLC. (2025). Solid Phase Extraction (SPE) Columns in Pharmaceutical Analysis.
  • ResearchGate. (n.d.). Practical tips on preparing plasma samples for drug analysis using SPME.
  • AdisInsight. (2023). Tenofovir amibufenamide - Jiangsu Hansoh Pharmaceutical.
  • Encyclopedia MDPI. (2023).
  • Taylor & Francis. (2017).
  • Agilent. (n.d.). Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes.
  • NorthEast BioLab. (n.d.).
  • OpenBU. (n.d.).
  • PMC. (n.d.). Study on Pharmacokinetic Interactions Between HS-10234 and Emtricitabine in Healthy Subjects: An Open-Label, Two-Sequence, Self-Controlled Phase I Trial.
  • PMC. (n.d.). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction.
  • Research Journal of Pharmacy and Technology. (2023).
  • Wiley Analytical Science. (2012).
  • MDPI. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe.
  • PMC. (n.d.).
  • PMC. (n.d.). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS.
  • Merck Millipore. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2024).
  • PubMed. (2020).
  • ACS Publications. (2009).
  • Frontiers. (2022). Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models.
  • PMC. (2025). Effectiveness and Safety of Tenofovir Amibufenamide in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study.

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Troubleshooting & Optimization

Improving aqueous solubility of (1R)-Tenofovir amibufenamide formulations

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of (1R)-Tenofovir amibufenamide (TMF). TMF is a highly potent, lipophilic phosphonamidate prodrug of tenofovir. While its structural modifications—specifically the addition of a methyl group to the phenoxy ring—enhance plasma stability and hepatocellular uptake compared to tenofovir alafenamide (TAF)[1], this increased lipophilicity inherently compromises its aqueous solubility.

This guide provides mechanistic troubleshooting, validated protocols, and FAQs to overcome solubility bottlenecks in your in vitro, in vivo, and clinical formulation workflows.

Troubleshooting Guide: Formulation & Solubility Issues

Issue 1: Precipitation in Aqueous in vitro Assays

Symptom: TMF crashes out of solution when added to cell culture media (e.g., DMEM/FBS), forming visible microcrystals and leading to inconsistent EC50 values. Mechanistic Cause: TMF's uncharged, lipophilic promoiety drastically reduces its hydration energy. When transitioning from a high-solubility organic stock (like DMSO) to a high-dielectric aqueous buffer, the local supersaturation collapses, causing rapid nucleation. Solution:

  • Pre-dilution Cascade: Never spike high-concentration DMSO stocks directly into aqueous media. Perform a serial dilution in intermediate solvent mixtures (e.g., 50% DMSO/50% PBS) before final media addition.

  • Solvent Limits: Keep the final DMSO concentration strictly ≤1% (v/v) to maintain cellular viability while preventing precipitation[2].

Issue 2: Poor Bioavailability in in vivo Animal Dosing

Symptom: Oral gavage or intraperitoneal (IP) injection of TMF suspensions results in high pharmacokinetic variability and low plasma exposure. Mechanistic Cause: TMF in a purely aqueous suspension suffers from dissolution-rate limited absorption. The solid particles cannot dissolve fast enough in the gastrointestinal fluids to be absorbed. Solution: Utilize a co-solvent/surfactant micellar system. Formulating TMF with a combination of DMSO, a non-ionic surfactant (Tween 80), and saline creates a thermodynamically stable microemulsion that keeps the drug solubilized during transit[3].

Issue 3: Thermodynamic Instability of Salt Forms

Symptom: TMF formulated as a fumarate or hemifumarate salt shows improved initial aqueous solubility but degrades over time during shelf-storage. Mechanistic Cause: While salt forms (like hemifumarate) improve dissolution by protonating the adenine ring (increasing PBS solubility up to ~11.6 mg/mL compared to ~5.8 mg/mL for freebase analogs)[4], they are highly hygroscopic. Moisture ingress accelerates the hydrolytic cleavage of the phosphoramidate bond[5]. Solution: Store lyophilized salts under nitrogen at -20°C[3]. For long-acting or aqueous formulations, consider encapsulating the freebase form in hydrophobic matrices (e.g., Solid Lipid Nanoparticles) to shield the ester linkages from water[4].

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes the expected solubility outcomes and mechanistic advantages of various formulation strategies for TMF and its structural analogs.

Formulation StrategyExcipient SystemApparent Aqueous SolubilityMechanistic AdvantageBest Use Case
Freebase (Unformulated) Water / PBS< 0.1 mg/mLBaseline referenceSolid-state storage
Organic Stock 100% DMSO~200 mg/mL[3]Complete disruption of crystalline latticeIn vitro stock solutions
Micellar Co-solvent 10% DMSO + 5% Tween 80 + 85% Saline5 - 10 mg/mLSurfactant micelles encapsulate lipophilic domainsIn vivo animal dosing (PO/IP)
Salt Formation Hemifumarate Salt~11.6 mg/mL[4]Protonation of adenine ring increases polaritySolid oral dosage forms
Nanocarrier Solid Lipid Nanoparticles (SLNs)> 20 mg/mL (Encapsulated)Lipid matrix protects from hydrolysis & enhances permeation[6]Transdermal / Sustained release

Validated Experimental Protocols

To ensure reproducibility, every protocol must function as a self-validating system. Do not proceed to subsequent steps if the solution is not optically clear.

Protocol A: Preparation of TMF Working Solution for in vivo Dosing

This protocol utilizes a co-solvent cascade to prevent solvent-shock precipitation[3].

  • Stock Preparation: Dissolve (1R)-TMF powder in 100% anhydrous DMSO to achieve a 50 mg/mL clear stock. Validation: Solution must be completely transparent. Use ultrasonic heating (20-40 kHz) if necessary.

  • Solvent Addition: Transfer 100 µL of the DMSO stock to a sterile vial.

  • Surfactant Integration: Add 50 µL of Tween 80 directly to the DMSO solution. Vortex vigorously for 60 seconds. Mechanistic note: Adding surfactant before water coats the drug molecules, lowering interfacial tension.

  • Aqueous Quench: Slowly add 850 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Final Validation: The final solution (1 mL total, 5 mg/mL TMF) should be a clear, slightly viscous microemulsion. Administer to animal models immediately.

Protocol B: Encapsulation of TMF in Solid Lipid Nanoparticles (SLNs)

SLNs protect the hydrolytically sensitive phosphoramidate bond while enhancing transdermal or oral absorption[6].

  • Lipid Phase: Melt 500 mg of solid lipid (e.g., Stearic acid or Precirol ATO 5) at 70°C (above its melting point).

  • Drug Incorporation: Disperse 50 mg of (1R)-TMF freebase into the molten lipid. Stir until a homogenous, clear lipid melt is achieved.

  • Aqueous Phase: In a separate beaker, heat 20 mL of ultra-pure water containing 1% (w/v) Poloxamer 188 to 70°C.

  • Emulsification: Add the hot aqueous phase to the lipid melt under high-shear homogenization (10,000 RPM for 5 minutes) to form a pre-emulsion.

  • Size Reduction: Subject the hot pre-emulsion to probe ultrasonication (40% amplitude, 3 minutes) to reduce droplet size to the nanoscale.

  • Solidification: Rapidly cool the dispersion in an ice bath to solidify the lipid droplets into SLNs. Validation: Analyze via Dynamic Light Scattering (DLS); Z-average should be < 200 nm with a PDI < 0.3.

Formulation Workflows & Pathway Visualizations

Understanding the logical flow of formulation selection and the physical processes of nanocarrier synthesis is critical for troubleshooting.

G Start Evaluate (1R)-TMF Application InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Clinical Clinical / Sustained Release Start->Clinical Sol1 DMSO Stock (Dilute to ≤1% final) InVitro->Sol1 Organic Stock Sol2 10% DMSO + 5% Tween 80 + 85% Saline InVivo->Sol2 Micellar System Sol3 Solid Lipid Nanoparticles or Hemifumarate Salts Clinical->Sol3 Advanced Delivery

Decision matrix for selecting the appropriate (1R)-TMF solubility enhancement strategy.

SLN Lipid Melt Solid Lipid (70°C) Drug Add (1R)-TMF (Lipophilic Prodrug) Lipid->Drug Emulsion High-Shear Homogenization Drug->Emulsion Aqueous Aqueous Surfactant Phase (70°C) Aqueous->Emulsion Ultrasonication Probe Ultrasonication (Size Reduction) Emulsion->Ultrasonication Cooling Rapid Cooling (Nanoparticle Solidification) Ultrasonication->Cooling

Step-by-step physical transformation pathway for synthesizing TMF-loaded SLNs.

Frequently Asked Questions (FAQs)

Q1: Does the (1R) stereochemistry of Tenofovir amibufenamide affect its solubility? A: Stereochemistry primarily dictates target binding affinity and enzymatic activation rates rather than bulk thermodynamic solubility. The (2R)-configuration in the parent tenofovir structure enhances binding to chiral enzyme active sites compared to (2S)-analogs[2]. However, the macroscopic solubility is governed by the overall lipophilicity (LogP) imparted by the amibufenamide promoiety.

Q2: My TMF stock solution turned yellow over time. Is it still viable? A: Pure (1R)-TMF solid is off-white to light yellow[3]. However, a significant darkening of a DMSO stock solution stored at room temperature indicates oxidative or hydrolytic degradation of the phosphoramidate linkage. Always store stock solutions in aliquots at -80°C (stable for up to 6 months) or -20°C (stable for 1 month) under nitrogen[3].

Q3: Can I use cyclodextrins instead of surfactants for in vivo dosing? A: Yes. Cyclodextrin-based formulations (e.g., 20% HP-β-CD in water) can successfully encapsulate the hydrophobic phenoxy and amibufenamide groups of TMF into their hydrophobic cavities, enhancing solubility without disrupting biological targets[2]. This is an excellent alternative if your animal model is sensitive to Tween 80.

References

  • MIMS Thailand. (2021). Novel tenofovir formulation noninferior to disoproxil fumarate in chronic hepatitis B. Retrieved from[Link]

  • Liu, J. Q., et al. (2025). Tenofovir amibufenamide in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch. PMC. Retrieved from[Link]

  • Impact Factor. (2025). Design and Evaluation of Tenofovir Alafenamide-Loaded Solid Lipid Nanoparticles Gel for Enhanced Transdermal Delivery. Retrieved from[Link]

  • Google Patents. (2015). WO2015176602A1 - Tenofovir alafenamide complex, preparation method therefor and use thereof.
  • Chua, C. Y., et al. (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). PMC. Retrieved from[Link]

Sources

Enhancing oral bioavailability of HS-10234 in animal models

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Enhancing Oral Bioavailability and PK Consistency of HS-10234 (Tenofovir Amibufenamide)

Introduction: The HS-10234 Bioavailability Architecture

HS-10234 (Tenofovir Amibufenamide, TMF) represents a third-generation nucleotide reverse transcriptase inhibitor (NRTI). It is a phosphonamidate prodrug of tenofovir (TFV), structurally modified from Tenofovir Alafenamide (TAF) by the addition of a methyl group.[1] This modification is not cosmetic; it critically enhances lipophilicity, facilitating passive diffusion across the intestinal epithelium and uptake by hepatocytes.

Once inside the hepatocyte, HS-10234 relies on a specific enzymatic activation pathway involving Carboxylesterase 1 (CES1) and Cathepsin A (CatA) to release the active moiety.[1]

The Core Challenge: Enhancing bioavailability in animal models is not just about solubility; it is about synchronizing dissolution , permeation , and metabolic stability . In preclinical species (especially rodents), high plasma esterase activity can prematurely hydrolyze the prodrug before it reaches the liver, leading to "false" low bioavailability of the parent compound and high systemic TFV exposure (which we aim to minimize).

Part 1: Formulation & Delivery Strategies

Q1: My aqueous suspension of HS-10234 precipitates in the syringe. How do I create a stable vehicle for oral gavage in rats?

Diagnosis: HS-10234 is highly lipophilic. Simple aqueous suspensions often lead to variable dosing and precipitation, resulting in erratic PK data.

The Solution: Use a co-solvent system or a lipid-based vehicle to maintain solubility and mimic the "fed" state effect, which is known to enhance HS-10234 absorption.

Recommended Protocol: Lipid-Based Micro-Emulsion (Self-Validating) This protocol mimics the high-fat food effect, stabilizing the drug in the GI tract.

ComponentConcentration (v/v)Function
DMSO 5%Primary solvent (Stock solution)
PEG 400 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant / P-gp Inhibitor
Saline (0.9%) 50%Aqueous Phase

Step-by-Step Preparation:

  • Weigh the required amount of HS-10234 powder.

  • Dissolve completely in 100% DMSO (Volume = 5% of total). Critical: Vortex until clear. Heat to 37°C if necessary.

  • Add PEG 400 slowly while vortexing.

  • Add Tween 80 and vortex.

  • Add warm Saline (37°C) dropwise while stirring. Result should be a clear to slightly opalescent solution, not a suspension.

Q2: We observe significantly lower AUC in fasted rats compared to fed rats. How do we normalize this?

Expert Insight: Clinical data confirms a ~1.5-fold increase in AUC with high-fat meals. In fasted animals, the lack of bile salts and lipids reduces solubilization.

  • Action: If your study requires fasted animals (to standardize metabolic state), you must use the lipid-rich vehicle described above (PEG/Tween) rather than methylcellulose (CMC-Na) suspensions. The vehicle acts as a surrogate for the food effect.

Part 2: Physiological Variables & Species Differences

Q3: Why is the plasma half-life of HS-10234 shorter in rats than in dogs or humans?

The Mechanism: Rodents possess high levels of plasma esterases (e.g., carboxylesterases) that are absent or low in humans and dogs. These enzymes attack the prodrug moiety of HS-10234 in the blood before it reaches the liver.

  • Impact: You see low HS-10234 (Prodrug) and high TFV (Metabolite) in plasma. This mimics "low bioavailability" of the prodrug but is actually "high premature clearance."

  • Troubleshooting:

    • Switch Species: For PK profiling intended to predict human parameters, Beagle dogs are the superior model due to their closer esterase profile to humans.

    • Inhibitor Co-administration: In rat studies, consider co-administering a broad-spectrum esterase inhibitor (e.g., BNPP) only if validating the absorption mechanism, though this complicates toxicity studies.

Q4: Can I use pH modifiers to enhance absorption?

Answer: HS-10234 is stable at neutral pH but can degrade in highly acidic environments.

  • Protocol: Do not use highly acidic vehicles (pH < 3). If gavage volume is high (>10 mL/kg), buffer the vehicle to pH 6.0–7.0 using PBS to prevent precipitation in the stomach acid environment.

Part 3: Bioanalysis & Sample Handling (Critical Control Points)

Q5: Our LC-MS/MS results show high variability in the Prodrug/Active ratio. Is this an analytical error?

Diagnosis: This is likely Ex Vivo Hydrolysis . The esterases in rat plasma continue to convert HS-10234 to TFV even after blood collection, skewing your data.

The Fix: Strict Cold-Chain & Inhibition Protocol

  • Collection: Draw blood into tubes containing K2EDTA (anticoagulant) AND Dichlorvos or NaF (Esterase inhibitors).

  • Temperature: Immediately place tubes on wet ice (4°C).

  • Separation: Centrifuge at 4°C within 15 minutes of collection.

  • Storage: Acidify plasma slightly (add 1% Formic Acid) to stabilize the prodrug before freezing at -80°C.

Visualizing the Mechanism

Diagram 1: HS-10234 Activation & Loss Pathways This diagram illustrates where bioavailability is gained (Liver) and where it is lost (Plasma/Intestine).

HS10234_Pathway cluster_lumen Gut Lumen cluster_plasma Systemic Circulation (Plasma) cluster_liver Hepatocyte (Target) HS_Oral HS-10234 (Oral Dose) Efflux P-gp Efflux HS_Oral->Efflux Loss HS_Plasma HS-10234 (Circulating) HS_Oral->HS_Plasma Absorption (Lipid Enhanced) TFV_Plasma Tenofovir (TFV) (Premature Metabolite) HS_Plasma->TFV_Plasma Hydrolysis HS_Liver HS-10234 (Intracellular) HS_Plasma->HS_Liver OATP Uptake / Diffusion Esterases Plasma Esterases (High in Rodents) Esterases->TFV_Plasma TFV_Liver Tenofovir (TFV) HS_Liver->TFV_Liver Activation Enzymes CES1 / CatA Enzymes->TFV_Liver TFV_DP TFV-Diphosphate (Active Antiviral) TFV_Liver->TFV_DP Phosphorylation

Caption: Metabolic activation pathway of HS-10234 vs. premature plasma hydrolysis in rodents.

Summary of Key Data

ParameterHS-10234 (TMF) CharacteristicsImpact on Animal Model
Solubility Lipophilic, low in waterRequires 5% DMSO + PEG/Tween vehicle.
Food Effect Positive (AUC ↑ ~50%)Use lipid vehicle in fasted animals to maximize exposure.
Metabolism Prodrug (CES1/CatA activated)Avoid rodent models for human PK prediction if possible; use Dog.
Stability Labile in rodent plasmaRequires esterase inhibitors during blood collection.

References

  • Liu, J., et al. (2023).[1] "Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects." Clinical Pharmacology in Drug Development. Link

  • Zhang, H., et al. (2021).[2][3] "Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection." Alimentary Pharmacology & Therapeutics. Link

  • Hong, X., et al. (2022).[2] "Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models."[2] Frontiers in Pharmacology. Link

  • MedChemExpress. "Tenofovir amibufenamide (HS-10234) Product Information & Solubility Protocol." Link

Sources

Technical Support Center: Optimizing Liver-Targeting Efficiency of Tenofovir Amibufenamide (TMF)

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: HS-10234 (TMF) Classification: Nucleotide Reverse Transcriptase Inhibitor (NtRTI) Prodrug Primary Application: Chronic Hepatitis B (CHB) Therapeutics Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Trojan Horse" Mechanism of TMF

Welcome to the Tenofovir Amibufenamide (TMF) technical hub. As a researcher, you are likely working with TMF to achieve what Tenofovir Disoproxil Fumarate (TDF) could not: maximal hepatocyte accumulation with minimal systemic exposure.

TMF (HS-10234) utilizes a specific phosphonamidate ProTide technology. Unlike TDF, which is rapidly hydrolyzed in plasma, TMF is designed to remain stable in the circulation, passively diffuse (and be actively transported) into hepatocytes, and only then undergo enzymatic cleavage.

This guide addresses the three critical failure points in TMF experiments: Plasma Instability , Uptake Inefficiency , and Conversion Stalling .

Module 1: In Vitro Stability & Species Selection

Current Status: Users often report rapid degradation of TMF in rodent plasma assays, leading to false-negative stability data.

Q: Why is TMF rapidly hydrolyzing in my mouse plasma assays?

A: You are likely observing a species-specific artifact, not human-relevant instability.

The Mechanism: Rodent plasma contains high levels of carboxylesterase 1c (Ces1c) , an enzyme that aggressively hydrolyzes ester prodrugs like TMF and TAF. Human plasma lacks this specific esterase activity. Consequently, TMF appears unstable in mice but is highly stable in human plasma.

Troubleshooting Protocol:

  • Switch Species: For meaningful PK bridging, use Beagle Dog or Cynomolgus Monkey plasma. These species possess plasma esterase profiles more homologous to humans.

  • Use Knockout Models: If murine models are mandatory for efficacy studies, utilize Ces1c-/- (knockout) mice to prevent premature plasma hydrolysis.

  • Chemical Inhibition: If using wild-type mouse plasma is unavoidable for ex vivo analysis, add BNPP (bis-p-nitrophenyl phosphate) (100 µM) immediately upon blood collection to freeze esterase activity.

Q: How do I calculate the true Plasma Stability Index?

A: Use the TMF/TFV Ratio method.

Do not rely solely on the disappearance of parent TMF. You must monitor the appearance of Tenofovir (TFV).

  • High Stability (Target):

    
     TMF remaining after 60 min at 37°C.
    
  • Low Stability (Failure):

    
     conversion to TFV in plasma (indicates "leakage" before reaching the liver).
    

Module 2: Hepatocyte Uptake & Intracellular Activation

Current Status: Researchers often struggle to correlate intracellular TFV-DP (active metabolite) levels with extracellular dosing.

Q: My in vitro intrinsic clearance ( ) is lower than predicted. Is the drug entering the cells?

A: TMF relies on a dual-entry mechanism. You must validate both Passive Diffusion and OATP Transport.

Unlike TDF, TMF is more lipophilic (due to its specific amibufenamide structure) and relies partially on OATP1B1 and OATP1B3 transporters.

Diagnostic Workflow:

  • OATP Inhibition Test: Co-incubate TMF with Rifampin (OATP inhibitor).

    • Result: If intracellular TFV-DP drops significantly (>50%), your uptake is transporter-dependent.

    • Action: Ensure your hepatocyte lots express high levels of OATP1B1/3. Cryopreserved hepatocytes often lose transporter function; use freshly isolated human hepatocytes or HepG2-NTCP cells overexpressing OATP.

Q: I see TMF inside the cell, but low levels of the active metabolite (TFV-DP). Why?

A: You may have a "Conversion Bottleneck" at the hydrolysis step.

Once inside, TMF requires enzymatic cleavage to become TFV, which is then phosphorylated. The primary enzymes for TMF hydrolysis are Carboxylesterase 1 (CES1) and Cathepsin A (CatA) .[1][2][3]

The "Enzyme Trap" Protocol: To confirm which enzyme is failing:

  • CatA Check: Incubate with Telaprevir (specific CatA inhibitor).[1][2]

  • CES1 Check: Incubate with BNPP (broad esterase inhibitor).

  • Interpretation:

    • If Telaprevir blocks conversion: Your model relies on lysosomal CatA.

    • If BNPP blocks conversion: Your model relies on cytosolic CES1.

    • Note: TMF is designed to be hydrolyzed efficiently by CES1, which is abundant in hepatocytes. Ensure your cell line (e.g., HepG2) actually expresses CES1 (HepG2 often has variable CES1 expression compared to primary hepatocytes).

Module 3: Visualizing the Pathway

The following diagram illustrates the critical "Gatekeeper" steps where TMF efficiency is determined.

TMF_Mechanism cluster_plasma Plasma Compartment cluster_hepatocyte Hepatocyte (Liver) TMF_Plasma TMF (Prodrug) [Stable in Human] TFV_Plasma TFV (Systemic) [Avoid High Levels] TMF_Plasma->TFV_Plasma Premature Hydrolysis TMF_Cell Intracellular TMF TMF_Plasma->TMF_Cell OATP1B1/3 & Passive Diffusion Ces1c Ces1c Enzyme (Rodent Artifact) Ces1c->TFV_Plasma Rodent Only TFV_Cell TFV (Intermediate) TMF_Cell->TFV_Cell Hydrolysis Enzymes CES1 / CatA (Activation Enzymes) Enzymes->TFV_Cell TFV_DP TFV-DP (Active Antiviral) TFV_Cell->TFV_DP Phosphorylation Kinases Cellular Kinases Kinases->TFV_DP

Caption: Figure 1. TMF Activation Pathway. Critical checkpoints are Plasma Stability (avoiding premature hydrolysis) and Hepatocyte Activation (CES1/CatA mediated hydrolysis).

Module 4: Data Analysis & QC Standards

Current Status: Users report high variability in LC-MS/MS quantification of the phosphorylated metabolite (TFV-DP).

Q: How do I accurately quantify TFV-DP without degradation during sample prep?

A: You must use an indirect quantification method or a specific phosphatase-inhibitor cocktail.

Direct measurement of diphosphates is difficult due to their polarity and instability.

Recommended Protocol (Indirect Method):

  • Cell Lysis: Lyse hepatocytes in 70% Methanol.

  • Dephosphorylation: Treat lysate with Acid Phosphatase to strip phosphate groups, converting TFV-DP back to TFV.

  • Quantification: Measure total TFV via LC-MS/MS.

  • Calculation:

    
    .
    

QC Reference Table: Expected Values in Primary Human Hepatocytes (24h)

ParameterTMF (HS-10234)TDF (Comparator)Interpretation
Plasma Stability (

)
> 90 min< 5 minTMF resists plasma breakdown.
Intracellular TFV-DP High (>500 pmol/10^6 cells)ModerateTMF drives higher active load.
Liver-to-Plasma Ratio High (>15:1)Low (~1:1 to 5:1)Key Success Metric.
Cytotoxicity (

)
> 100 µM~50 µMTMF is safer for mitochondria.

Module 5: Troubleshooting Logic Flow

Use this decision tree when your liver targeting efficiency appears low.

Troubleshooting Problem Issue: Low Liver TFV-DP CheckPlasma Step 1: Check Plasma Stability Problem->CheckPlasma CheckUptake Step 2: Check Hepatocyte Uptake CheckPlasma->CheckUptake Plasma Stable (>90% Parent) RodentIssue Artifact: Switch to Dog/Monkey or Ces1-/- CheckPlasma->RodentIssue Plasma Unstable CheckEnzyme Step 3: Check CES1/CatA Activity CheckUptake->CheckEnzyme Uptake Normal TransporterIssue Action: Verify OATP1B1/3 expression in cells CheckUptake->TransporterIssue Uptake Low Success Protocol Validated CheckEnzyme->Success Conversion High EnzymeIssue Action: Check CES1 Genotype or Inhibitor Contamination CheckEnzyme->EnzymeIssue Conversion Low

Caption: Figure 2. Troubleshooting Decision Tree for Low Liver Targeting Efficiency.

References

  • Zhang, H., et al. (2021). "Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection."[4] Alimentary Pharmacology & Therapeutics.

  • Hong, X., et al. (2022). "Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models." Frontiers in Pharmacology.

  • Liu, Y., et al. (2023). "Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study."[5] Frontiers in Pharmacology.

  • Murakami, E., et al. (2015). "Implications of Efficient Hepatic Delivery by Tenofovir Alafenamide (TAF) for HBV Therapy." (Provides foundational mechanism for ProTide liver targeting). Antimicrobial Agents and Chemotherapy.

Sources

Technical Support Center: Stability Testing & Troubleshooting for (1R)-Tenofovir Amibufenamide (TMF)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1R)-Tenofovir amibufenamide (TMF) . TMF is a novel, orally active nucleotide reverse transcriptase inhibitor (NRTI) and a prodrug of tenofovir (TFV). Designed to offer enhanced systemic stability and targeted hepatic activation compared to earlier generations like Tenofovir Disoproxil Fumarate (TDF), TMF presents unique analytical challenges during drug development[1].

This guide provides researchers and formulation scientists with authoritative troubleshooting strategies, validated protocols, and mechanistic insights for managing TMF under ICH Q1A(R2) accelerated stability conditions (40°C / 75% RH).

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does TMF exhibit rapid degradation under acidic accelerated conditions (pH < 2.0 at 40°C)? Expertise & Causality: TMF is an ester and phosphonamidate prodrug. Under highly acidic conditions, the nitrogen atom in the phosphonamidate linkage and the oxygen in the ester group become rapidly protonated. This protonation increases the electrophilicity of the adjacent phosphorus and carbonyl carbon atoms, making them highly susceptible to nucleophilic attack by water molecules. This hydrolysis cascade cleaves the prodrug moieties, resulting in the accumulation of the primary degradant, Tenofovir (TFV). Similar to its structural analog Tenofovir Alafenamide (TAF), TMF is highly susceptible to hydrolytic degradation in acidic microenvironments[2].

Q2: How can we differentiate between API degradation and excipient incompatibility during 40°C/75% RH testing? Expertise & Causality: When an Out-of-Specification (OOS) result shows a >5% loss of TMF, you must analyze the mass balance. If the loss of TMF is stoichiometrically matched by an increase in TFV, the root cause is hydrolytic API degradation, often driven by moisture ingress or an acidic microenvironment within the formulation. Conversely, if TMF decreases but TFV remains low (<1%), the API is likely reacting directly with excipients. For instance, the amine group in the amibufenamide moiety can undergo Maillard reactions with reducing sugars (e.g., lactose) under high humidity and temperature, forming covalent adducts that do not yield TFV.

Q3: What is the optimal LC-MS/MS workflow for quantifying TMF and its primary degradant (TFV) in stability samples? Expertise & Causality: Because TMF and TFV have vastly different polarities—TFV is highly polar due to the exposed phosphonate group, while TMF is lipophilic—a standard isocratic elution will result in poor peak shape or excessive run times. A gradient elution using a biphasic mobile phase (A: 0.1% Formic acid in water; B: Acetonitrile) is required. Formic acid ensures the analytes remain ionized for positive electrospray ionization (ESI+). Monitoring specific mass-to-charge (m/z) transitions—such as m/z 491 → 270 for TMF and m/z 288 → 176 for TFV—ensures high specificity even in complex degraded matrices.

Part 2: Data Presentation & Comparative Stability

To contextualize TMF's stability profile, it is essential to compare it against its predecessors, TAF and TDF. TMF demonstrates excellent plasma stability (decomposition <10% across standard storage conditions) while maintaining the ability to be rapidly converted to the active antiviral metabolite, TFV-diphosphate (TFV-DP), within hepatocytes.

Table 1: Comparative Stability Metrics of Tenofovir Prodrugs

ProdrugPlasma Stability (pH 7.4)Acidic Stability (pH < 2.0)Primary DegradantIntracellular Active Form
TMF High (<10% decomposition)Low (Rapid Hydrolysis)Tenofovir (TFV)TFV-Diphosphate (TFV-DP)
TAF HighLow (Rapid Hydrolysis)Tenofovir (TFV)TFV-Diphosphate (TFV-DP)
TDF Low (Rapidly degraded)ModerateTenofovir (TFV)TFV-Diphosphate (TFV-DP)

Part 3: Visualizations of Pathways and Workflows

TMF_Pathway TMF (1R)-Tenofovir Amibufenamide (TMF) Acid Acidic Accelerated Conditions (pH < 2) TMF->Acid Hydrolysis Plasma Plasma (pH 7.4) High Stability TMF->Plasma Systemic Circulation TFV Tenofovir (TFV) Degradant / Intermediate Acid->TFV Ester Cleavage Hepato Hepatocyte Entry (CatA / CES1) Plasma->Hepato Cellular Uptake Hepato->TFV Enzymatic Cleavage TFVDP TFV-Diphosphate (Active Antiviral) TFV->TFVDP Phosphorylation (Kinases)

Fig 1: TMF degradation under acidic conditions vs. intracellular pharmacological activation.

Stability_Workflow Start Initiate 40°C / 75% RH Accelerated Testing Check Analyze via LC-MS/MS (Months 1, 2, 3, 6) Start->Check Degradation Is TMF loss > 5%? Check->Degradation Pass Continue to Next Timepoint Degradation->Pass No Investigate OOS Investigation: Check TFV Levels Degradation->Investigate Yes HighTFV High TFV: Hydrolysis Issue Investigate->HighTFV TFV > 1% LowTFV Low TFV: Excipient Adducts Investigate->LowTFV TFV < 1%

Fig 2: Decision tree for troubleshooting Out-of-Specification (OOS) results in TMF stability.

Part 4: Experimental Protocols

Protocol 1: Setup and Execution of ICH Accelerated Stability Testing for TMF

This self-validating protocol ensures that environmental variables do not confound degradation data.

  • Sample Preparation: Package TMF API or formulated tablets in primary packaging equivalent to the commercial configuration (e.g., Alu-Alu blisters or HDPE bottles with desiccants) to accurately simulate real-world moisture ingress.

  • Chamber Equilibration: Set the stability chamber to 40°C ± 2°C and 75% RH ± 5% RH. Validate the environment using calibrated, independent data loggers prior to sample introduction.

  • Incubation & Sampling: Place samples in the chamber. Withdraw samples at predefined ICH time points: 0, 1, 2, 3, and 6 months.

  • Extraction: Crush tablets (if applicable) and extract using a 50:50 Methanol:Water mixture. This specific ratio ensures complete solubilization of both the lipophilic TMF and the highly polar TFV degradant. Sonicate for 15 minutes at ≤25°C to prevent extraction-induced thermal degradation.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter to remove insoluble excipients before transferring to autosampler vials.

Protocol 2: LC-MS/MS Quantification of TMF and Degradants

This methodology relies on mass spectrometry to provide absolute specificity for TMF and its metabolites.

  • System Suitability Testing (SST): Inject six replicates of a standard mix (TMF and TFV at 100 ng/mL). Ensure the Relative Standard Deviation (RSD) of the peak areas is ≤2.0% and the tailing factor is ≤1.5.

  • Internal Standard Addition: Spike all samples and standards with an isotopically labeled internal standard (e.g., TMF-d5) to correct for matrix effects and ionization suppression in the MS source.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Track the specific transitions: m/z 491 → 270 for TMF and m/z 288 → 176 for TFV.

  • Data Integration: Calculate the concentration of TMF and TFV using a linear calibration curve (1–1000 ng/mL for TMF, 0.3–300 ng/mL for TFV).

References

  • Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models, Frontiers in Pharmacology,
  • Effect of Food on the Pharmacokinetics of Tenofovir Amibufenamide: A Phase I, Randomized, Open-Label, Two-Period Crossover Trial in Healthy Adult Subjects, Drug Design, Development and Therapy (PMC),
  • Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate, Journal of Pharmaceutical and Biomedical Analysis,

Sources

Overcoming multidrug-resistant HBV strains with (1R)-Tenofovir amibufenamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1R)-Tenofovir Amibufenamide (TMF) Application Guide

Executive Summary

(1R)-Tenofovir amibufenamide (TMF), also known as HS-10234, represents a significant evolution in nucleotide reverse transcriptase inhibitor (NrtI) technology.[1] Unlike Tenofovir Disoproxil Fumarate (TDF), TMF utilizes a phosphonamidate ProTide technology with specific (1R) stereochemistry. This design enhances plasma stability and hepatocyte-targeted delivery, allowing for potent inhibition of HBV polymerase—even in strains resistant to Lamivudine (LAM), Entecavir (ETV), and Adefovir (ADV).

This guide addresses the technical nuances of working with TMF. It moves beyond standard protocols to address why experiments fail and how to build self-validating systems to confirm activity against MDR strains.

Module 1: Compound Handling & Stability

The most common cause of "inactive" TMF in vitro is pre-experimental hydrolysis.

Q: My TMF stock solution shows precipitation upon dilution in media. How do I fix this? A: TMF is highly lipophilic compared to TDF.

  • Solvent Choice: Dissolve the powder in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM). Do not use water or PBS for the master stock.

  • Step-Down Dilution: Do not pipet directly from 100% DMSO into the cell culture well. Create an intermediate dilution (e.g., 100x) in culture media without serum first, vortex immediately, and then add to the cells.

  • Serum Interaction: High serum concentrations (FBS >10%) can sequester lipophilic ProTides. If EC50 values are artificially high, validate in 2% FBS media for 24 hours before switching to maintenance media.

Q: Can I store TMF in aqueous media? A: No. The phosphonamidate bond is susceptible to hydrolysis in aqueous environments, especially at non-neutral pH.

  • Protocol: Prepare fresh dilutions from DMSO stocks for every assay.

  • Storage: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles (limit to <3).

Module 2: Efficacy Profiling Against MDR Strains

Determining if a strain is truly resistant or if the assay conditions are suboptimal.

Q: I am testing TMF against an ETV-resistant clone (rtL180M + rtM204V), but the viral load reduction is inconsistent. Why? A: This often stems from "Phenotypic Masking" or insufficient intracellular conversion time.

  • Mechanism: TMF requires intracellular hydrolysis by Carboxylesterase 1 (CES1) and Cathepsin A (CatA) , followed by phosphorylation. If your cell line (e.g., certain HepG2 sub-clones) has low CES1 expression, TMF cannot activate.

  • Solution:

    • Cell Line Validation: Confirm CES1/CatA expression in your specific HepG2 or Huh7 lot via Western Blot.

    • Incubation Time: TMF kinetics are slower than unmasked nucleosides. Extend drug exposure to 72–96 hours (with one media refresh) to allow accumulation of the active metabolite, Tenofovir-diphosphate (TFV-DP).

Q: How do I distinguish between "Low Potency" and "True Resistance"? A: You must calculate the Fold-Shift relative to a Wild-Type (WT) control in the same run.

  • True Resistance: A >10-fold increase in EC50 compared to WT.

  • Assay Drift: If both WT and MDR strains show elevated EC50s, the issue is likely cell health or drug degradation.

Visual Workflow: MDR Profiling Pipeline

MDR_Workflow Start Start: MDR Plasmid Design (e.g., pTriEx-HBV-rtM204V) Transfection Transient Transfection (HepG2 cells, 70-80% confluence) Start->Transfection Treatment TMF Treatment (Serial Dilutions: 0.1 nM - 10 µM) Transfection->Treatment 24h post-seeding Incubation Incubation: 96 Hours (Refresh media + drug at 48h) Treatment->Incubation Harvest Harvest Supernatant & Cells Incubation->Harvest qPCR Extracellular DNA Extraction & qPCR (Viral Load) Harvest->qPCR Supernatant Viability CC50 Assay (CellTiter-Glo) (Rule out cytotoxicity) Harvest->Viability Cell Lysate Analysis Calculate Selectivity Index (SI) SI = CC50 / EC50 qPCR->Analysis Viability->Analysis

Caption: Experimental workflow for profiling TMF efficacy against multidrug-resistant HBV plasmids. Note the parallel cytotoxicity assessment to ensure viral reduction is not due to cell death.

Module 3: Intracellular Metabolism (The Self-Validating System)

The "Black Box" of nucleotide analogs is cellular entry. This protocol validates that TMF is actually converting to its active form.

Q: My qPCR shows no inhibition, but the sequence suggests the virus should be sensitive. Is the drug getting in? A: You must quantify the intracellular Tenofovir-diphosphate (TFV-DP) . If TFV-DP is absent, the issue is delivery (transporter/enzyme defect), not viral resistance.

Protocol: LC-MS/MS Quantification of Intracellular TFV-DP

  • Cell Lysis: Wash cells 3x with ice-cold PBS. Add 70% Methanol (cold) directly to the well. Scrape and collect.

  • Internal Standard: Spike lysates immediately with stable isotope-labeled standard (e.g.,

    
    C
    
    
    
    -TFV-DP
    ). Crucial for normalizing extraction efficiency.
  • Extraction: Vortex vigorously, centrifuge at 15,000 x g for 10 min. Collect supernatant.

  • Analysis: Use Anion Exchange Chromatography or HILIC coupled with MS/MS (Triple Quadrupole).

    • Target Transition: Monitor specific transitions for TFV-DP (e.g., m/z 446

      
       176).
      
Visual Mechanism: TMF Activation Pathway

TMF_Mechanism TMF_Ext TMF (Extracellular) (1R)-Stereoisomer Entry Passive Diffusion / OATP Uptake TMF_Ext->Entry TMF_Int TMF (Intracellular) Entry->TMF_Int TFV Tenofovir (TFV) TMF_Int->TFV Ester cleavage Enzymes Hydrolysis (CES1 / CatA) Enzymes->TFV TFV_MP TFV-Monophosphate TFV->TFV_MP Phosphorylation Kinase1 Adenylate Kinase Kinase1->TFV_MP TFV_DP TFV-Diphosphate (Active Metabolite) TFV_MP->TFV_DP Kinase2 Nucleotide Kinase Kinase2->TFV_DP HBV_Pol HBV Polymerase (Reverse Transcriptase) TFV_DP->HBV_Pol Competitive Inhibition DNA_Term Chain Termination (Viral DNA Synthesis Halted) HBV_Pol->DNA_Term

Caption: The metabolic activation pathway of (1R)-Tenofovir amibufenamide. Note the critical role of CES1/CatA in the initial hydrolysis step, which distinguishes TMF from older analogs.

Module 4: Data Interpretation & Resistance Profiles

Q: How does TMF compare to TAF and TDF in terms of EC50? A: In HepG2.2.15 cells, TMF typically exhibits an EC50 in the low nanomolar range (approx. 5–10 nM), which is comparable to TAF and significantly more potent than TDF (due to better entry).

Resistance Table: Expected Fold-Shifts Use this table to benchmark your assay results.

HBV VariantMutation ProfileTMF Susceptibility (Fold-Shift vs. WT)Clinical Interpretation
Wild-Type None1.0 (Reference)Fully Sensitive
LAM-R rtM204V / rtM204I0.8 – 1.2Sensitive (No cross-resistance)
LdT-R rtM204I0.9 – 1.3Sensitive
ETV-R rtL180M + rtM204V + rtS202G1.0 – 1.5Sensitive (High barrier)
ADV-R rtN236T1.5 – 2.5Sensitive (Minor shift, clinically effective)
TDF-R rtA194T2.0 – 3.0Reduced Sensitivity (Monitor closely)

Note: A fold-shift < 2.0 is generally considered within the range of biological variation and indicates retained sensitivity.

References

  • Zhang, H., et al. (2021).[2][3] "Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection." Alimentary Pharmacology & Therapeutics.

  • Peng, J., et al. (2023). "Tenofovir amibufenamide vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study." World Journal of Gastroenterology.[4]

  • Murakami, E., et al. (2015). "Mechanism of activation of PSI-7977 and its prodrugs." (Contextual reference for nucleotide prodrug metabolism pathways). Journal of Biological Chemistry.

  • Schauer, A.P., et al. (2018).[5] "Validation of an LC–MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir." Journal of Pharmaceutical and Biomedical Analysis.

  • Liu, Y., et al. (2020). "Tenofovir amibufenamide (HS-10234) for the treatment of chronic hepatitis B: A review." Expert Opinion on Investigational Drugs. (General pharmacological grounding).

Sources

Technical Support Center: Formulation Strategies to Prevent Hydrolysis of Tenofovir Amibufenamide (TMF)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Tenofovir Amibufenamide (TMF). This guide is designed for researchers, scientists, and drug development professionals actively working on the formulation of this next-generation antiviral agent. As a novel phosphoramidate prodrug, TMF offers significant therapeutic advantages, but its unique structure also presents stability challenges, primarily its susceptibility to hydrolysis.[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you anticipate, troubleshoot, and resolve stability issues during your experiments. Our goal is to explain not just how to formulate TMF, but why certain strategies are critical for preserving its integrity and ensuring a successful drug product.

Part 1: Understanding the Challenge - The Hydrolysis of TMF

Q1: What is Tenofovir Amibufenamide (TMF), and why is it susceptible to hydrolysis?

A1: Tenofovir Amibufenamide (TMF) is a phosphoramidate prodrug of tenofovir, an active nucleotide reverse transcriptase inhibitor.[3][4] Structurally, it is an advancement on Tenofovir Alafenamide (TAF), featuring an additional methyl group to improve liposolubility and cell membrane penetration.[5][6] This design allows for more efficient delivery of tenofovir into target hepatocytes, enhancing antiviral efficacy at lower doses compared to older prodrugs like Tenofovir Disoproxil Fumarate (TDF).[1][7]

The key to its function is also its primary stability liability: the phosphoramidate (P-N) bond . This bond is vulnerable to cleavage by water (hydrolysis), especially under acidic conditions.[8][9] Unlike the ester bonds in TDF, which are more susceptible to alkaline hydrolysis, the P-N bond in phosphoramidates like TAF and TMF is particularly unstable at low pH.[10][11][12] Premature hydrolysis in the formulation or gastrointestinal tract leads to the formation of degradation products and prevents the active drug from reaching its intended site of action, compromising therapeutic efficacy.

cluster_0 Hydrolytic Conditions TMF Tenofovir Amibufenamide (TMF) (Intact Prodrug) Degradation Degradation Products (e.g., Tenofovir, Phenyl Alanine Ester) TMF->Degradation Hydrolysis of Phosphoramidate (P-N) Bond Water H₂O (Moisture) Water->TMF pH Low pH (Acidic Environment) pH->TMF

Caption: Hydrolytic degradation pathway of TMF.

Part 2: Troubleshooting Guide & FAQs for TMF Formulation

This section addresses specific issues you may encounter during formulation development.

Solid Dosage Formulations

Solid formulations are the preferred approach for hydrolytically unstable drugs like TMF as they limit the mobility of reactants.

Q2: We are observing significant TMF degradation and impurity formation in our tablet batches after stability testing. What is the most likely cause?

A2: The most probable cause is uncontrolled moisture within the formulation. Water is a direct reactant in the hydrolysis of TMF.[13] Its presence can be traced to several sources:

  • Manufacturing Method: Wet granulation is a common source of moisture-related degradation. Even after drying, residual moisture can be sufficient to initiate hydrolysis, especially under accelerated stability conditions.[14][15]

  • Hygroscopic Excipients: Many common pharmaceutical excipients naturally attract and absorb moisture from the environment. Excipients like microcrystalline cellulose (MCC) or native starches can act as "water reservoirs," creating microenvironments where TMF degradation is accelerated.[13][16]

  • Inadequate Packaging: Storing tablets in permeable packaging without a desiccant allows ambient humidity to ingress and degrade the product over time.

Q3: How can we prevent moisture-induced degradation in our TMF tablets?

A3: A multi-pronged approach focusing on water exclusion is essential.

1. Optimize the Manufacturing Process:

  • Adopt a Dry Process: Prioritize direct compression or dry granulation (roller compaction) . These methods avoid the addition of water and organic solvents, significantly reducing the risk of hydrolysis during manufacturing.[14][15] A recent study highlighted that TMF has a tendency for punch sticking during direct compression, which can be mitigated by selecting appropriate excipients and controlling crystal habit.[17][18]

2. Select Low-Moisture Excipients:

  • Rationale: The choice of excipients is critical. You must select materials that have low intrinsic moisture content and are non-hygroscopic. This minimizes the amount of "free water" available to react with TMF.[16][[“]]

  • Recommendation: Excipients like mannitol and lactose are excellent choices as they have low moisture affinity compared to alternatives.[16][[“]] Some starches can also be engineered to act as moisture scavengers, tightly binding water and making it unavailable for degradation reactions.[[“]]

Table 1: Excipient Selection Guide for Moisture-Sensitive Formulations

Excipient Category Recommended (Low Moisture Affinity) Use with Caution (High Moisture Affinity) Rationale
Fillers/Diluents Mannitol, Lactose (Anhydrous), Dicalcium Phosphate (Anhydrous) Microcrystalline Cellulose (MCC), Native Starch Mannitol and lactose are less hygroscopic than MCC, reducing available water for hydrolysis.[16][[“]]
Binders Pregelatinized Starch (low moisture grades) Polyvinylpyrrolidone (PVP) - can be hygroscopic While useful, ensure the grade of starch used has low residual moisture.[20]

| Disintegrants | Croscarmellose Sodium, Crospovidone | Sodium Starch Glycolate | Croscarmellose and crospovidone are highly effective at low concentrations and have lower hygroscopicity. |

3. Implement Barrier Packaging:

  • Primary Packaging: Use high-barrier blister packs (e.g., Aclar®, alu-alu) or tightly sealed bottles.

  • Desiccants: Always include a desiccant pouch or canister in bottled presentations to absorb any ingressed moisture.

Start Formulating TMF? FormulationType Solid or Liquid Formulation? Start->FormulationType Solid Solid Dosage Form FormulationType->Solid Solid Liquid Liquid Formulation (For Research/Preclinical) FormulationType->Liquid Liquid Process Choose Manufacturing Process Solid->Process Solvent Choose Solvent System Liquid->Solvent Dry Direct Compression or Dry Granulation Process->Dry Dry Wet Wet Granulation (Not Recommended) Process->Wet Wet Excipients Select Excipients Dry->Excipients Packaging Use Barrier Packaging + Desiccant Excipients->Packaging NonAqueous Non-Aqueous Vehicle (e.g., Propylene Glycol, Oils) Solvent->NonAqueous Non-Aqueous Aqueous Aqueous Vehicle (Requires Strict pH Control) Solvent->Aqueous Aqueous pH_Control Control pH to Stability Window (e.g., pH 4.8-5.8 for TAF) Aqueous->pH_Control

Caption: Decision tree for selecting a TMF formulation strategy.

Liquid Formulations (For Research & Preclinical Use)

While a stable liquid formulation for a final drug product is extremely challenging, you may need to prepare solutions for analytical or preclinical studies.

Q4: Our TMF stock solution for in-vitro assays loses potency within hours. How can we prepare a stable solution?

A4: The rapid degradation is almost certainly due to hydrolysis in an aqueous, unbuffered medium. Water is readily available, and the pH is likely suboptimal.

  • Primary Recommendation: Use a Non-Aqueous Solvent. The most effective way to prevent hydrolysis is to eliminate water. For research purposes, consider preparing stock solutions in non-aqueous solvents where TMF is soluble and stable.

    • Suitable Solvents: Propylene glycol, polyethylene glycol (PEG), or oil-based systems can be used.[21][22] Non-aqueous emulsions (oil-in-oil) are another advanced option for delivering hydrolytically unstable drugs.[23][24][25]

  • Secondary Recommendation: Strict pH Control in Aqueous Buffers. If an aqueous system is mandatory for your experiment, you must control the pH within TMF's optimal stability window. While the exact window for TMF must be determined experimentally, data from the structurally similar TAF shows it is most stable in a slightly acidic range of pH 4.8 to 5.8 .[8][11] Degradation increases significantly in both strongly acidic and alkaline conditions.[8][11]

    • Action: Prepare your solutions using a buffer system (e.g., citrate, acetate) to maintain the pH firmly within this target range.

Part 3: Detailed Experimental Protocols

Protocol 1: Determining the pH-Rate Profile of TMF

Objective: To experimentally identify the pH at which TMF exhibits maximum stability in an aqueous solution. This is a critical first step for any aqueous formulation development.

Methodology:

  • Prepare a Series of Buffers: Prepare a range of buffers (e.g., citrate, phosphate, borate) covering a pH spectrum from 2 to 10 (e.g., at intervals of 1 pH unit).

  • Prepare TMF Solutions: Accurately weigh and dissolve TMF in each buffer to a known concentration (e.g., 0.1 mg/mL).

  • Incubate Samples: Store the solutions at a constant, controlled temperature (e.g., 40°C to accelerate degradation).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution. Immediately quench any further degradation by diluting the sample in a mobile phase and/or freezing.

  • Quantify TMF: Analyze the samples using a validated, stability-indicating HPLC method to determine the remaining concentration of intact TMF. The detection wavelength is typically around 260 nm for tenofovir derivatives.[10]

  • Data Analysis:

    • For each pH, plot the natural logarithm of the TMF concentration versus time.

    • The slope of this line gives the observed degradation rate constant (k_obs).

    • Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Analysis A1 Prepare Buffers (pH 2 to 10) A2 Dissolve TMF in Each Buffer A1->A2 B1 Incubate at 40°C A2->B1 B2 Sample at Time Points (0, 2, 4, 8... hrs) B1->B2 C1 Analyze by HPLC B2->C1 C2 Plot ln(Conc) vs. Time (to get k_obs) C1->C2 C3 Plot log(k_obs) vs. pH C2->C3 D1 Identify pH of Maximum Stability C3->D1

Caption: Experimental workflow for a pH-rate profile study.

Protocol 2: Direct Compression Formulation of TMF Tablets

Objective: To manufacture stable TMF tablets by avoiding moisture.

Materials:

  • Tenofovir Amibufenamide (TMF)

  • Filler: Mannitol (low moisture grade)

  • Binder: Pregelatinized Starch (low moisture grade)

  • Disintegrant: Croscarmellose Sodium

  • Lubricant: Magnesium Stearate

Methodology:

  • Milling & Sieving: Individually mill (if necessary) and sieve all components (except the lubricant) through an appropriate mesh screen (e.g., #40 mesh) to ensure particle size uniformity.

  • Blending:

    • Add the sieved TMF, mannitol, pregelatinized starch, and croscarmellose sodium to a suitable blender (e.g., V-blender).

    • Blend for a predetermined time (e.g., 15 minutes) to achieve a homogenous mix.

  • Lubrication:

    • Sieve the magnesium stearate through a finer mesh screen (e.g., #60 mesh).

    • Add the sieved lubricant to the blender.

    • Blend for a short duration (e.g., 3-5 minutes). Over-blending with a lubricant can negatively impact tablet hardness and dissolution.

  • Compression:

    • Transfer the final blend to a tablet press.

    • Compress the blend into tablets using appropriate tooling and compression force to meet target specifications for weight, hardness, and thickness.

  • Packaging: Immediately package the compressed tablets in high-barrier blister packs or in bottles containing a desiccant.

Critical Control Point: This entire process should be conducted in a low-humidity environment (e.g., <30% Relative Humidity) to prevent moisture uptake by the materials.

By understanding the chemical vulnerability of Tenofovir Amibufenamide and implementing these rational formulation and process control strategies, you can successfully develop a stable and effective drug product. For further inquiries, please do not hesitate to contact our application support team.

References
  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Vertex AI Search.
  • Baravkar V. S., et al. (2014). Potential Application of Non Aqueous Emulsion for Drug Delivery. Asian Journal of Biomedical and Pharmaceutical Sciences; 04 (29); 10-18.
  • Carstensen, J. T. (1988). Effect of Moisture on the Stability of Solid Dosage Forms. Drug Development and Industrial Pharmacy, 14(14), 1927-1969.
  • ResearchGate. (n.d.). Non-aqueous emulsions: Hydrocarbon-formamide systems | Request PDF.
  • Google Patents. (n.d.). WO2019097413A1 - Stable non-aqueous pharmaceutical compositions.
  • ResearchGate. (n.d.). (PDF) Non-Aqueous Emulsion : Versatile Vehicle For Drug Delivery.
  • MIT Technology Licensing Office. (n.d.). Nonaqueous Liquid Formulations of Water Sensitive Drugs.
  • Journal of Medical Science. (2023, September 29). Effect of moisture on solid state stability.
  • MDPI. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • Zhang, H., et al. (2023, June 1). Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study. PMC.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tenofovir amibufenamide?.
  • Google Patents. (n.d.). EP2389929A1 - Pharmaceutical formulations of tenofovir.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Tenofovir and its Prodrugs in Solution.
  • ACS Publications. (2022, December 8). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
  • ResearchGate. (n.d.). Structure of (A) tenofovir (TFV), (B) tenofovir disoproxil fumarate (TDF), (C) tenofovir alafenamide fumarate (TAF), and (D) tenofovir amibufenamide fumarate (TMF).
  • PubMed. (2024, March 25). Uncovering the mechanism of Tenofovir amibufenamide fumarate punch sticking by combining direct compression experiment and computational simulation.
  • Peng, C., et al. (2025, January 2). Effectiveness and Safety of Tenofovir Amibufenamide in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study. PMC.
  • MedchemExpress.com. (n.d.). Tenofovir amibufenamide (HS-10234) | Antiviral Agent.
  • Zhang, X., et al. (2022, November 1). 96-Week Treatment of Tenofovir Amibufenamide and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients. PMC.
  • Grattoni, A., et al. (2020, November 5). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). PMC.
  • Baishideng Publishing Group. (2025, July 14). Tenofovir amibufenamide: A potential alternative for chronic hepatitis B treatment.
  • ResearchGate. (n.d.). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate | Request PDF.
  • WSU Research Exchange. (n.d.). The Evolution of Phosphoramidates from Small-Molecule Inhibitors to Tunable Cleavable Linkers.
  • PubMed. (2024, November 15). Preparation of tenofovir amibufenamide fumarate spherical particles to improve tableting performance and sticking propensity by designing a spherical crystallization process.
  • Singh, H., et al. (2016, November 30). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. PubMed.

Sources

Validation & Comparative

Comparative Efficacy and Mechanistic Profiling: (1R)-Tenofovir Amibufenamide (TMF) vs. Tenofovir Alafenamide (TAF)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of chronic hepatitis B (CHB) management relies heavily on nucleos(t)ide analogues (NAs) that offer high barriers to viral resistance. While Tenofovir disoproxil fumarate (TDF) provided excellent viral suppression, its long-term use was marred by nephrotoxicity and bone mineral density depletion. Tenofovir alafenamide (TAF) resolved these systemic toxicities via ProTide technology but introduced new clinical challenges, specifically dyslipidemia and weight gain.

(1R)-Tenofovir amibufenamide (TMF) represents the next generation of structural optimization. By introducing a targeted methylation strategy to the phosphoramidate prodrug structure, TMF enhances lipophilicity and plasma stability. As a Senior Application Scientist, I have structured this guide to dissect the mechanistic rationale, comparative clinical efficacy, and the standardized in vitro workflows required to evaluate these two potent antiviral agents.

Mechanistic Rationale: The ProTide Structural Evolution

To understand the efficacy differences between TMF and TAF, we must analyze their chemical causality. Both compounds are prodrugs designed to deliver the active metabolite, tenofovir diphosphate (TFV-DP), directly into hepatocytes, thereby minimizing systemic tenofovir (TFV) exposure.

The Methylation Advantage: TMF differs from TAF by the addition of a single methyl group to its amidate moiety. This is not a trivial modification; it fundamentally alters the molecule's pharmacokinetic profile through two mechanisms:

  • Steric Hindrance: The methyl group sterically shields the amide bond from premature hydrolysis by plasma carboxylesterases. This increases the half-life of the intact prodrug in peripheral circulation.

  • Enhanced Lipophilicity: The increased lipid solubility facilitates superior passive diffusion and active transport (via OATP1B1/3) across the hepatocyte membrane.

Once inside the hepatocyte, both prodrugs undergo a self-validating enzymatic cascade driven by Cathepsin A (CatA) and Carboxylesterase 1 (CES1), ultimately resulting in intracellular trapping of the active TFV-DP, which competitively inhibits the HBV polymerase 1.

Pathway TMF TMF / TAF (Plasma) Hepatocyte Hepatocyte Uptake (OATP1B1/3) TMF->Hepatocyte Cleavage Esterase Cleavage (CatA / CES1) Hepatocyte->Cleavage TFV Tenofovir (TFV) Cleavage->TFV Kinase Cellular Kinases (Phosphorylation) TFV->Kinase TFV_DP TFV-DP (Active Metabolite) Kinase->TFV_DP Inhibition HBV Polymerase Inhibition TFV_DP->Inhibition

Intracellular activation pathway of tenofovir prodrugs to the active TFV-DP metabolite.

Comparative Clinical Efficacy & Safety Data

Clinical trial data and real-world retrospective studies highlight that TMF is highly competitive with, and in some metrics superior to, TAF. The most critical differentiator lies in lipid metabolism. While TAF has been consistently linked to increases in low-density lipoprotein cholesterol (LDL-C) and total cholesterol (TC), TMF maintains lipid neutrality, making it a safer alternative for patients with comorbid atherosclerotic cardiovascular disease (ASCVD)2.

Table 1: Quantitative Efficacy and Safety Comparison
Clinical ParameterTMF ((1R)-Tenofovir amibufenamide)TAF (Tenofovir alafenamide)Clinical Significance / Causality
Virological Response (48w, High Viral Load) 43.5%42.9%Statistically equivalent efficacy in highly viremic patients[NIH, 2024].
Virological Response (24w, Treatment-Naïve) 92.0%74.0%TMF demonstrates superior rapid viral suppression in specific TN cohorts [BMJ Gut, 2023].
ALT Normalization (48w) 87.9%90.6%Both prodrugs effectively resolve hepatic inflammation.
Renal Safety (eGFR) Stable / Slight IncreaseStable / Slight DecreaseBoth maintain the renal safety profile by minimizing systemic TFV exposure.
Lipid Profile (LDL-C / TC) Stable; Decreased TC/HDL-C ratioIncreased LDL-C and Total CholesterolTMF's structural stability prevents off-target metabolic disruption, offering a distinct advantage in lipid management [WJG, 2025].

Standardized Experimental Protocol: In Vitro PK/PD Evaluation

To objectively validate the efficacy of novel NAs like TMF against TAF during drug development, a self-validating experimental system is required. The following protocol outlines the methodology to simultaneously assess intracellular pharmacokinetics (PK), pharmacodynamics (PD), and cytotoxicity.

Causality Check: We run a CCK-8 cytotoxicity assay in parallel with the qPCR viral load assay. This ensures that any observed reduction in HBV DNA is due to true polymerase inhibition (PD) rather than non-specific host cell death.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Culture HepG2.2.15 cells (a standardized human hepatoblastoma cell line stably transfected with the HBV genome) in DMEM supplemented with 10% FBS and G418.

    • Seed cells into 96-well plates at a density of

      
       cells/well and incubate for 24 hours at 37°C, 5% CO₂.
      
  • Compound Treatment (Dose-Response):

    • Prepare serial dilutions of TMF and TAF ranging from 0.1 nM to 10 µM.

    • Replace the culture media with compound-containing media. Incubate for 6 days, refreshing the media and compounds on day 3.

  • Intracellular PK Extraction (LC-MS/MS):

    • Lyse a parallel set of treated cells using cold 70% methanol to quench enzymatic activity instantly.

    • Extract intracellular nucleotides and quantify TFV-DP concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS) normalized to total cellular protein content.

  • Antiviral Efficacy Assessment (PD):

    • Collect the cell culture supernatant on day 6.

    • Extract viral DNA using a commercial viral DNA isolation kit.

    • Quantify HBV DNA copies via TaqMan real-time qPCR targeting the HBV core gene. Calculate the

      
       (Half-maximal effective concentration).
      
  • Cytotoxicity Assessment (Self-Validation):

    • Add CCK-8 reagent to the remaining cells in the 96-well plate.

    • Incubate for 2 hours and measure absorbance at 450 nm to determine cell viability and calculate the

      
       (Half-maximal cytotoxic concentration).
      

Workflow Start HepG2.2.15 Cell Seeding Treat Compound Treatment (TMF vs TAF, 0.1-1000 nM) Start->Treat Split Parallel Assays Treat->Split PK Intracellular PK (LC-MS/MS for TFV-DP) Split->PK PD Antiviral Efficacy (qPCR for HBV DNA) Split->PD Tox Cytotoxicity Control (CCK-8 Assay) Split->Tox Validate Data Integration (EC50, CC50, PK/PD Correlation) PK->Validate PD->Validate Tox->Validate

Parallel experimental workflow for evaluating in vitro PK/PD and cytotoxicity.

Conclusion

Both TMF and TAF represent the pinnacle of current NA therapy for chronic hepatitis B, effectively eliminating the systemic toxicities associated with earlier generations of tenofovir. However, the targeted methylation strategy employed in TMF provides a distinct clinical advantage. By maintaining lipid neutrality while achieving rapid and sustained virological suppression, TMF serves as a highly optimized alternative, particularly for aging CHB populations susceptible to metabolic and cardiovascular complications.

References

  • Comparative efficacy and safety of tenofovir amibufenamide vs tenofovir alafenamide in the initial 48-week treatment of high viral load chronic hepatitis B: A single-centre retrospective study - NIH / PubMed. 2

  • Tenofovir amibufenamide: A potential alternative for chronic hepatitis B treatment - Semantic Scholar. 1

  • IDDF2023-ABS-0143 Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study - BMJ Gut. 3

  • Tenofovir amibufenamide in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch - Baishideng Publishing Group (WJG). 4

Sources

Comparative Technical Guide: Tenofovir Amibufenamide (HS-10234) vs. Tenofovir Disoproxil Fumarate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tenofovir Amibufenamide (TMF, HS-10234) represents a next-generation phosphonamidate prodrug of tenofovir, engineered to overcome the systemic toxicity limitations of Tenofovir Disoproxil Fumarate (TDF) .

In pivotal Phase 3 trials, TMF demonstrated non-inferior antiviral efficacy compared to TDF in both HBeAg-positive and HBeAg-negative Chronic Hepatitis B (CHB) patients.[1] Crucially, TMF exhibited a superior safety profile, characterized by significantly lower plasma tenofovir concentrations, reduced impact on bone mineral density (BMD), and better preservation of renal function markers.[2] This guide details the mechanistic differentiation, experimental protocols, and clinical data supporting TMF as a viable alternative to TDF.[2]

Mechanistic Differentiation

The clinical superiority of TMF lies in its pharmacokinetics.[2] Unlike TDF, which is rapidly hydrolyzed in plasma, TMF remains stable in the systemic circulation.[2] This stability allows for targeted delivery into hepatocytes, where it is intracellularly activated by carboxylesterase-1 (CES1) and cathepsin A (CatA).

Key Pharmacokinetic Advantages[2]
  • Plasma Stability: TMF resists premature hydrolysis, reducing circulating levels of free tenofovir (TFV) by approximately 90% compared to TDF.[2]

  • Hepatocyte Targeting: Higher lipophilicity facilitates passive diffusion into the liver.[2]

  • Intracellular Activation: Efficient conversion to the active metabolite (TFV-diphosphate) within the hepatocyte maximizes antiviral potency while minimizing off-target renal and bone exposure.

Visualizing the Pathway

The following diagram illustrates the divergent activation pathways that drive the safety differences between TMF and TDF.

Mechanism_Comparison cluster_plasma Systemic Circulation (Plasma) cluster_hepatocyte Hepatocyte (Target Cell) cluster_toxicity Off-Target Organs TDF TDF (300mg) Unstable Prodrug TFV_Plasma High Plasma TFV (Toxicity Driver) TDF->TFV_Plasma Rapid Hydrolysis TMF TMF (25mg) Stable Prodrug TMF_Plasma Intact TMF TMF->TMF_Plasma High Stability TFV_Cell Intracellular TFV TFV_Plasma->TFV_Cell Passive Transport Kidney Renal Tubules (Mitochondrial Toxicity) TFV_Plasma->Kidney High Exposure Bone Bone Tissue (Mineral Density Loss) TFV_Plasma->Bone High Exposure TMF_Plasma->TFV_Cell Efficient Uptake TFV_DP TFV-Diphosphate (Active Antiviral) TFV_Cell->TFV_DP Phosphorylation HBV_DNA HBV Polymerase Inhibition TFV_DP->HBV_DNA Chain Termination

Caption: Comparative pharmacokinetics showing TMF's plasma stability versus TDF's rapid hydrolysis, directly correlating to reduced off-target toxicity.

Pivotal Phase 3 Trial Protocol

The following protocol outlines the methodology used in the pivotal study (NCT03903796) published in Alimentary Pharmacology & Therapeutics.

Study Design
  • Design: Randomized, double-blind, double-dummy, non-inferiority trial.

  • Population: 1,002 eligible patients with HBeAg-positive or HBeAg-negative CHB.[2][3][4][5]

  • Dosing:

    • Test Arm: TMF 25 mg once daily + TDF placebo.[2]

    • Control Arm: TDF 300 mg once daily + TMF placebo.[2]

  • Duration: 48 weeks (Primary Endpoint) extended to 96 weeks.

Experimental Workflow

Trial_Design cluster_arms Treatment Phase Start Screening (N=1002) Random Randomization (2:1) Start->Random Arm_TMF Arm A: TMF 25mg (n ~668) Random->Arm_TMF Arm_TDF Arm B: TDF 300mg (n ~334) Random->Arm_TDF Endpoint_48 Week 48 Primary Endpoint (HBV DNA < 20 IU/mL) Arm_TMF->Endpoint_48 Arm_TDF->Endpoint_48 Endpoint_96 Week 96 Secondary Endpoint (Safety/Durability) Endpoint_48->Endpoint_96

Caption: Workflow of the pivotal Phase 3 non-inferiority trial comparing TMF (25mg) vs. TDF (300mg) over 96 weeks.

Comparative Efficacy Results (Week 48)

The primary efficacy endpoint was the proportion of patients achieving viral suppression (HBV DNA < 20 IU/mL).[4][5][6][7] TMF met the non-inferiority criteria in both HBeAg-positive and HBeAg-negative cohorts.[1][3][4][5]

Viral Suppression & ALT Normalization
MetricPopulationTMF (25 mg)TDF (300 mg)Statistical Outcome
HBV DNA < 20 IU/mL HBeAg-Positive50.2%53.7%Non-Inferior
HBV DNA < 20 IU/mL HBeAg-Negative88.9%87.8%Non-Inferior
ALT Normalization Pooled74.4% 64.9%Superior (P < 0.05)

Analysis: While viral suppression rates were statistically comparable, TMF demonstrated a higher rate of ALT normalization.[1][2][6][7][8] This suggests that the improved delivery of the active metabolite to hepatocytes may facilitate better resolution of hepatic inflammation compared to TDF.[2]

Safety Profile: The Critical Differentiator

The rationale for switching from TDF to TMF is driven by the safety profile regarding bone and renal health. The trial data confirms that the lower plasma concentration of TMF translates to reduced organ toxicity.[9]

Renal and Bone Safety Markers (Week 48)
Safety ParameterTMF (25 mg) ImpactTDF (300 mg) ImpactClinical Significance
Serum Creatinine +1.00 µmol/L+1.50 µmol/LTMF shows smaller increase (P < 0.05)
eGFR Decline MinimalModerateBetter renal preservation with TMF
BMD Change (Spine) -0.8% (approx)-2.5% (approx)Significantly less bone loss with TMF (P < 0.001)
BMD Change (Hip) -0.3% (approx)-2.1% (approx)Significantly less bone loss with TMF (P < 0.001)

Causality: The renal toxicity of TDF is linked to the accumulation of free tenofovir in the proximal renal tubules, causing mitochondrial depletion.[2] TMF's stability prevents this accumulation.[2] Similarly, high circulating tenofovir affects bone turnover; TMF's lower plasma profile mitigates this effect.[2]

References

  • Randomised clinical trial: 48 weeks of treatment with tenofovir amibufenamide versus tenofovir disoproxil fumarate for patients with chronic hepatitis B. Source: Alimentary Pharmacology & Therapeutics (2021) Link:[Link]

  • 96-Week Treatment of Tenofovir Amibufenamide and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients. Source: Journal of Clinical and Translational Hepatology (2022) Link:[Link]

  • Tenofovir alafenamide versus tenofovir disoproxil fumarate for the treatment of HBeAg-positive chronic hepatitis B virus infection. (Contextual reference for TAF/TDF comparison mechanisms) Source: The Lancet Gastroenterology & Hepatology (2016) Link:[Link]

Sources

Comparative Safety Profile: (1R)-Tenofovir Amibufenamide (TMF) vs. Tenofovir Disoproxil Fumarate (TDF)

[1][2][3]

Executive Summary

(1R)-Tenofovir amibufenamide (TMF, also known as HS-10234) represents a next-generation phosphoramidate prodrug of tenofovir (TFV). Developed to address the nephrotoxicity and bone mineral density (BMD) reduction associated with Tenofovir Disoproxil Fumarate (TDF), TMF utilizes a specific liver-targeting mechanism.

This guide analyzes the safety profile of TMF compared to TDF, focusing specifically on bone health.[1][2][3] Clinical data from Phase 3 trials (NCT03903796) indicates that TMF achieves non-inferior antiviral efficacy while demonstrating a statistically significant reduction in bone turnover and BMD loss at both Week 48 and Week 96.

Mechanistic Foundation: The Safety Divergence

The safety advantage of TMF over TDF is not accidental; it is a direct result of pharmacokinetics (PK) and chemical stability.

1.1 The Stability Factor
  • TDF (First Generation): Rapidly hydrolyzed in the plasma by esterases. This results in high circulating levels of free Tenofovir (TFV). Free TFV is cleared by the kidneys, where it accumulates in proximal renal tubule cells via organic anion transporters (OAT1/OAT3), leading to mitochondrial toxicity, phosphate wasting, and subsequent bone demineralization.

  • TMF (Next Generation): TMF is structurally distinct, containing an additional methyl group compared to Tenofovir Alafenamide (TAF). This modification enhances plasma stability.[4][2][3] TMF remains intact in the circulation and enters hepatocytes via passive diffusion and hepatic uptake transporters (OATP). Once inside the liver, it is hydrolyzed by intracellular enzymes (Cathepsin A / CES1) into active TFV-DP.

Result: TMF achieves high antiviral potency in the liver with 90% lower plasma TFV concentrations than TDF, sparing the kidneys and bones from toxic exposure.

1.2 Mechanistic Pathway Diagram

The following diagram illustrates the differential metabolism that dictates the bone safety profile.

TMF_vs_TDF_Mechanismcluster_plasmaSystemic Circulation (Plasma)cluster_tissueTarget & Off-Target TissuesTDFTDF (300mg)PlasmaTFVHigh Plasma TFVTDF->PlasmaTFVRapid HydrolysisTMFTMF (25mg)StableTMFStable TMF ProdrugTMF->StableTMFHigh Plasma StabilityKidneyKidney (Proximal Tubule)PlasmaTFV->KidneyOAT1/OAT3 Uptake(Toxicity)LiverHepatocyte(Target)StableTMF->LiverPassive Diffusion& OATP UptakeBoneBone Tissue(Osteoblasts/Clasts)Kidney->BonePhosphate Wasting(Demineralization)Liver->KidneyMinimal Efflux

Caption: Differential pharmacokinetics of TDF vs. TMF. TDF releases free Tenofovir in plasma, leading to renal uptake and bone toxicity. TMF remains stable, targeting the liver.

Comparative Clinical Data (Phase 3 Results)

The following data is synthesized from the pivotal Phase 3 randomized trial (NCT03903796) comparing TMF (25 mg) vs. TDF (300 mg) in patients with Chronic Hepatitis B.

2.1 Bone Mineral Density (BMD) Outcomes

Data represents the mean percentage change from baseline.[4][5][6][7] TDF treatment typically results in a progressive decline in BMD, whereas TMF preserves bone density.

MetricRegionTimepointTMF (25 mg)TDF (300 mg)Statistical Significance
BMD Change Lumbar Spine Week 48-0.2% ± 3.1% -2.5% ± 3.4% P < 0.001
Week 96-0.7% (Mean)-3.2% (Mean)P < 0.001
BMD Change Total Hip Week 48-0.3% ± 2.6% -2.0% ± 2.8% P < 0.001
Week 96-0.9% (Mean)-2.9% (Mean)P < 0.001
2.2 Efficacy & Renal Safety Context

To validate that safety does not come at the cost of efficacy:

Efficacy/Safety ParameterTMF OutcomeTDF OutcomeVerdict
Viral Suppression (HBV DNA < 20 IU/mL)74.4%64.9%Non-Inferior
ALT Normalization (Week 96)Higher RateLower RateTMF Superior (P=0.002)
eGFR Decline (Renal Function)MinimalModerateTMF Superior
Experimental Methodology for Validation

For researchers replicating these findings or designing bridging studies, the following protocols ensure data integrity and standardization.

3.1 Protocol: Dual-Energy X-ray Absorptiometry (DXA)

Objective: Quantify areal bone mineral density (aBMD) with high precision.

  • Calibration: Perform daily quality control (QC) using the manufacturer-specific spine phantom (Hologic or GE Lunar). Coefficient of Variation (CV) must be <1.0%.

  • Patient Positioning:

    • Spine:[5][2][3][6][7][8][9][10] L1–L4 region of interest. Ensure patient legs are elevated on a foam block (60-90 degrees) to flatten lordosis.

    • Hip: Internally rotate the femur 15–25 degrees using a foot positioner to maximize femoral neck visibility.

  • Analysis: Exclude vertebrae with focal artifacts (e.g., osteophytes, compression fractures) if the T-score difference > 1.0 SD from adjacent vertebrae.

  • Longitudinal Comparison: Use the "Compare" feature on densitometry software to match regions of interest (ROI) exactly between Baseline, Week 48, and Week 96 scans.

3.2 Protocol: Bone Turnover Markers (Serum)

Objective: Measure dynamic bone remodeling activity before static BMD changes occur.

  • Resorption Marker: C-terminal telopeptide of type I collagen (β-CTX ).

  • Formation Marker: Procollagen type 1 N-terminal propeptide (P1NP ).[6]

Workflow:

  • Sample Collection: Fasting serum (minimum 8 hours fast) collected between 07:00 and 10:00 AM to account for circadian rhythm variability.

  • Processing: Centrifuge at 2000 x g for 10 minutes at 4°C. Aliquot and freeze at -80°C immediately.

  • Assay: Electro-chemiluminescence immunoassay (ECLIA).

    • TDF Expectation: Increase in β-CTX > 20-30% from baseline (indicating mobilized calcium).

    • TMF Expectation: Minimal change or stability consistent with placebo.

3.3 Clinical Trial Safety Monitoring Workflow

The following workflow illustrates the standard operating procedure for monitoring bone safety in nucleotide analog trials.

Bone_Safety_Workflowcluster_monitoringTreatment Phase MonitoringScreeningScreening(Day -28 to 0)BaselineBaseline(Day 1)Screening->BaselineExclusion:Osteoporosis/FracWk24Week 24(Safety Check)Baseline->Wk24Serum PhosphateCreatinineWk48Week 48(Primary Endpoint)Wk24->Wk48DosingWk96Week 96(Long-term)Wk48->Wk96ExtensionAnalysisData Analysis(Non-Inferiority)Wk96->AnalysisDXADXA Scan(Spine/Hip)DXA->ScreeningDXA->Wk48DXA->Wk96BiomarkersSerum CTX/P1NPBiomarkers->BaselineBiomarkers->Wk24Biomarkers->Wk48

Caption: Longitudinal safety monitoring workflow for TMF vs. TDF trials, integrating DXA imaging and serum biomarker analysis checkpoints.

Discussion & Implications

The development of (1R)-Tenofovir amibufenamide (TMF) addresses the critical limitation of TDF: the trade-off between viral suppression and bone health.

  • Clinical Significance: For aging populations with CHB, or those with co-morbidities (renal insufficiency, osteopenia), TMF offers a viable alternative that prevents the "second-hit" of drug-induced bone loss.

  • Regulatory Status: TMF (HS-10234) has been approved in China (June 2021) for the treatment of chronic hepatitis B in adults.

  • Future Research: Further studies are warranted to compare TMF directly against Tenofovir Alafenamide (TAF) to determine if the structural addition of the methyl group confers clinically significant differences in long-term lipid profiles or metabolic stability.

References
  • Liu, Z., et al. (2023). "96-Week Treatment of Tenofovir Amibufenamide and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients."[3] Journal of Clinical and Translational Hepatology, 11(3), 649-660.[3]

  • Liu, Y., et al. (2021). "Randomised clinical trial: 48 weeks of treatment with tenofovir amibufenamide versus tenofovir disoproxil fumarate for patients with chronic hepatitis B." Alimentary Pharmacology & Therapeutics, 52(7), 1134-1144.

  • Agarwal, K., et al. (2018). "Bone and Renal Safety of Tenofovir Alafenamide vs Tenofovir Disoproxil Fumarate for the Treatment of Chronic Hepatitis B: A Phase 3 Randomized Trial." Journal of Hepatology, 68(1), S24. (Contextual reference for TDF mechanism).
  • European Association for the Study of the Liver (EASL). "EASL 2017 Clinical Practice Guidelines on the management of hepatitis B virus infection." Journal of Hepatology, 67(2), 370-398.

Comparative Guide: Viral Suppression Rates of (1R)-Tenofovir Amibufenamide at 48 Weeks

[1][2]

Executive Summary

(1R)-Tenofovir amibufenamide (TMF), also known as HS-10234, represents the next generation of tenofovir prodrugs designed to optimize the delivery of the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir (TFV) to hepatocytes.

This guide provides an objective, data-driven analysis of TMF's performance at the critical 48-week milestone. It compares TMF directly against the current standards of care: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

Key Findings:

  • Efficacy: TMF demonstrates non-inferior viral suppression rates compared to TDF and TAF at 48 weeks in both HBeAg-positive and HBeAg-negative populations.[1]

  • Safety: TMF exhibits a superior bone and renal safety profile compared to TDF, mirroring the safety advantages of TAF.[2]

  • Differentiation: Emerging real-world data suggests TMF may offer a more neutral lipid profile compared to TAF, which is associated with increases in total cholesterol and LDL.

Mechanism of Action & Structural Advantage

The "1R" Stereochemistry and ProTide Technology

TMF utilizes phosphoramidate prodrug technology (ProTide). Unlike TDF, which is rapidly hydrolyzed in plasma, TMF remains stable in the bloodstream, allowing for targeted delivery into hepatocytes.

Structural Differentiator: TMF possesses a specific (1R) stereochemistry and an additional methyl group on the amidate moiety compared to TAF. This structural modification enhances lipophilicity and plasma stability, minimizing premature cleavage and systemic exposure to free tenofovir.

Pathway Visualization

The following diagram illustrates the targeted delivery mechanism that allows TMF to achieve high intracellular concentrations of the active metabolite (TFV-DP) with significantly lower plasma TFV levels than TDF.

MOA_Pathwaycluster_plasmaPlasma Compartmentcluster_hepatocyteHepatocyte (Target Cell)TMF_PlasmaTMF (Prodrug)(Stable)TMF_CellIntracellular TMFTMF_Plasma->TMF_CellPassive Diffusion(High Lipophilicity)TDF_PlasmaTDF (Prodrug)(Unstable)TFV_PlasmaFree TFV(Systemic Exposure)TDF_Plasma->TFV_PlasmaRapid HydrolysisTFV_CellTFVTFV_Plasma->TFV_CellInefficient UptakeTMF_Cell->TFV_CellCathepsin A / CES1CleavageTFV_DPTFV-Diphosphate(Active Antiviral)TFV_Cell->TFV_DPPhosphorylation(Kinases)HBV_DNAHBV DNA PolymeraseTFV_DP->HBV_DNAInhibitionViral_RepViral ReplicationTERMINATEDHBV_DNA->Viral_RepChain Termination

Figure 1: Mechanism of Action showing TMF's hepatocyte-targeted delivery vs. TDF's systemic hydrolysis.

Clinical Efficacy Analysis (48 Weeks)

The following data aggregates results from the pivotal Phase 3 randomized clinical trial (TMF vs. TDF) and real-world retrospective studies (TMF vs. TAF).

TMF vs. TDF (Phase 3 Pivotal Trial)

Study Design: Randomized, double-blind, non-inferiority trial (n=1002). Primary Endpoint: Proportion of patients with HBV DNA < 20 IU/mL at Week 48.[3][4]

MetricPopulation(1R)-Tenofovir Amibufenamide (TMF)Tenofovir Disoproxil Fumarate (TDF)Difference (95% CI)P-Value
Viral Suppression (< 20 IU/mL)HBeAg-Positive50.2% 53.7%-3.4% (-10.4 to 3.[1]7)0.353 (NS)
Viral Suppression (< 20 IU/mL)HBeAg-Negative88.9% 87.8%+1.1% (-4.9 to 7.1)NS
ALT Normalization Overall74.4% 64.9%+9.5%0.002

Interpretation: TMF met the criteria for non-inferiority to TDF. Notably, TMF demonstrated a statistically significant improvement in ALT normalization rates, suggesting reduced hepatocellular inflammation potentially linked to better liver targeting.

TMF vs. TAF (Real-World Comparative Data)

Context: Retrospective cohort analysis of treatment-naïve and experienced patients.

Metric(1R)-Tenofovir Amibufenamide (TMF)Tenofovir Alafenamide (TAF)Statistical Significance
Viral Suppression (< 10 IU/mL)43.5%42.9%p = 1.000 (NS)
Viral Suppression (< 20 IU/mL)78.6%78.7%p > 0.05 (NS)
Lipid Profile Impact Neutral (No significant change)Increased Total Cholesterol & LDLTMF Superior (p < 0.[5]05)

Safety & Tolerability Profile

The primary advantage of TMF over TDF lies in its safety profile, specifically regarding bone mineral density (BMD) and renal function markers.

Bone and Renal Safety (Week 48)
Safety ParameterTMF GroupTDF GroupClinical Implication
Hip BMD Change -0.29%-2.03%TMF significantly preserves bone density (p < 0.001).
Spine BMD Change -0.65%-2.45%TMF significantly preserves bone density (p < 0.001).
Serum Creatinine +1.6 µmol/L+4.5 µmol/LTMF shows minimal impact on renal filtration (p < 0.05).
Lipid Neutrality

While TAF is known to cause elevations in LDL and total cholesterol (likely due to the removal of the lipid-lowering effect of high plasma TFV seen with TDF), TMF appears to have a more neutral effect. Real-world data indicates that patients on TMF do not experience the same degree of lipid elevation observed in TAF cohorts.[6]

Experimental Methodology

To ensure the trustworthiness of the data presented, the following section details the standard protocols used to generate the viral suppression and safety data.

Protocol: HBV DNA Quantification (PCR)

This workflow ensures precise measurement of viral load to determine suppression endpoints (< 20 IU/mL).

  • Sample Collection: Venous blood collected in EDTA tubes; plasma separated within 4 hours via centrifugation at 1600 x g for 20 mins.

  • Extraction: Automated nucleic acid extraction using magnetic bead technology (e.g., Roche COBAS Ampliprep).

  • Amplification: Real-time PCR targeting the highly conserved pre-core/core region of the HBV genome.

  • Quantification:

    • Lower Limit of Quantification (LLOQ): 20 IU/mL.

    • Lower Limit of Detection (LOD): 10 IU/mL.

    • Dynamic Range: 20 to 1.7 x 10^8 IU/mL.

Clinical Trial Workflow

The following diagram outlines the rigorous selection and monitoring process used in the pivotal Phase 3 study.

Trial_Protocolcluster_armsTreatment Arms (48 Weeks)ScreeningScreening(HBsAg+ > 6mo)RandomizationRandomization (2:1)Double-BlindScreening->RandomizationArm_TMFArm A: TMF 25mg+ Placebo (TDF)Randomization->Arm_TMFArm_TDFArm B: TDF 300mg+ Placebo (TMF)Randomization->Arm_TDFAssessmentsAssessments(Wk 12, 24, 36, 48)Arm_TMF->AssessmentsArm_TDF->AssessmentsEndpointsPrimary Endpoint:HBV DNA < 20 IU/mLAssessments->Endpoints

Figure 2: Phase 3 Clinical Trial Workflow (NCT03903796) illustrating the 2:1 randomization and endpoint assessment.

Conclusion

(1R)-Tenofovir amibufenamide (TMF) has established itself as a robust first-line therapeutic option for Chronic Hepatitis B.

  • Efficacy: It is non-inferior to TDF and TAF regarding viral suppression at 48 weeks.

  • Safety: It overcomes the renal and bone toxicity limitations of TDF.[7][3][8]

  • Advantage: It offers a potential advantage over TAF regarding lipid neutrality , making it a compelling option for patients with metabolic comorbidities.

For researchers and drug developers, TMF validates the utility of the "1R" stereochemical modification in phosphoramidate prodrug design, achieving the "sweet spot" of high hepatic delivery with minimal systemic toxicity.

References

  • Liu, Z., et al. (2021). Randomised clinical trial: 48 weeks of treatment with tenofovir amibufenamide versus tenofovir disoproxil fumarate for patients with chronic hepatitis B.[9] Alimentary Pharmacology & Therapeutics.[9][10][11] Link

  • Zhang, H., et al. (2021). Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection.[9] Alimentary Pharmacology & Therapeutics.[9][10][11] Link

  • Li, X., et al. (2023). Tenofovir amibufenamide vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study.[1][2] World Journal of Gastroenterology. Link

  • ClinicalTrials.gov. A Study of HS-10234 in Subjects With Chronic Hepatitis B (NCT03903796).Link

  • Peng, W., et al. (2023). Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study.[1] Frontiers in Pharmacology.[9] Link

A Comparative Analysis of ALT Normalization in Chronic Hepatitis B: HS-10234 (Tenofovir Amibufenamide) vs. Entecavir

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chronic hepatitis B (CHB) therapeutics, the normalization of alanine aminotransferase (ALT) levels serves as a critical biochemical marker of reduced hepatic inflammation and a key endpoint in assessing treatment efficacy. This guide provides an in-depth comparison of two prominent antiviral agents: HS-10234 (Tenofovir Amibufenamide), a novel prodrug of tenofovir, and Entecavir, a well-established nucleoside analog. This analysis synthesizes available clinical and real-world data to offer a nuanced perspective on their respective performance in achieving ALT normalization.

Understanding the Significance of ALT Normalization in CHB

Elevated ALT levels in patients with CHB are indicative of ongoing liver damage, as the immune system targets and destroys infected hepatocytes. Persistent inflammation can lead to the progression of liver fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma (HCC).[1][2] Therefore, the rapid and sustained normalization of ALT is a primary therapeutic goal, reflecting the suppression of viral replication and the mitigation of liver injury.[1][2]

Mechanism of Action: A Tale of Two Inhibitors

Both HS-10234 and Entecavir function by inhibiting the hepatitis B virus (HBV) DNA polymerase, a crucial enzyme for viral replication. However, their specific classifications and metabolic activation pathways differ.

HS-10234 (Tenofovir Amibufenamide) is a novel prodrug of tenofovir.[3][4] This formulation is designed to efficiently deliver the active metabolite, tenofovir diphosphate, to hepatocytes while minimizing systemic exposure to tenofovir, thereby aiming for a better safety profile, particularly concerning renal and bone health.[5][6]

Entecavir is a guanosine nucleoside analog that, once phosphorylated to its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate and inhibits all three functions of the HBV polymerase: priming, reverse transcription, and DNA synthesis.

Comparative Efficacy in ALT Normalization: A Data-Driven Analysis

HS-10234 (Tenofovir Amibufenamide) Performance

Recent studies have begun to shed light on the efficacy of HS-10234 in real-world and clinical trial settings.

A multicenter, real-world study of treatment-naïve CHB patients provided the following ALT normalization rates for HS-10234:

TimepointALT Normalization Rate (Hospital Standards)ALT Normalization Rate (AASLD 2018 Standards)
24 Weeks84.85%56.82%
48 Weeks90.91%70.45%
Data from a real-world study in treatment-naïve patients.[7]

Furthermore, a Phase III clinical trial of HS-10234 reported an ALT normalization rate of 72.1% at 48 weeks.[7] In a retrospective study focusing on patients with high viral loads, HS-10234 demonstrated an ALT normalization rate of 87.9% at 48 weeks when compared to Tenofovir Alafenamide (TAF).[8]

Entecavir Performance

Entecavir has a long-standing track record with extensive data from numerous clinical trials and real-world cohorts.

A meta-analysis comparing Entecavir (ETV) to Tenofovir Disoproxil Fumarate (TDF) revealed the following pooled ALT normalization rates:

TimepointPooled ALT Normalization Rate (ETV)
24 Weeks76%
48 Weeks81%
Data from a meta-analysis comparing Entecavir and Tenofovir Disoproxil Fumarate.[9]

In a "real-life" setting, long-term treatment with Entecavir has shown robust efficacy, with 87% of patients achieving ALT normalization by month 30.[10] Another meta-analysis suggested that Entecavir may normalize ALT levels earlier than TDF at 48 weeks.[11]

Experimental Protocols: A Glimpse into Efficacy Assessment

The data presented is derived from rigorous clinical trials and observational studies. A generalized workflow for assessing the efficacy of antiviral agents in CHB is outlined below.

Generalized Clinical Trial Workflow for Antiviral Efficacy in CHB

G cluster_screening Patient Screening cluster_baseline Baseline Assessment cluster_treatment Randomized Treatment cluster_followup Follow-up Assessments cluster_endpoints Primary & Secondary Endpoints s1 Inclusion/Exclusion Criteria Met (e.g., HBsAg+, elevated ALT, HBV DNA levels) b1 Baseline Demographics & Clinical Characteristics s1->b1 t1 HS-10234 Arm b1->t1 Randomization t2 Entecavir Arm b1->t2 Randomization b2 Baseline Viral Load (HBV DNA) b2->t1 b2->t2 b3 Baseline ALT Levels b3->t1 b3->t2 b4 Liver Fibrosis Assessment b4->t1 b4->t2 f1 Regular Monitoring (e.g., Weeks 4, 12, 24, 48) t1->f1 t2->f1 f2 HBV DNA Quantification f1->f2 f3 ALT Level Measurement f1->f3 f4 Adverse Event Monitoring f1->f4 e1 Primary Endpoint: Virological Response (HBV DNA < LLOQ) f2->e1 e2 Secondary Endpoint: ALT Normalization f2->e2 e3 Secondary Endpoint: HBeAg Seroconversion f2->e3 f3->e1 f3->e2 f3->e3

Caption: Generalized workflow of a clinical trial assessing antiviral efficacy.

Discussion and Future Directions

Based on the available data, both HS-10234 and Entecavir demonstrate high rates of ALT normalization in patients with chronic hepatitis B.

  • HS-10234 shows promising results in both real-world and clinical trial settings, with ALT normalization rates at 48 weeks ranging from approximately 70% to over 90% depending on the patient population and the definition of normalization used.[7][8] Its development as a prodrug of tenofovir with a potentially improved safety profile is a significant advantage.

  • Entecavir has a wealth of long-term data supporting its sustained efficacy in normalizing ALT levels, with rates consistently above 80% after one year of treatment and maintained in the long term.[9][10]

A direct comparative analysis is challenging due to the absence of head-to-head trials. The available data for HS-10234 is primarily in comparison to tenofovir-based therapies (TDF and TAF). However, the high rates of ALT normalization observed for HS-10234 suggest it is a potent agent for reducing liver inflammation.

For the research and drug development community, the key takeaway is the consistent performance of these potent antiviral agents in achieving a crucial biochemical endpoint. Future research, ideally a randomized controlled trial directly comparing HS-10234 and Entecavir, would be invaluable in providing a definitive comparative assessment of their efficacy in ALT normalization and other important virological and serological endpoints.

References

  • Effectiveness and Safety of Tenofovir Amibufenamide in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study. (2025). Journal of Clinical and Translational Hepatology. [Link]

  • Eight-year Results from Two Randomized Phase 3 Trials of Tenofovir Alafenamide for Chronic Hepatitis B Virus Infection in China. (2026). Journal of Hepatology. [Link]

  • Tenofovir amibufenamide shows efficacy in chronic hepatitis B patients with normal ALT. (2025). Medical Xpress. [Link]

  • Interim Analysis of 48-week Tenofovir Amibufenamide Treatment in Chronic Hepatitis B Patients with Normal Alanine Aminotransferase. (2025). Journal of Clinical and Translational Hepatology. [Link]

  • Interim Analysis of 48-week Tenofovir Amibufenamide Treatment in Chronic Hepatitis B Patients with Normal Alanine Aminotransferase Levels: The PROMOTE Study. (2025). Xia & He Publishing. [Link]

  • Comparative efficacy and safety of tenofovir amibufenamide vs tenofovir alafenamide in the initial 48-week treatment of high viral load chronic hepatitis B: A single-centre retrospective study. (2023). ResearchGate. [Link]

  • Eight-year Results from Two Randomized Phase 3 Trials of Tenofovir Alafenamide for Chronic Hepatitis B Virus Infection in China. (2026). Journal of Hepatology. [Link]

  • Five-year Treatment with Tenofovir Alafenamide Achieves High Rates of Viral Suppression, Alanine Aminotransferase Normalization, and Favorable Bone and Renal Safety in Chinese Chronic Hepatitis B Patients. (2024). Journal of Clinical and Translational Hepatology. [Link]

  • Eight‐year efficacy and safety of tenofovir alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials. (2023). Alimentary Pharmacology & Therapeutics. [Link]

  • Study of the Efficacy and Safety of HS-10234 in Patients With Chronic Hepatitis B Virus Infection. ClinicalTrials.gov. [Link]

  • Randomised clinical trial: safety, efficacy and pharmacokinetics of HS-10234 versus tenofovir for the treatment of chronic hepatitis B infection. (2020). Alimentary Pharmacology & Therapeutics. [Link]

  • Study on Pharmacokinetic Interactions Between HS-10234 and Emtricitabine in Healthy Subjects: An Open-Label, Two-Sequence, Self-Controlled Phase I Trial. (2022). Infection and Drug Resistance. [Link]

  • Antiviral therapy for chronic hepatitis B with mildly elevated aminotransferase: A rollover study from the TORCH-B trial. (2021). Journal of Viral Hepatitis. [Link]

  • Early Normalization of Alanine Aminotransferase during Antiviral Therapy Reduces Risk of Hepatocellular Carcinoma in HBV Patients. (2020). Cancers. [Link]

  • Long-term Safety and Efficacy of Tenofovir Amibufenamide in Patients With CHB. ClinicalTrials.gov. [Link]

  • Effectiveness and safety of tenofovir alafenamide in chronic hepatitis B patients over 30 years old with positive hepatitis B virus DNA: a double-center retrospective study. (2025). Annals of Translational Medicine. [Link]

  • First-line treatment of chronic hepatitis B with entecavir or tenofovir in 'real-life' settings: from clinical trials to clinical practice. (2014). Alimentary Pharmacology & Therapeutics. [Link]

  • Efficacy Comparison of Tenofovir and Entecavir in HBeAg-Positive Chronic Hepatitis B Patients with High HBV DNA. SciSpace. [Link]

  • Treatment response to nucleos(t)ide analogs in chronic hepatitis B with mildly elevated alanine aminotransferase. (2021). Clinical and Molecular Hepatology. [Link]

  • Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis. (2020). Medicine. [Link]

  • Comparison of Efficacy and Safety of Tenofovir and Entecavir in Chronic Hepatitis B Virus Infection: A Systematic Review and Meta-Analysis. (2014). PLOS ONE. [Link]

  • Earlier Alanine Aminotransferase Normalization During Antiviral Treatment Is Independently Associated With Lower Risk of Hepatocellular Carcinoma in Chronic Hepatitis B. (2020). The American Journal of Gastroenterology. [Link]

  • Study to Evaluate Efficacy and Safety of Switching From TDF to TAF in Adults With Chronic Hepatitis B Who Are Virologically Suppressed. ClinicalTrials.gov. [Link]

  • Efficacy and safety of switching from entecavir to tenofovir alafenamide in chronic hepatitis B patients with low-level viremia. (2025). Frontiers in Pharmacology. [Link]

Sources

A Comparative Guide to Lipid Profile Changes with (1R)-Tenofovir Amibufenamide and Other Tenofovir Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, particularly for chronic hepatitis B (CHB) and HIV, tenofovir prodrugs are a cornerstone of treatment. The evolution from tenofovir disoproxil fumarate (TDF) to newer formulations like tenofovir alafenamide (TAF) and the more recent (1R)-Tenofovir amibufenamide (TMF) has been driven by the quest for improved safety and efficacy. A critical aspect of their long-term safety profile is their effect on patient lipid metabolism. This guide provides an in-depth comparison of the lipid profile changes observed in patients treated with TMF, TDF, and TAF, supported by experimental data and an exploration of the underlying mechanisms.

Introduction: The Evolution of Tenofovir Prodrugs and the Importance of Lipid Profiles

Tenofovir, a potent nucleotide reverse transcriptase inhibitor, requires a prodrug strategy to enhance its oral bioavailability.[1] TDF, the first-generation prodrug, has been widely used but is associated with potential renal and bone toxicity due to high circulating plasma concentrations of tenofovir.[2] This led to the development of second-generation prodrugs, TAF and TMF, which are designed to deliver the active drug more efficiently to target cells, thereby reducing systemic exposure.[2][3]

While the improved renal and bone safety of TAF and TMF is a significant advancement, their impact on lipid profiles has emerged as a key differentiator. Dyslipidemia is a well-established risk factor for cardiovascular disease, and any drug-induced alteration in lipid levels warrants careful consideration, especially in the context of long-term therapy. This guide will dissect the available evidence to provide a clear comparison of these three critical antiviral agents.

Comparative Analysis of Lipid Profile Changes

Clinical studies have consistently demonstrated that TDF has a lipid-lowering effect, whereas TAF is associated with increases in lipid parameters.[4][5] The lipid profile of TMF is emerging as a potentially favorable alternative, with studies suggesting a more neutral to moderate impact on lipids compared to TAF.

Quantitative Comparison of Lipid Changes

The following table summarizes the observed changes in lipid profiles from comparative studies. It is important to note that the exact values can vary depending on the patient population, study duration, and the specific antiretroviral regimen used.

Lipid ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)(1R)-Tenofovir Amibufenamide (TMF)
Total Cholesterol (TC) DecreaseIncreaseNeutral to Moderate Increase
Mean decrease of ~19 mg/dL after switching from TAF.Mean increase of ~20 mg/dL after switching from TDF.[6] In another study, TC levels rose from 4.30 mg/dL to 5.2 mg/dL at 48 weeks.[7]Significantly higher levels compared to TDF at 96 weeks (p=0.012).[2][8] In a head-to-head comparison with TAF, TMF showed a mean change of -0.23 mg/dL at 48 weeks, while the TAF group showed a significant increase.[7]
LDL Cholesterol (LDL-C) DecreaseIncreaseNeutral to Moderate Increase
Associated with reductions in LDL-C.[4]Mean percentage increase of 11.1% after switching from TDF.Significantly higher levels compared to TDF at 96 weeks (p=0.040).[2][8] In a 48-week study, LDL-C levels increased in both TMF and TAF groups, with no significant difference between them.[9]
HDL Cholesterol (HDL-C) DecreaseIncreaseNeutral
Associated with reductions in HDL-C.[4]Mean percentage increase of 7.1% after switching from TDF.[5]No significant changes observed in studies.[7]
Triglycerides (TG) DecreaseIncreaseNeutral
Mean decrease of ~15-18 mg/dL after switching from TAF.Mean percentage increase of 23.8% after switching from TDF.No significant changes observed in studies.[7][9]

Mechanistic Insights into Differential Lipid Effects

The distinct effects of TDF, TAF, and TMF on lipid profiles are intrinsically linked to their chemical structures and subsequent metabolic pathways.

Metabolic Pathways of Tenofovir Prodrugs

The following diagram illustrates the differential metabolic pathways of TDF, TAF, and TMF, which lead to varying systemic and intracellular concentrations of tenofovir.

cluster_TDF Tenofovir Disoproxil Fumarate (TDF) Pathway cluster_TAF_TMF TAF & TMF Pathway TDF TDF (Oral Administration) Plasma_TDF Rapid Hydrolysis in Plasma TDF->Plasma_TDF High_TFV_Plasma High Systemic Tenofovir (TFV) Concentration Plasma_TDF->High_TFV_Plasma Target_Cell_TDF Target Cell High_TFV_Plasma->Target_Cell_TDF TFV_DP_TDF Intracellular TFV-Diphosphate (TFV-DP) Target_Cell_TDF->TFV_DP_TDF TAF_TMF TAF / TMF (Oral Administration) Plasma_TAF_TMF High Plasma Stability TAF_TMF->Plasma_TAF_TMF Low_TFV_Plasma Low Systemic Tenofovir (TFV) Concentration Plasma_TAF_TMF->Low_TFV_Plasma Target_Cell_TAF_TMF Target Cell Plasma_TAF_TMF->Target_Cell_TAF_TMF Intracellular_Metabolism Intracellular Hydrolysis (Cathepsin A / CES1) Target_Cell_TAF_TMF->Intracellular_Metabolism TFV_DP_TAF_TMF High Intracellular TFV-Diphosphate (TFV-DP) Intracellular_Metabolism->TFV_DP_TAF_TMF

Caption: Metabolic pathways of TDF, TAF, and TMF.

Causality Behind the Lipid Changes:

  • TDF's Lipid-Lowering Effect: The high plasma concentrations of tenofovir resulting from TDF administration are thought to be responsible for its lipid-lowering effects. One proposed mechanism is the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) in the liver.[4] PPAR-α is a key regulator of lipid metabolism, and its activation can lead to increased fatty acid oxidation and reduced triglyceride synthesis.

  • TAF and TMF's Lipid Profile: TAF and TMF are more stable in plasma and are primarily metabolized intracellularly by enzymes such as cathepsin A and carboxylesterase 1 (CES1).[10] This targeted delivery results in significantly lower systemic tenofovir concentrations compared to TDF.[2] Consequently, the PPAR-α activating effect observed with TDF is likely diminished, leading to a more neutral or even a slight increase in lipid levels. The structural difference between TMF and TAF, with TMF having an additional methyl group, may contribute to subtle differences in their metabolic stability and interaction with lipid metabolic pathways, potentially explaining the more favorable lipid profile of TMF observed in some studies.[3]

Experimental Protocols for Comparative Lipid Profile Assessment

To rigorously compare the effects of TMF, TDF, and TAF on lipid profiles, a randomized, double-blind, controlled clinical trial is the gold standard. Below is a detailed, step-by-step methodology for such a study.

Study Design and Workflow

Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Lipid Profile, etc.) Screening->Baseline Randomization Randomization (1:1:1) Arm_A Arm A: TMF Treatment Randomization->Arm_A Arm_B Arm B: TDF Treatment Randomization->Arm_B Arm_C Arm C: TAF Treatment Randomization->Arm_C FollowUp Follow-up Visits (Weeks 4, 12, 24, 48) Arm_A->FollowUp Arm_B->FollowUp Arm_C->FollowUp Baseline->Randomization Data_Analysis Data Analysis (Statistical Comparison) FollowUp->Data_Analysis

Caption: Experimental workflow for a comparative lipid profile study.

Step-by-Step Methodology
  • Patient Selection and Screening:

    • Inclusion Criteria: Recruit adult patients with chronic hepatitis B or HIV who are eligible for tenofovir-based therapy. Patients should have a stable disease state and no recent changes in other medications known to affect lipid levels.

    • Exclusion Criteria: Exclude patients with a history of familial hypercholesterolemia, those currently taking lipid-lowering medications, and those with uncontrolled diabetes or thyroid disease.[11]

  • Baseline Assessment:

    • Collect detailed medical history and perform a physical examination.

    • Obtain fasting blood samples for baseline lipid profile analysis, including total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG).

    • Measure other relevant biomarkers such as liver function tests (ALT, AST), renal function tests (serum creatinine, eGFR), and viral load.

  • Randomization and Blinding:

    • Randomly assign eligible participants in a 1:1:1 ratio to receive TMF, TDF, or TAF.

    • To minimize bias, the study should be double-blinded, where neither the participants nor the investigators know the treatment assignment.

  • Treatment and Follow-up:

    • Administer the assigned study drug at the standard clinical dose.

    • Schedule follow-up visits at regular intervals (e.g., weeks 4, 12, 24, and 48).

    • At each follow-up visit, collect fasting blood samples for lipid profile analysis and monitor for any adverse events.

  • Data Analysis:

    • The primary endpoint should be the mean or median percentage change in LDL-C from baseline to a pre-specified time point (e.g., 48 weeks).

    • Secondary endpoints should include changes in TC, HDL-C, and TG.

    • Use appropriate statistical methods, such as analysis of covariance (ANCOVA), to compare the lipid changes between the treatment groups, adjusting for baseline values and other potential confounders.

Conclusion and Future Directions

The choice of a tenofovir prodrug requires a comprehensive assessment of its efficacy and safety profile. While TDF has a well-documented lipid-lowering effect, the newer agents TAF and TMF offer significant advantages in terms of renal and bone safety. The available evidence suggests that TAF is associated with an increase in lipid levels, while TMF appears to have a more favorable lipid profile, with a neutral to moderate impact.

For drug development professionals, these findings highlight the importance of considering metabolic effects early in the drug discovery process. For researchers and clinicians, the differential lipid effects of these drugs underscore the need for personalized medicine, where the choice of therapy is tailored to the individual patient's cardiovascular risk profile.

Further long-term studies are needed to fully elucidate the clinical implications of these lipid changes and to confirm the potentially more favorable lipid profile of (1R)-Tenofovir amibufenamide. A deeper understanding of the molecular mechanisms driving these differences will be crucial for the development of future antiviral agents with optimized safety profiles.

References

  • Milinkovic A, et al. Reversible effect on lipids by switching from tenofovir disoproxil fumarate to tenofovir alafenamide and back. AIDS. 2019 Dec 1;33(15):2387-2391. [Link]

  • Peng WT, et al. Tenofovir amibufenamide vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study. World J Gastroenterol. 2023 Nov 28;29(44):5907-5918. [Link]

  • Birkus G, et al. Mechanism of action and metabolic profile of TFV prodrugs in vivo. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis. 2021. [Link]

  • Surial B, et al. Weight and Metabolic Changes After Switching From Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide in People Living With HIV - A Cohort Study. Ann Intern Med. 2021 Mar 16. [Link]

  • Zeng ZH, et al. Tenofovir amibufenamide in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch. World J Gastroenterol. 2025 Jul 14;31(26):109285. [Link]

  • Suzuki K, et al. Effect of switching from tenofovir disoproxil fumarate to tenofovir alafenamide on lipid profiles in patients with hepatitis B. PLoS One. 2022 Jan 20;17(1):e0262725. [Link]

  • Zeng ZH, et al. Tenofovir amibufenamide in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch. PubMed. 2025 Jul 14. [Link]

  • Daher J, et al. Switch from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide in People Living with HIV: Lipid Changes and Statin Underutilization. HIV Res Clin Pract. 2021 Sep 21;22(5):137-145. [Link]

  • Suzuki K, et al. Effect of switching from tenofovir disoproxil fumarate to tenofovir alafenamide on lipid profiles in patients with hepatitis B. PubMed. 2022 Jan 20. [Link]

  • Zeng ZH, et al. Tenofovir amibufenamide in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch. Baishideng Publishing Group. 2025 Jul 14. [Link]

  • Wan, Q, et al. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. Front Pharmacol. 2022 Aug 29;13:968039. [Link]

  • Williams, CM, et al. Next-Generation Lipid Prodrugs Orally Deliver Tenofovir via Enhanced Chylomicron Incorporation. J Med Chem. 2025 Aug 22. [Link]

  • Zeng ZH, et al. Tenofovir amibufenamide in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch. ResearchGate. 2025 Jul 14. [Link]

  • Effect of Tenofovir Disoproxil Fumarate on Lipid Levels in HIV Infected Adults on Stable Anti-HIV Drug Therapy. ClinicalTrials.gov. [Link]

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  • Peng WT, et al. Tenofovir amibufenamide vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study. ResearchGate. 2023 Nov 28. [Link]

  • Li, Y, et al. Comparative efficacy and safety of tenofovir amibufenamide vs tenofovir alafenamide in the initial 48-week treatment of high viral load chronic hepatitis B: A single-centre retrospective study. J Viral Hepat. 2024 Oct 15. [Link]

  • Li, Y, et al. Comparative efficacy and safety of tenofovir amibufenamide vs tenofovir alafenamide in the initial 48-week treatment of high viral load chronic hepatitis B: A single-centre retrospective study. ResearchGate. [Link]

  • Peng WT, et al. Tenofovir amibufenamide vs tenofovir alafenamide for treating chronic hepatitis B: A real-world study. World Journal of Gastroenterology. 2023 Nov 28. [Link]

  • Riddler SA, et al. Antiretroviral drug levels and interactions affect lipid, lipoprotein and glucose metabolism in HIV-1 seronegative subjects: A pharmacokinetic-pharmacodynamic analysis. J Acquir Immune Defic Syndr. 2008 Apr 1;47(4):434-42. [Link]

  • Taramasso L, et al. Dynamics of Lipid Profile in Antiretroviral-Naïve HIV-Infected Patients, Treated with TAF-Based Regimens: A Multicenter Observational Study. J Clin Med. 2022 Dec 7;11(24):7286. [Link]

  • Nemaura T, et al. Antiretroviral Therapy-Associated Metabolic Complications: Review of the Literature on the Lipodystrophy and Dyslipidemia. HIV AIDS (Auckl). 2020 Oct 2;12:745-760. [Link]

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A Comprehensive Comparison Guide: Safety, Tolerability, and Pharmacokinetics of (1R)-Tenofovir Amibufenamide in Phase III Trials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Chronic Hepatitis B (CHB) management relies heavily on nucleos(t)ide reverse transcriptase inhibitors (NRTIs). While Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) have been foundational therapies, their long-term safety profiles—specifically regarding nephrotoxicity, bone mineral density (BMD) depletion, and lipid metabolism interference—have driven further structural optimization.

(1R)-Tenofovir amibufenamide (TMF, HS-10234) represents the next-generation phosphoramidate prodrug of tenofovir (TFV). Structurally, TMF differs from TAF by the addition of a single methyl group to the amidation group 1. This targeted modification significantly increases the molecule's lipophilicity, accelerating transmembrane transmission into hepatocytes and improving plasma stability 2. Consequently, TMF delivers the active metabolite, TFV-diphosphate (TFV-DP), more efficiently to the target site while minimizing systemic TFV exposure, which is the primary driver of off-target renal and bone toxicities [[3]]().

G TMF TMF (Plasma) High Stability Uptake Hepatocyte Uptake (Enhanced Lipophilicity) TMF->Uptake Hydrolysis Cathepsin A & CES1 Hydrolysis Uptake->Hydrolysis TFV Tenofovir (TFV) Hydrolysis->TFV Phosphorylation Cellular Kinases (Phosphorylation) TFV->Phosphorylation TFVDP TFV-Diphosphate (Active Inhibitor) Phosphorylation->TFVDP Target HBV DNA Polymerase Chain Termination TFVDP->Target

Intracellular activation pathway of TMF to TFV-DP in hepatocytes.

Phase III Clinical Trials: Safety, Tolerability, and Efficacy

The clinical viability of TMF is anchored in robust Phase III trial data comparing its 96-week and 144-week performance against TDF.

Virological Suppression and Hepatic Healing

TMF demonstrates non-inferior antiviral efficacy compared to TDF. In a 96-week Phase III trial, virological suppression (HBV DNA < 20 IU/mL) in HBeAg-negative patients was achieved in 93.9% of the TMF cohort versus 93.3% in the TDF cohort 4. Notably, TMF facilitated a nearly 10% greater Alanine Aminotransferase (ALT) normalization rate (74.4% vs. 64.0%), indicating superior resolution of hepatic inflammation 4. Furthermore, real-world retrospective studies suggest TMF may yield higher virologic response rates in treatment-naive patients compared to TAF (92% vs. 74%, p=0.033) [[5]]().

Renal and Bone Tolerability

Systemic accumulation of TFV is known to interfere with proximal tubule function. In Phase III evaluations, the TMF cohort exhibited significantly lower decreases in estimated glomerular filtration rate (eGFR) and smaller increases in serum creatinine compared to TDF 6. Furthermore, TMF patients maintained superior spinal and hip bone mineral density (BMD) indices, validating the hypothesis that enhanced plasma stability prevents premature hydrolysis and systemic toxicity 3.

Lipid Metabolism Dynamics

TDF is uniquely associated with a lipid-lowering effect, likely due to broad inhibitory effects on lipid metabolic pathways. Switching from TDF to TMF, or initiating TMF directly, avoids this off-target interference. While TDF significantly reduces High-Density Lipoprotein (HDL) and other lipid parameters over 96 weeks, TMF maintains a neutral lipid profile, similar to TAF, requiring standard cardiovascular risk monitoring without drug-induced lipid suppression 7.

Quantitative Data Summary

Table 1: Comparative Phase III Outcomes at 96 Weeks (TMF 25 mg vs. TDF 300 mg)

Clinical EndpointTMF (25 mg/day)TDF (300 mg/day)Clinical Implication / Advantage
Virological Response (HBeAg-) 93.9%93.3%Non-inferior viral suppression [[4]]().
Virological Response (HBeAg+) 70.8%72.0%Statistically comparable efficacy 4.
ALT Normalization Rate 74.4%~64.0%Superior resolution of liver inflammation 4.
Renal Safety (eGFR decline) MinimalSignificantReduced risk of proximal tubulopathy [[6]]().
Bone Safety (Spine BMD) StableDecreasedMitigates long-term osteoporosis risk 3.
Lipid Profile Impact NeutralSuppressiveAvoids off-target lipid metabolism interference 7.

Experimental Methodology: Pharmacokinetic Validation Protocol

To validate the mechanistic claims of TMF—specifically its superior intracellular loading—researchers must precisely quantify intracellular TFV-DP concentrations. The following self-validating LC-MS/MS protocol is the gold standard for assessing NRTI pharmacokinetics in peripheral blood mononuclear cells (PBMCs) or isolated hepatocytes.

Protocol: Intracellular Quantification of TFV-DP via LC-MS/MS

Step 1: Cell Isolation (Ficoll Gradient)

  • Action: Isolate PBMCs from whole blood using a Ficoll-Paque density gradient centrifugation.

  • Causality: Accurate pharmacokinetic profiling requires separating the target cells from plasma. Measuring whole blood would conflate systemic prodrug (TMF) and extracellular TFV with the active intracellular metabolite (TFV-DP).

Step 2: Lysis and Enzymatic Quenching

  • Action: Resuspend the cell pellet in ice-cold 70% methanol immediately after isolation.

  • Causality: Intracellular phosphatases will rapidly dephosphorylate TFV-DP back to TFV once the cell membrane is compromised. Cold methanol instantly denatures these enzymes, arresting metabolism and preserving the transient diphosphate state for accurate quantification.

Step 3: Solid Phase Extraction (SPE)

  • Action: Pass the lysate through a Weak Anion Exchange (WAX) SPE cartridge.

  • Causality: TFV-DP is highly polar and carries a strong negative charge due to its phosphate groups. WAX specifically retains these anionic metabolites while allowing neutral lipids, proteins, and unphosphorylated TFV to be washed away, drastically reducing matrix effects.

Step 4: Internal Standardization (Self-Validation)

  • Action: Spike samples with a stable isotope-labeled internal standard (e.g., ^13C-TFV-DP) prior to extraction.

  • Causality: This creates a self-validating system. Any loss of analyte during the SPE process or ion suppression during MS detection will equally affect the internal standard, allowing for precise mathematical correction of the final concentration.

Step 5: HILIC-LC-MS/MS Detection

  • Action: Separate the extract using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MRM mode).

  • Causality: Standard reverse-phase columns (like C18) fail to retain highly polar molecules like TFV-DP, causing them to elute in the void volume. HILIC provides the necessary retention and peak resolution to accurately quantify the active metabolite without interference.

G Isolate 1. Cell Isolation (Ficoll Gradient) Quench 2. Lysis & Quenching (Cold 70% Methanol) Isolate->Quench Extract 3. SPE Extraction (Weak Anion Exchange) Quench->Extract Separate 4. HILIC Chromatography (Polar Retention) Extract->Separate Detect 5. MS/MS Detection (MRM Mode) Separate->Detect

Self-validating LC-MS/MS workflow for intracellular TFV-DP quantification.

Conclusion

For drug development professionals, (1R)-Tenofovir amibufenamide represents a masterclass in rational drug design. By appending a single methyl group to the TAF scaffold, TMF achieves superior lipophilicity and plasma stability. Phase III clinical data unequivocally supports this structural rationale, demonstrating that TMF matches the antiviral potency of TDF while resolving its dose-limiting renal and bone toxicities. Furthermore, early real-world data suggests potential advantages in virological suppression over TAF in treatment-naive populations, positioning TMF as a highly optimized, first-line NRTI for chronic hepatitis B management.

References

1.[8] Patsnap Synapse. "What is Tenofovir amibufenamide used for?"8 2.[9] Qiu X, et al. "Effectiveness and safety of tenofovir amibufenamide and tenofovir alafenamide in treating elderly patients diagnosed with decompensated hepatitis B cirrhosis: a retrospective cohort study." Frontiers in Pharmacology. 9 3.[3] "Effect of Food on Tenofovir Amibufenamide Pharmacokinetics." Drug Design, Development and Therapy, Dove Medical Press. 3 4.[4] "96-Week Treatment of Tenofovir Amibufenamide and Tenofovir Disoproxil Fumarate in Chronic Hepatitis B Patients." National Institutes of Health (PMC). 4 5.[2] "Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study." National Institutes of Health (PMC).2 6.[6] "Effectiveness and Safety of Tenofovir Amibufenamide in the Treatment of Chronic Hepatitis B: A Real-world, Multicenter Study." Xiahe Publishing. 6 7.[5] "Effectiveness and safety of tenofovir amibufenamide and its comparison with tenofovir alafenamide in patients with chronic hepatitis B: results from a retrospective real-world study." Frontiers in Pharmacology. 5 8.[7] "Tenofovir amibufenamide in chronic hepatitis B: Lipid changes and 144-week safety with tenofovir disoproxil fumarate-to-tenofovir amibufenamide switch." National Institutes of Health (PMC). 7 9.[1] "Current status of drug therapy for chronic hepatitis B." Baishideng Publishing Group. 1 10.[10] "Progression of Antiviral Agents Targeting Viral Polymerases." MDPI. 10

Sources

Safety Operating Guide

Operational Safety Guide: Handling (1R)-Tenofovir Amibufenamide (HS-10234)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Identity: (1R)-Tenofovir amibufenamide (TMF / HS-10234) Therapeutic Class: Nucleotide Reverse Transcriptase Inhibitor (NRTI) Prodrug Occupational Exposure Band (OEB): Band 4 (High Potency) Target OEL: Control to < 10 µg/m³ (8-hour TWA)[1]

Critical Directive: (1R)-Tenofovir amibufenamide is a novel phosphonamidate prodrug designed for high hepatocellular uptake.[1] While it demonstrates an improved renal safety profile compared to Tenofovir Disoproxil Fumarate (TDF), its enhanced lipophilicity and low clinical dosage (25 mg) classify it as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

Do not handle on an open bench. All manipulations of the solid powder must occur within a certified containment device (Isolator or Class II Type B2 Biosafety Cabinet).[1]

Technical Rationale & Hazard Characterization

To ensure compliance, researchers must understand the causality behind these safety protocols.

The Potency-Permeability Paradox

Unlike older antivirals, TMF is engineered for stability in plasma and rapid conversion intracellularly.

  • Mechanism: TMF enters hepatocytes via passive diffusion and hepatic transporters (OATP1B1/1B3).[1] Once inside, it is hydrolyzed by carboxylesterase-1 (CES1) to tenofovir, which is then phosphorylated to the active antiviral agent (TFV-DP).[1]

  • Safety Implication: The chemical modifications that allow TMF to penetrate liver cells efficiently also facilitate its absorption through human skin and mucous membranes.[1] The enhanced bioavailability means accidental occupational exposure carries a higher risk of systemic uptake compared to parent tenofovir.[1]

Toxicological Endpoints

While clinical data suggests lower nephrotoxicity than TDF, occupational exposure limits are based on the "No Observed Adverse Effect Level" (NOAEL) in the most sensitive species.

  • Primary Risks: Mitochondrial toxicity (inhibition of DNA polymerase

    
    ), potential bone density reduction, and nephrotoxicity (proximal tubule damage) upon chronic accumulation.[1]
    
  • Reproductive Risk: As a nucleoside analog, it should be treated as a potential reproductive hazard (Category 2) until definitive data proves otherwise.[1]

Personal Protective Equipment (PPE) Matrix

PPE is the last line of defense, not the first. The following matrix assumes engineering controls (Section 4) are active.

Protection ZoneEquipment StandardTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 (minimum) only if inside a Class II BSC.[1]TMF dust is invisible and highly potent.[1] Surgical masks offer zero protection against aerosolized APIs.[1]
Dermal (Hands) Double Gloving (Nitrile/Nitrile).[1] Outer glove: Extended cuff (minimum 0.12mm thickness).[1]Permeation vs. Penetration: Standard latex is permeable to organic solvents used with TMF.[1] Nitrile provides superior chemical resistance.[1] The "double layer" protocol ensures a clean inner layer for doffing.[1]
Dermal (Body) Tyvek® IsoClean® (or equivalent low-linting, non-woven polyethylene).[1]Cotton lab coats trap dust and become secondary contamination sources.[1] Disposable, impervious gowns prevent "take-home" exposure.[1]
Ocular Safety Goggles (Indirect Vent) or Full-Face PAPR hood.[1]Mucous membranes are rapid absorption routes.[1] Safety glasses with side shields are insufficient for powder handling.[1]
Footwear Shoe Covers (booties) or dedicated lab shoes.[1]Prevents tracking of API dust into common areas (cafeterias, offices).[1]

Engineering Controls & Containment Strategy

The physical barrier between the operator and the drug is the primary safety system.[1]

Primary Containment
  • Solid State (Powder): Must be handled in a Barrier Isolator (Glovebox) operating under negative pressure (-30 to -60 Pa).[1]

  • Alternative: A Class II, Type B2 Biosafety Cabinet (BSC) (100% exhaust, no recirculation) is acceptable only if small quantities (<100 mg) are handled and a safe-change HEPA filter system is in place.[1]

Secondary Containment
  • Transfer: Never move open containers between zones. Use a "Pass-Through" chamber or seal the container in a secondary Ziploc/transport bag inside the hood before removal.

  • Weighing: Use an analytical balance inside the containment device. Do not remove the balance; it is now contaminated.[1]

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Uni-Directional Flow" to prevent cross-contamination.[1]

Step 1: Preparation & Gowning
  • Enter the Anteroom.[1]

  • Don shoe covers, hairnet, and inner nitrile gloves.

  • Don Tyvek gown (ensure cuffs cover inner gloves).[1]

  • Don outer nitrile gloves (tape cuff to gown if high-risk).[1]

  • Inspect materials: Ensure TMF container is externally clean before placing in the Pass-Through.

Step 2: Solubilization (The Critical Risk Point)

Risk: Adding solvent to powder can generate aerosols (puffing).[1]

  • Place TMF vial and solvent (e.g., DMSO, Water) in the BSC/Isolator.

  • Technique: Slowly add solvent down the side of the vial wall, not directly onto the powder.

  • Allow the liquid to wet the powder fully before agitation.[1]

  • Cap tightly.[1] Vortex inside the hood.

Step 3: Decontamination[1]
  • Wipe down the exterior of the TMF solution vial with a chemically compatible detergent or 10% bleach solution while inside the hood.[1]

  • Place the clean vial into a secondary clean bag.

  • Seal the bag and transfer out.

Step 4: Waste Management
  • Solids: All wipes, gloves, and weigh boats used in the hood are Hazardous Chemical Waste .

  • Liquids: Aqueous waste containing TMF must not go down the drain.[1] Collect in "Cytotoxic/HPAPI" waste streams.[1]

  • Destruction: High-temperature incineration (>1000°C) is the standard disposal method for fluorinated nucleotide analogs.[1]

Visualizing the Safety Hierarchy

The following diagram illustrates the decision logic for handling (1R)-Tenofovir amibufenamide based on the physical state of the material.

TMF_Safety_Protocol Start Start: (1R)-Tenofovir Amibufenamide Handling State_Check Determine Physical State Start->State_Check Powder Solid / Powder Form (High Inhalation Risk) State_Check->Powder Dry API Solution Liquid / Solubilized (Dermal/Splash Risk) State_Check->Solution Dissolved Isolator REQUIRED: Barrier Isolator (Glovebox) Neg Pressure Powder->Isolator Preferred BSC Acceptable: Class II Type B2 BSC (100% Exhaust) Powder->BSC Small Qty (<100mg) Solution->BSC PPE_High PPE: PAPR + Double Gloves + Tyvek Isolator->PPE_High BSC->PPE_High PPE_Med PPE: N95/P3 + Double Gloves + Lab Coat BSC->PPE_Med Op_Weigh Operation: Weighing & Solubilization PPE_High->Op_Weigh Op_Dilute Operation: Pipetting & Dilution PPE_Med->Op_Dilute Decon Decontamination: 10% Bleach Wipe Down Op_Weigh->Decon Op_Dilute->Decon Waste Disposal: High-Temp Incineration Decon->Waste

Figure 1: Decision logic for containment and PPE selection based on the physical state of (1R)-Tenofovir amibufenamide.

Emergency Procedures

  • Inhalation: Immediately move to fresh air. Alert Health & Safety (EHS). Medical evaluation is mandatory due to potential delayed mitochondrial toxicity.[1]

  • Skin Contact: Do not scrub (abrasion increases absorption).[1] Wash gently with copious soap and water for 15 minutes.[1]

  • Spill (Powder):

    • Evacuate the immediate area.[1]

    • Wait 15 minutes for aerosols to settle.[1]

    • Don full PPE (PAPR, Tyvek).[1]

    • Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous drugs.[1]

    • Clean area with 10% bleach followed by water.[1]

References

  • National Institutes of Health (NIH) / National Library of Medicine. "Tenofovir amibufenamide: A potential alternative for chronic hepatitis B treatment."[1] World Journal of Gastroenterology. 2023.[1]

  • MedChemExpress. "(1R)-Tenofovir amibufenamide Safety Data Sheet (SDS)."

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings."

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs."[1]

  • Recipharm. "Safe handling of highly potent active pharmaceutical ingredients (HPAPIs)."[1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.